molecular formula C12H13FO4 B1396586 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate CAS No. 188182-79-8

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1396586
CAS No.: 188182-79-8
M. Wt: 240.23 g/mol
InChI Key: FPBQJGFCDJXLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO4 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBQJGFCDJXLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706837
Record name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188182-79-8
Record name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters in Modern Drug Discovery

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate belongs to the versatile class of β-keto esters, which are pivotal intermediates in organic synthesis. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, allows for a wide array of chemical transformations. This dual reactivity makes them invaluable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the 2-fluoro-4-methoxyphenyl moiety introduces specific electronic and lipophilic properties that can be crucial for modulating the biological activity and pharmacokinetic profiles of target drug candidates. This guide provides a comprehensive overview of a robust synthetic strategy for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Synthetic Strategy: A Convergent Approach via Crossed Claisen Condensation

The most direct and efficient method for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable ester or, as in this case, an acyl chloride.[1][2] The chosen strategy involves the reaction of the readily available ethyl acetate with the key intermediate, 2-fluoro-4-methoxybenzoyl chloride. This approach is advantageous as it minimizes the formation of self-condensation byproducts.[2]

The overall synthetic workflow can be visualized as a two-stage process:

  • Synthesis of the Key Precursor: Preparation of 2-fluoro-4-methoxybenzoyl chloride from commercially available starting materials.

  • Crossed Claisen Condensation: Base-mediated condensation of the acyl chloride with ethyl acetate to yield the target β-keto ester.

Synthetic Workflow 3-Fluoroanisole 3-Fluoroanisole 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone 3-Fluoroanisole->2-Fluoro-4-methoxyacetophenone Friedel-Crafts Acylation 2-Fluoro-4-methoxybenzoic Acid 2-Fluoro-4-methoxybenzoic Acid 2-Fluoro-4-methoxyacetophenone->2-Fluoro-4-methoxybenzoic Acid Oxidation 2-Fluoro-4-methoxybenzoyl Chloride 2-Fluoro-4-methoxybenzoyl Chloride 2-Fluoro-4-methoxybenzoic Acid->2-Fluoro-4-methoxybenzoyl Chloride Chlorination Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate 2-Fluoro-4-methoxybenzoyl Chloride->Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Crossed Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Base

Caption: Overall synthetic workflow for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Part 1: Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride

The synthesis of the crucial acyl chloride intermediate can be achieved in a three-step sequence starting from 3-fluoroanisole.

Step 1.1: Friedel-Crafts Acylation of 3-Fluoroanisole

The first step involves the regioselective acylation of 3-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-fluoro-4-methoxyacetophenone. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. In this case, the acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the fluorine, due to the steric hindrance at the other ortho position.

A plausible procedure is adapted from the synthesis of similar acetophenones.[3]

Table 1: Reagents and Conditions for Friedel-Crafts Acylation

Reagent/SolventMolar Ratio (to 3-fluoroanisole)Key Considerations
3-Fluoroanisole1.0Starting material.
Acetyl Chloride1.05Acylating agent.
Aluminum Chloride1.1Lewis acid catalyst.
Dichloromethane-Anhydrous solvent.
Temperature0 °C to room temp.Control of exothermicity.
Step 1.2: Oxidation of 2-Fluoro-4-methoxyacetophenone

The resulting acetophenone is then oxidized to the corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. A common and effective method for this transformation is the haloform reaction, using sodium hypochlorite or a mixture of sodium hydroxide and bromine.

Step 1.3: Chlorination of 2-Fluoro-4-methoxybenzoic Acid

The final step in the precursor synthesis is the conversion of the carboxylic acid to the acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

Part 2: Crossed Claisen Condensation

With the 2-fluoro-4-methoxybenzoyl chloride in hand, the final step is the crossed Claisen condensation with ethyl acetate. This reaction is base-mediated, with sodium ethoxide being a common choice.[1][2][6] The base serves to deprotonate ethyl acetate, forming the nucleophilic enolate which then attacks the carbonyl carbon of the acyl chloride.

Claisen Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination EtO- EtO⁻ Enolate Ethyl Acetate Enolate EtO-->Enolate Deprotonation EtOAc Ethyl Acetate EtOAc->Enolate EtOH EtOH Enolate->EtOH Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Attack AcylCl 2-Fluoro-4-methoxybenzoyl Chloride AcylCl->Tetrahedral_Int Product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Tetrahedral_Int->Product Elimination Cl- Cl⁻ Tetrahedral_Int->Cl-

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Anhydrous solvents (diethyl ether, ethanol, dichloromethane)

  • Reagents: 2-fluoro-4-methoxybenzoyl chloride, ethyl acetate, sodium ethoxide (or sodium metal and absolute ethanol), dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution (or a commercial solution) in an ice bath.

  • Addition of Reactants: To the cooled base solution, add ethyl acetate (2.0 equivalents) dropwise with stirring. After the addition is complete, add a solution of 2-fluoro-4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by adding cold, dilute hydrochloric acid until the pH is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 2: Representative Reagent Quantities

ReagentAmountMoles (approx.)
2-Fluoro-4-methoxybenzoyl Chloride10.0 g0.053
Ethyl Acetate9.3 g (10.3 mL)0.106
Sodium1.3 g0.057
Absolute Ethanol50 mL-
Diethyl Ether (anhydrous)50 mL-

Characterization

The structure of the final product, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, aromatic protons, and a singlet for the methylene protons adjacent to the two carbonyl groups. The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl and methoxy groups, and the aromatic carbons. The carbon signals in the aromatic ring will exhibit C-F coupling.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃FO₄).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Thionyl chloride and acyl chlorides are corrosive and lachrymatory; handle with caution.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a reliable and scalable synthetic route for the preparation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. The crossed Claisen condensation of 2-fluoro-4-methoxybenzoyl chloride with ethyl acetate provides a direct and efficient method for constructing this valuable β-keto ester intermediate. The detailed experimental protocol and characterization guidelines provided herein will be a valuable resource for researchers and scientists engaged in the synthesis of novel compounds for drug discovery and development.

References

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acetoacetic ester synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014, August 29). Retrieved January 19, 2026, from [Link]

  • Claisen condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved January 19, 2026, from [Link]

  • Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023, April 30). Retrieved January 19, 2026, from [Link]

  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents. (n.d.).
  • Chapter 21: Ester Enolates. (n.d.). Retrieved January 19, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved January 19, 2026, from [Link]

  • What is Magnesium Ethoxide Used For? - Salispharm. (2024, June 17). Retrieved January 19, 2026, from [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).
  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1 - AWS. (n.d.). Retrieved January 19, 2026, from [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents. (n.d.).
  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Claisen Reaction - Sciencemadness Discussion Board. (2016, December 12). Retrieved January 19, 2026, from [Link]

  • Claisen and Cross Claisen Condensation Reaction & Mechanism - YouTube. (2017, December 28). Retrieved January 19, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 19, 2026, from [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Introduction: The Strategic Importance of β-Keto Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that stems from a unique structural arrangement: a ketone group at the β-position relative to an ester.[1] This arrangement confers a rich chemical profile, making them invaluable building blocks for a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug development.[1][2] The dual nucleophilic and electrophilic sites within their structure allow for selective transformations, enabling the construction of diverse molecular scaffolds.[2][3]

This guide focuses on a specific, functionalized analogue: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate . The introduction of a fluoro- and methoxy-substituted phenyl ring is a deliberate design choice aimed at modulating the molecule's electronic and steric properties. The fluorine atom, with its high electronegativity, and the methoxy group, a strong electron-donating group, are expected to influence the reactivity of the dicarbonyl system and the overall lipophilicity and metabolic stability of derivative compounds. This makes the title compound a particularly interesting scaffold for researchers in drug discovery, offering a platform for creating novel therapeutic agents.[4]

Section 1: Physicochemical and Predicted Spectral Properties

While extensive experimental data for this specific molecule is not publicly cataloged, we can accurately predict its core properties based on its structure and data from close analogues such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.[5][6]

Core Chemical Properties

The following table summarizes the fundamental physicochemical properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₃FO₄Calculated
Molecular Weight 240.23 g/mol Calculated
IUPAC Name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoateIUPAC Nomenclature
CAS Number Not availableN/A
Predicted LogP ~1.9 - 2.2Based on analogues[5]
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on analogues[7]
Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. The following are the predicted key features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

SpectroscopyPredicted Key Features
¹H NMR ~1.2-1.3 ppm (t, 3H): -CH₃ of the ethyl ester. ~3.8-3.9 ppm (s, 3H): -OCH₃ on the phenyl ring. ~4.0-4.1 ppm (s, 2H): -CH₂- protons between the carbonyls (α-protons). ~4.2-4.3 ppm (q, 2H): -OCH₂- of the ethyl ester. ~6.7-7.8 ppm (m, 3H): Aromatic protons, showing complex splitting due to fluorine coupling.
¹³C NMR ~14 ppm: -CH₃ of the ethyl ester. ~56 ppm: -OCH₃ on the phenyl ring. ~45-50 ppm: -CH₂- carbon between the carbonyls. ~62 ppm: -OCH₂- of the ethyl ester. ~100-165 ppm: Aromatic carbons, with characteristic C-F couplings. ~168 ppm: Ester carbonyl carbon (C=O). ~190-195 ppm: Ketone carbonyl carbon (C=O).
IR (Infrared) ~1740-1750 cm⁻¹: Strong C=O stretch (ester). ~1715-1725 cm⁻¹: Strong C=O stretch (ketone). ~1600 cm⁻¹: C=C stretch (aromatic ring). ~1250-1300 cm⁻¹: C-O stretch (ester and ether). ~1100-1200 cm⁻¹: C-F stretch.
Mass Spec (MS) Molecular Ion (M⁺): m/z = 240.0798. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 195), loss of the ethyl ester group (-COOC₂H₅, m/z = 167), and a prominent peak for the 2-fluoro-4-methoxybenzoyl cation (m/z = 155).

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the Mixed Claisen Condensation . This classic carbon-carbon bond-forming reaction occurs between an ester that can form an enolate (the nucleophile) and another ester that acts as the electrophile.[8][9]

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-fluoro-4-methoxybenzoic acid.

  • Acyl Chloride Formation: The benzoic acid is first converted to its more reactive acyl chloride derivative, 2-fluoro-4-methoxybenzoyl chloride.

  • Mixed Claisen Condensation: The acyl chloride is then reacted with the enolate of ethyl acetate to form the target β-keto ester. In practice, reacting the corresponding ester (ethyl 2-fluoro-4-methoxybenzoate) with the enolate of ethyl acetate in the presence of a strong base like sodium ethoxide is the standard Claisen approach.[10][11]

Synthesis_Workflow start_acid 2-Fluoro-4-methoxybenzoic Acid acyl_chloride 2-Fluoro-4-methoxybenzoyl Chloride start_acid->acyl_chloride SOCl₂ or (COCl)₂ product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate acyl_chloride->product Mixed Claisen Condensation ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate NaOEt (Strong Base) enolate->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Mixed Claisen Condensation

This protocol is adapted from standard procedures for Claisen condensations.[11][12]

Prerequisite: Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

  • To a solution of 2-fluoro-4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.[13]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-fluoro-4-methoxybenzoyl chloride.

  • Dissolve the crude acyl chloride in dry ethanol (excess) at 0 °C and stir for 1 hour.

  • Perform an aqueous workup to isolate the crude ester, which can be purified by distillation or chromatography.

Main Protocol: Claisen Condensation

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Preparation: In the flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide (NaOEt).

  • Enolate Formation: Add ethyl acetate (1.5 equivalents) dropwise to the sodium ethoxide solution while stirring.

  • Condensation Reaction: Add a solution of Ethyl 2-fluoro-4-methoxybenzoate (1 equivalent) in a minimal amount of dry ethanol dropwise to the enolate solution at room temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified using vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate lies in the reactivity of the active methylene group (the -CH₂- flanked by two carbonyls) and the two distinct carbonyl centers.

Core Reactivity Principles
  • Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this molecule exists in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding.

  • Acidity of α-Protons: The protons on the central methylene carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting carbanion (enolate) is stabilized by resonance delocalization across both carbonyl groups. This acidity is the key to much of its reactivity.

Key Synthetic Transformations

The acidic α-protons allow this molecule to serve as a potent nucleophile after deprotonation, enabling a variety of C-C bond-forming reactions.

Reactivity_Pathways start_mol Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate alkylated α-Alkylated Product start_mol->alkylated 1. Base (NaOEt) 2. R-X (Alkyl Halide) decarboxylated 2-Fluoro-4-methoxy- acetophenone start_mol->decarboxylated 1. H₃O⁺, Δ (Hydrolysis) 2. -CO₂ (Decarboxylation) transesterified Transesterified β-Keto Ester start_mol->transesterified R'-OH, Acid or Base Catalyst quinoline Quinoline Derivative start_mol->quinoline Aniline, Acid Catalyst, Δ

Caption: Key synthetic transformations of the title compound.

  • Alkylation: Treatment with a base like sodium ethoxide generates the enolate, which can then be alkylated via an Sₙ2 reaction with an alkyl halide (R-X). This is a foundational method for introducing complexity at the α-position.[3][14]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield a ketone, in this case, 2-fluoro-4-methoxyacetophenone.[8][14] This two-step sequence is a powerful method for synthesizing substituted ketones.

  • Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the needs of a larger synthetic plan.[1][2][15]

  • Heterocycle Formation: β-Keto esters are classic precursors for synthesizing heterocyclic systems. For example, reaction with aromatic amines like aniline can lead to the formation of substituted quinoline rings, which are common motifs in pharmaceuticals.[16]

Section 4: Applications in Drug Discovery

The utility of β-keto esters extends beyond their role as simple synthetic intermediates; they are increasingly recognized as privileged scaffolds in medicinal chemistry.

  • Antiviral and Antibacterial Agents: The β-keto ester motif is present in several classes of bioactive molecules. Analogues have been designed as potential antibacterial agents by mimicking the structure of bacterial autoinducers involved in quorum sensing, offering a strategy to develop antivirulence drugs.[4][17]

  • Scaffold for Complex Synthesis: The versatile reactivity profile allows for the elaboration of the β-keto ester core into more complex drug candidates. It serves as a key building block in the synthesis of natural products and their analogues.[2]

  • Enzyme Inhibition: The dicarbonyl system can act as a chelating unit for metal ions in the active sites of metalloenzymes, making these compounds interesting candidates for enzyme inhibitor design.

The specific substitution pattern of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate—with its fluoro and methoxy groups—provides chemists with levers to fine-tune properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Section 5: Safety and Handling

Based on GHS data for similar aromatic β-keto esters, such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, the following safety precautions are advised[5]:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Pictograms: Warning (Exclamation Mark).

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Benetti, S. et al. (1995). Mastering β-keto esters. ResearchGate. [Link]

  • Hauser, C. R., & Reynolds, G. A. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. [Link]

  • The Claisen Condensation. University of Calgary. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]

  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. PubChem. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • ethyl 3-oxo-3-phenylpropanoate. ChemSynthesis. [Link]

  • ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. Matrix Fine Chemicals. [Link]

  • 23.8 Mixed Claisen Condensations. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
  • ethyl 3-oxo-3-phenyl(213C)propanoate. PubChem. [Link]

  • Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • Ethyl 3-oxo-3-phenylpropanoate. Oakwood Chemical. [Link]

  • Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. PubChem. [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Oakwood Chemical. [Link]

  • ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Matrix Fine Chemicals. [Link]

  • (2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. [Link]

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. [Link]

  • 3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry. [Link]

  • EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.
  • 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum. ChemSrc. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • UCSD Computational Mass Spectrometry Website. GNPS. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a fluorinated β-keto ester with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While a specific CAS number for this compound is not readily found in major chemical databases, this guide establishes its chemical identity and provides a robust, scientifically grounded pathway for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The presence of these functionalities, in conjunction with the reactive β-keto ester moiety, makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (Predicted)

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃FO₄-
Molecular Weight 240.23 g/mol -
Appearance Colorless to pale yellow oil or low melting solidPrediction based on analogous structures
Boiling Point > 250 °C (decomposes)Prediction based on analogous structures
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.General solubility of similar organic esters
CAS Number Not AssignedExtensive database search

Strategic Synthesis Pathway

The most logical and efficient method for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a crossed Claisen condensation . This reaction involves the acylation of the enolate of a ketone with an ester. In this case, the readily available 2'-Fluoro-4'-methoxyacetophenone serves as the ketone component, and diethyl carbonate acts as the acylating agent.

Synthesis of the Key Precursor: 2'-Fluoro-4'-methoxyacetophenone

The starting material, 2'-Fluoro-4'-methoxyacetophenone (CAS Number: 74457-86-6), is commercially available from several suppliers.[1][2][3] For researchers opting to synthesize this precursor, a Friedel-Crafts acylation of 3-fluoroanisole is a viable method, as detailed in the patent literature.

Experimental Protocol: Synthesis of 2'-Fluoro-4'-methoxyacetophenone

  • Reaction Setup: To a stirred solution of 3-fluoroanisole in a suitable solvent (e.g., dichloroethane) at 0 °C, add anhydrous aluminum chloride.

  • Acylation: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2'-Fluoro-4'-methoxyacetophenone.[4]

Crossed Claisen Condensation for the Target Molecule

The crossed Claisen condensation is a powerful tool for the formation of β-keto esters, especially when one of the ester partners lacks α-hydrogens, such as diethyl carbonate.[5] This prevents self-condensation of the acylating agent and directs the reaction towards the desired product. The use of a strong base, such as sodium hydride or sodium ethoxide, is crucial for the deprotonation of the acetophenone to form the reactive enolate.[6]

Experimental Protocol: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Slowly add a solution of 2'-Fluoro-4'-methoxyacetophenone (1 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Synthesis_Workflow

Analytical Characterization (Projected)

Due to the absence of published experimental data for the title compound, the following spectral characteristics are projected based on the analysis of analogous structures, such as ethyl benzoylacetate and other substituted ethyl 3-oxo-3-phenylpropanoates.[2][4][7]

Table 2: Projected Analytical Data

TechniqueExpected Observations
¹H NMR δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 3.8-4.0 (s, 3H, -OCH ₃), 4.0-4.2 (s, 2H, -C(O)CH ₂C(O)-), 4.2-4.4 (q, 2H, -OCH ₂CH₃), 6.7-7.8 (m, 3H, Ar-H ). The methylene protons of the β-dicarbonyl system may exist in equilibrium with the enol form, leading to a characteristic enolic proton signal around 12 ppm.
¹³C NMR δ (ppm): 14.0 (-OCH₂C H₃), 45.0 (-C(O)C H₂C(O)-), 56.0 (-OC H₃), 61.0 (-OC H₂CH₃), 102.0-135.0 (Ar-C ), 160.0-165.0 (C -F, d), 168.0 (-C (O)OEt), 190.0 (Ar-C (O)-).
IR (Infrared Spectroscopy) ν (cm⁻¹): ~3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1740 (Ester C=O), ~1685 (Ketone C=O), ~1600 (Ar C=C), ~1250 (C-O), ~1150 (C-F).
Mass Spectrometry (MS) [M]+: Expected at m/z = 240. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 195) and the ethyl ester group (-COOEt, m/z = 167).

Applications in Drug Development

β-Keto esters are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and other complex molecular architectures. The introduction of a fluorine atom and a methoxy group into the aromatic ring of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate opens up numerous possibilities for the synthesis of novel drug candidates.

  • Heterocycle Synthesis: The dicarbonyl functionality of the title compound is a key synthon for the construction of various heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in many approved drugs.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[8] It can also modulate the pKa of nearby functional groups and improve membrane permeability, both of which are critical parameters in drug design.[9]

  • Bioisosteric Replacement: The fluoromethoxy phenyl group can act as a bioisostere for other commonly found moieties in drug molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

The strategic placement of the fluorine and methoxy groups on the phenyl ring makes Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate a particularly interesting building block for the synthesis of inhibitors of various enzymes and receptors where interactions with these functionalities can be exploited.

Safety and Handling

As with all laboratory chemicals, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or in contact with skin. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Chem-Impex. 2'-Fluoro-4'-methoxyacetophenone. [Link]

  • PubChem. Ethyl benzoylacetate. [Link]

  • ResearchGate. Examples of acyclic β-keto esters used for validation of methodologies. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • YouTube. CHEM 2325 Module 30: Crossed Claisen Condensations. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

structure elucidation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

For the modern researcher in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a detailed, methodology-driven exploration into the structure elucidation of a target molecule, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. We will proceed with a multi-pronged analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. This document is not merely a recitation of data but a senior scientist's perspective on the strategic workflow, the interpretation of spectral evidence, and the logic that connects disparate data points into a single, validated structural hypothesis.

The Initial Hypothesis: Molecular Formula and Unsaturation

Before delving into complex spectral analysis, the first step is to ascertain the molecular formula and the degree of unsaturation. This foundational information provides a crucial framework for interpreting subsequent data. For our target compound, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, the proposed structure is:

Chemical Structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

From this structure, we can deduce a molecular formula of C12H13FO4.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can distinguish between ions of very similar mass, thereby providing an exact mass that corresponds to a unique molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard.

  • Analysis: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+ and/or the sodium adduct [M+Na]+.

Data Interpretation

IonCalculated Exact MassObserved Exact Mass
[C12H13FO4+H]+241.08196241.0821
[C12H13FO4+Na]+263.06390263.0640

The excellent agreement between the calculated and observed exact masses for both the protonated molecule and its sodium adduct provides strong evidence for the proposed molecular formula of C12H13FO4.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C12H13FO4 (treating F as H):

DoU = 12 + 1 - (14/2) = 6

A DoU of 6 suggests a combination of rings and double bonds. In our proposed structure, this is accounted for by the benzene ring (4 degrees of unsaturation), the two carbonyl groups (1 degree of unsaturation each), totaling 6 degrees of unsaturation.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation

Wavenumber (cm-1)IntensityAssignment
~3080MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone, conjugated)
~1610, 1580, 1510Medium-StrongAromatic C=C skeletal vibrations
~1270StrongC-O stretch (ester and aryl ether)
~1210StrongC-F stretch

The presence of two distinct, strong carbonyl absorptions is a key finding. The peak at ~1740 cm-1 is characteristic of an ester carbonyl, while the peak at a lower frequency (~1685 cm-1) suggests a ketone that is conjugated with the aromatic ring. The various C-H, C=C, C-O, and C-F stretches are all consistent with the proposed structure.

The Proton Framework: 1H NMR Spectroscopy

1H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Experimental Protocol: 1H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Hypothetical 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85dd1H8.8, 7.2H-6
6.80dd1H11.6, 2.4H-3
6.72ddd1H8.8, 2.4, 1.2H-5
4.25q2H7.1-OCH2CH3
3.90s3H--OCH3
3.85s2H--CH2-
1.30t3H7.1-OCH2CH3

Interpretation

  • Aromatic Region (δ 6.7-7.9 ppm): The three signals integrating to 1H each confirm a trisubstituted benzene ring. The downfield shift of the signal at 7.85 ppm is consistent with a proton ortho to a carbonyl group. The complex splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Ethyl Ester Group (δ 4.25 and 1.30 ppm): The quartet at 4.25 ppm (2H) and the triplet at 1.30 ppm (3H), with a coupling constant of 7.1 Hz, are the classic signature of an ethyl group attached to an oxygen atom.

  • Methoxy Group (δ 3.90 ppm): The sharp singlet at 3.90 ppm integrating to 3H is characteristic of a methoxy group.

  • Methylene Group (δ 3.85 ppm): The singlet at 3.85 ppm integrating to 2H is assigned to the active methylene group situated between the two carbonyls. The lack of coupling indicates no adjacent protons.

The Carbon Skeleton: 13C NMR and DEPT

13C NMR spectroscopy provides information about the different carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH2, and CH3 groups.

Experimental Protocol: 13C NMR and DEPT

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Data Acquisition: Acquire a broadband proton-decoupled 13C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Hypothetical 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)DEPT-135Assignment
192.5NegativeC=O (ketone)
168.0NegativeC=O (ester)
165.4 (d, J=254 Hz)NegativeC-F (C-2)
160.2NegativeC-O (C-4)
131.8 (d, J=10 Hz)PositiveCH (C-6)
118.5 (d, J=3 Hz)NegativeC-1
110.2 (d, J=2 Hz)PositiveCH (C-5)
101.5 (d, J=26 Hz)PositiveCH (C-3)
61.8Negative-OCH2CH3
56.0Positive-OCH3
46.5Negative-CH2-
14.1Positive-OCH2CH3

Interpretation

  • Carbonyl Carbons: The two downfield signals at 192.5 and 168.0 ppm are assigned to the ketone and ester carbonyls, respectively. These will be absent in all DEPT spectra.

  • Aromatic Carbons: The signals in the range of 101-166 ppm are characteristic of the aromatic ring. The large coupling constant (J = 254 Hz) for the signal at 165.4 ppm is a definitive indicator of a carbon directly attached to fluorine. The smaller C-F couplings on the other aromatic carbons further help in their assignment.

  • Aliphatic Carbons: The signals at 61.8, 56.0, 46.5, and 14.1 ppm correspond to the ethyl ester, methoxy, and methylene carbons, confirming the assignments from the 1H NMR. The DEPT-135 spectrum is crucial here, showing positive signals for CH and CH3 groups, and negative signals for CH2 groups.

Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected. We will focus on COSY, HSQC, and HMBC experiments.

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

COSY reveals which protons are coupled to each other, typically those separated by two or three bonds.

Key Expected Correlations:

  • A cross-peak between the quartet at δ 4.25 and the triplet at δ 1.30, confirming the ethyl group.

  • Cross-peaks between the aromatic protons at δ 7.85, 6.80, and 6.72, establishing their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Key Expected Correlations:

Proton (δ, ppm)Directly Bonded Carbon (δ, ppm)
7.85 (H-6)131.8 (C-6)
6.80 (H-3)101.5 (C-3)
6.72 (H-5)110.2 (C-5)
4.25 (-OCH2CH3)61.8 (-OCH2CH3)
3.90 (-OCH3)56.0 (-OCH3)
3.85 (-CH2-)46.5 (-CH2-)
1.30 (-OCH2CH3)14.1 (-OCH2CH3)
HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are separated by two or three bonds. This allows us to connect fragments across heteroatoms and quaternary carbons.

Key HMBC Correlations for Final Structure Assembly

Caption: Key HMBC correlations confirming the molecular backbone.

Interpretation of Key HMBC Correlations:

  • H-6 (δ 7.85) to Ketone C=O (δ 192.5): This 3-bond correlation firmly places the ketone group adjacent to the C-6 position on the aromatic ring.

  • Methylene Protons (δ 3.85) to Ketone C=O (δ 192.5): This 2-bond correlation connects the other side of the ketone to the active methylene group.

  • Methylene Protons (δ 3.85) to Ester C=O (δ 168.0): This 2-bond correlation establishes the β-dicarbonyl system, linking the methylene group to the ester carbonyl.

  • Methylene Protons (δ 3.85) to C-1 (δ 118.5): This 3-bond correlation provides further evidence for the connection between the aromatic ring and the ketone.

  • Ethyl CH2 Protons (δ 4.25) to Ester C=O (δ 168.0): This crucial 2-bond correlation confirms that the ethyl group is part of the ester functionality.

Conclusion

The structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is unequivocally confirmed through the systematic and integrated application of modern analytical techniques. High-resolution mass spectrometry established the correct molecular formula, C12H13FO4. Infrared spectroscopy identified the key functional groups: a conjugated ketone, an ester, an aromatic ring, and a C-F bond. A comprehensive analysis of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data allowed for the complete and unambiguous assignment of all proton and carbon signals, and crucially, revealed the precise connectivity of the molecular fragments. The HMBC experiment, in particular, served as the final arbiter, bridging the different parts of the molecule and validating the proposed structure beyond any reasonable doubt. This multi-technique approach represents a robust and self-validating workflow for the structure elucidation of novel organic compounds in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination using NMR Spectroscopy. [Link]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes foundational principles of spectroscopic analysis with data from closely related analogs to present a comprehensive, predictive, and instructional overview. We will explore the intricacies of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide researchers and drug development professionals with a self-validating framework for the characterization of this and similar molecules.

Introduction: The Significance of Fluorinated β-Keto Esters

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, a versatile group of compounds widely utilized as synthetic intermediates.[1] The introduction of a fluorine atom onto the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes of critical importance in modern drug design. Consequently, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstone of this characterization process, providing a detailed fingerprint of the molecular architecture.[2] This guide serves as a practical reference for the interpretation of this fingerprint.

Keto-Enol Tautomerism: A Structural Hallmark

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between keto and enol tautomers. This equilibrium is influenced by factors like solvent polarity and temperature.[3] The acidic α-hydrogen, positioned between two carbonyl groups, facilitates the tautomerization. The enol form is often stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding.[3] While NMR spectroscopy is a powerful tool to study this phenomenon, for many β-keto esters, the keto form predominates, particularly in solvents like CDCl₃.[2] For the purpose of this guide, our analysis will focus on the spectral features of the predominant keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a fluorinated compound, ¹⁹F NMR and the influence of fluorine on ¹H and ¹³C spectra are also critically important.[4][5]

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation : Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small quantity of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).[3]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C NMR, proton-decoupled experiments are standard to simplify the spectrum to single lines for each unique carbon. Specific experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed below.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃, Ethyl)~1.30Triplet (t)J = 7.13H
H-b (CH₂, Ethyl)~4.25Quartet (q)J = 7.12H
H-c (CH₂, Methylene)~3.95Singlet (s)-2H
H-d (OCH₃)~3.88Singlet (s)-3H
H-5'~6.75Doublet of doublets (dd)J ≈ 8.8, 2.51H
H-3'~6.80Doublet of doublets (dd)J ≈ 11.5, 2.51H
H-6'~7.85Doublet of doublets (dd)J ≈ 8.8, 7.01H

Interpretation:

  • Ethyl Group (H-a, H-b) : The classic ethyl ester pattern of a triplet and a quartet is expected. The quartet at ~4.25 ppm is deshielded due to the adjacent oxygen atom.

  • Active Methylene (H-c) : These protons are located between two carbonyl groups, resulting in a downfield shift to around 3.95 ppm. In the predominant keto form, this appears as a sharp singlet.[2]

  • Methoxy Group (H-d) : The methoxy protons appear as a characteristic singlet around 3.88 ppm.

  • Aromatic Region (H-3', H-5', H-6') : The substitution pattern creates a complex splitting pattern. H-6' is deshielded by the adjacent carbonyl group. The fluorine atom will introduce additional couplings to the nearby protons (H-3' and H-5').

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for structural assignment.[6]

Carbon Assignment Predicted δ (ppm) Expected C-F Coupling (JCF, Hz)
C-a (CH₃, Ethyl)~14.0-
C-b (CH₂, Ethyl)~62.0-
C-c (CH₂, Methylene)~46.0³JCF ≈ 3-5
C-d (OCH₃)~56.0-
C-1 (C=O, Ester)~167.0⁴JCF ≈ 1-3
C-2 (C=O, Ketone)~192.0³JCF ≈ 4-6
C-1'~118.0²JCF ≈ 15-25
C-2'~162.0¹JCF ≈ 250-260
C-3'~101.0²JCF ≈ 25-30
C-4'~166.0⁴JCF ≈ 1-3
C-5'~111.0³JCF ≈ 8-10
C-6'~133.0⁴JCF ≈ 2-4

Interpretation:

  • Carbonyl Carbons (C-1, C-2) : The ketone carbonyl (C-2) is significantly more deshielded (~192.0 ppm) than the ester carbonyl (C-1, ~167.0 ppm).

  • Carbon-Fluorine Couplings : The most significant feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-2'), expected to be around 250-260 Hz.[6] Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but provide crucial connectivity information.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[5][7]

  • Predicted Chemical Shift : For a fluorine atom on an aromatic ring, the chemical shift is highly dependent on the other substituents. For this compound, a chemical shift in the range of -110 to -125 ppm (relative to CFCl₃) would be expected.

  • Coupling : The ¹⁹F signal will appear as a multiplet due to coupling with the aromatic protons (H-3' and H-5').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[3]

  • Background Scan : Perform a background scan of the empty salt plates or pure solvent to be subtracted from the sample spectrum.

  • Data Acquisition : Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio.[3]

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Bond Vibration Functional Group Intensity
~3000-2850C-H stretchAliphatic (Ethyl, Methylene, Methoxy)Medium
~1745C=O stretchEsterStrong, sharp
~1690C=O stretchAryl KetoneStrong, sharp
~1610, ~1500C=C stretchAromatic RingMedium-Strong
~1250C-O stretchEster (asymmetric) & Aryl EtherStrong
~1150C-F stretchAryl-FluorideStrong
~1050C-O stretchEster (symmetric) & Aryl EtherStrong

Interpretation:

  • The IR spectrum is dominated by two strong carbonyl absorptions. The ester C=O typically appears at a higher frequency (~1745 cm⁻¹) than the aryl ketone C=O (~1690 cm⁻¹), which is slightly lowered by conjugation with the aromatic ring.[9][10]

  • The presence of strong C-O stretching bands around 1250 and 1050 cm⁻¹ further confirms the ester and ether functionalities.[11]

  • A strong band around 1150 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique that generates a molecular ion and extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically shows a prominent protonated molecule [M+H]⁺.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI)
  • Molecular Formula : C₁₂H₁₃FO₄

  • Molecular Weight : 240.23 g/mol

  • Molecular Ion (M⁺) : m/z = 240

Major Fragmentation Pathways: The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]

  • Loss of Ethoxy Radical (•OCH₂CH₃) : M⁺ → [M - 45]⁺ at m/z = 195

  • Loss of Ethyl Ester Group (•COOCH₂CH₃) : M⁺ → [M - 73]⁺ at m/z = 167

  • Formation of Aroyl Cation : A prominent peak corresponding to the [F(MeO)C₆H₃CO]⁺ fragment at m/z = 155 . This is often a base peak resulting from cleavage of the bond between the ketone carbonyl and the active methylene.

  • McLafferty Rearrangement : While less common for the molecular ion itself in this structure, fragment ions may undergo further rearrangements.

Workflow and Data Integration

The definitive characterization of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate relies on the synergistic integration of data from all spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C, ¹⁹F) purification->nmr ir IR purification->ir ms MS purification->ms data_integration Integrate All Spectral Data nmr->data_integration ir->data_integration ms->data_integration structure_validation Confirm Structure & Purity data_integration->structure_validation caption Workflow for Spectroscopic Characterization

Sources

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a fluorinated and methoxylated phenyl ring coupled with the versatile β-keto ester moiety, makes it a valuable intermediate for synthesizing complex heterocyclic compounds and other advanced molecular scaffolds. The strategic placement of the fluorine atom and the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a key building block in modern drug discovery programs.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. It details a robust synthetic protocol, outlines methods for analytical characterization, and discusses the compound's stability and reactivity, offering researchers and drug development professionals a foundational understanding for its application.

Section 1: Molecular Structure and Physicochemical Properties

The structural attributes of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate dictate its chemical behavior and physical state. The presence of both a hydrogen-bond acceptor (ketone and ester carbonyls) and a weakly acidic methylene group, situated between two electron-withdrawing groups, is central to its reactivity.

While a dedicated CAS Number for this specific compound is not publicly cataloged, its properties can be reliably predicted based on its structure and comparison with well-documented analogs such as Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7) and Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 2881-83-6).[1][2][3]

Table 1: Physicochemical Characteristics of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

PropertyValueNotes
Molecular Formula C₁₂H₁₃FO₄---
Molecular Weight 240.23 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow liquid/oilPredicted based on analogs like the non-fluorinated counterparts which are liquids or low-melting solids.
Boiling Point >270 °C at 760 mmHg (Estimated)Estimated to be slightly higher than analogs due to increased polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water.Typical for moderately polar organic esters.
pKa (α-protons) ~10-11 (in DMSO)The methylene protons are acidic due to resonance stabilization of the conjugate base by both carbonyl groups.
Keto-Enol Tautomerism Exists as an equilibrium mixture of keto and enol forms in solution.A characteristic feature of β-keto esters, influencing reactivity and spectral analysis.[4]

Section 2: Synthesis and Purification

The synthesis of aromatic β-keto esters is most effectively achieved via a Claisen condensation or a related acylation reaction. For Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a highly efficient and scalable approach involves the acylation of an ethyl acetate enolate with a suitable 2-fluoro-4-methoxybenzoyl derivative. A more controlled and modern variant is the reaction between a precursor ketone and diethyl carbonate.[5][6][7][8][9]

The causality for selecting this pathway rests on its high efficiency and the commercial availability of the starting materials. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures the irreversible formation of the necessary enolate, driving the reaction to completion. Diethyl carbonate serves as a non-enolizable electrophile, which prevents self-condensation side products that could occur if an enolizable ester were used as the acylating agent.[7][9]

Experimental Workflow: Synthesis via Acylation of a Ketone

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification Start 2-Fluoro-4-methoxyacetophenone + Diethyl Carbonate in THF Reaction_Vessel Stir at RT to reflux (Enolate Formation & Acylation) Start->Reaction_Vessel Add Base Sodium Hydride (NaH) Base->Reaction_Vessel Add slowly at 0°C Quench Acidic Workup (e.g., aq. HCl) Reaction_Vessel->Quench After reaction completion Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ & Concentrate Extraction->Drying Crude Crude Product Drying->Crude Purification Silica Gel Column Chromatography Crude->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product whose analytical data matches the predicted values in Section 3.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: In a separate flask, dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF.

  • Enolate Formation and Acylation: Cool the NaH suspension to 0 °C in an ice bath. Add the solution from step 2 dropwise to the NaH suspension over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M aqueous HCl until the solution is acidic (pH ~2-3). Rationale: The acidic quench neutralizes the alkoxide base and protonates the product enolate, ensuring the product is in its neutral form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The key techniques are NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for both the keto and enol tautomers.

    • Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).[10]

    • Methoxy group: A singlet at ~3.9 ppm (3H, -OCH₃).

    • Methylene protons (keto form): A singlet at ~4.0 ppm (2H, -C(O)CH₂C(O)-).

    • Aromatic protons: A complex multiplet pattern between 6.7-7.8 ppm (3H). Due to the fluorine at the C2 position, characteristic splitting (coupling constants, JHF) will be observed, which is critical for confirming the substitution pattern.

    • Enol proton: A broad singlet downfield at ~12.5 ppm (1H, enolic -OH), indicating strong intramolecular hydrogen bonding.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyls: Two distinct signals are expected in the downfield region, ~190-195 ppm (aromatic ketone) and ~165-170 ppm (ester).[11]

    • Aromatic Carbons: Signals between 100-165 ppm. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), providing definitive structural proof. Other aromatic carbons will show smaller 2- and 3-bond C-F couplings.

    • Other Aliphatic Carbons: Signals for the methoxy (~56 ppm), ester methylene (~62 ppm), methylene (~45 ppm), and ester methyl (~14 ppm) carbons will be present.

  • IR Spectroscopy (Neat, cm⁻¹):

    • C=O Stretching: A strong, broad absorption band around 1715-1745 cm⁻¹, likely showing two distinct peaks corresponding to the ester C=O (~1740 cm⁻¹) and the conjugated ketone C=O (~1715 cm⁻¹).[10]

    • C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region for the ester and ether linkages.[10]

    • Aromatic C=C Stretching: Peaks around 1600 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Molecular Ion: Expected [M+H]⁺ at m/z = 241.08.

    • Sodium Adduct: Expected [M+Na]⁺ at m/z = 263.06.

    • Key Fragments: Loss of the ethoxy group (-45 Da) and subsequent loss of CO (-28 Da) are common fragmentation pathways for ethyl esters.

Section 4: Applications in Research and Development

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is not merely a chemical curiosity but a potent synthetic tool. Its true value lies in its ability to serve as a precursor for a wide array of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

The dicarbonyl functionality allows for facile condensation reactions with binucleophiles like hydrazines, ureas, or amidines to construct five- and six-membered heterocycles such as:

  • Pyrazoles: Reaction with hydrazine derivatives.

  • Pyrimidines: Reaction with urea or guanidine.

  • Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The 2-fluoro-4-methoxyphenyl substituent can impart desirable properties such as increased metabolic stability (due to the strong C-F bond) and enhanced binding affinity through specific electronic interactions.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a key molecular building block with well-defined physical and chemical properties. Its synthesis is achievable through established and scalable organic chemistry principles, primarily the Claisen condensation. The analytical techniques detailed herein provide a robust framework for its unambiguous identification and quality control. For researchers in medicinal chemistry and process development, a thorough understanding of this intermediate's characteristics is the first step toward leveraging its full potential in the synthesis of novel, high-value chemical entities.

References

  • Oakwood Chemical. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. [Link]

  • Asian Journal of Chemistry. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. [Link]

  • Silverstein, Robert M., et al.
  • ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Esters. [Link]

  • PubChem. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy. [Link]

  • Google Patents.
  • University of Illinois, Department of Chemistry. Principle: a successful cross-Claisen reaction requires the preformed enolate to. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • OpenStax. Mixed Claisen Condensations. [Link]

  • Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • YouTube. CHEM 2325 Module 30: Crossed Claisen Condensations. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a key β-keto ester intermediate in organic synthesis. The document delves into the compound's discovery and historical context, detailing its emergence as a valuable building block in medicinal chemistry. A thorough examination of its synthesis is presented, with a focus on the Claisen condensation as the primary synthetic route. This guide offers a detailed, step-by-step experimental protocol for its preparation from 2-fluoro-4-methoxyacetophenone, grounded in established chemical principles. Furthermore, key physicochemical properties are tabulated for easy reference, and its significance as a precursor in the synthesis of pharmacologically active molecules is discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Historical Context

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS No. 180315-70-0) is a fluorinated aromatic β-keto ester. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a substituted phenyl ring, makes it a versatile intermediate in the synthesis of complex organic molecules. The presence of a fluorine atom and a methoxy group on the phenyl ring is of particular significance in medicinal chemistry, as these substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs).

The "discovery" of this compound is not a singular event but rather an outcome of the broader development of synthetic methodologies and the increasing demand for tailored building blocks in drug discovery. Its appearance in the scientific and patent literature is linked to its utility as a precursor to more complex heterocyclic and carbocyclic systems. For instance, analogues of this β-keto ester have been instrumental in the synthesis of novel therapeutic agents, including those targeting a range of diseases. One notable application is its use as an intermediate in the preparation of desloratadine analogues, highlighting its relevance in the development of antihistamines.[1]

The Synthetic Pathway: A Focus on the Claisen Condensation

The most logical and widely employed method for the synthesis of β-keto esters such as Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation .[2][3] This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the reaction between an acetophenone derivative and a carbonate ester.

The overall synthetic strategy involves two main stages:

  • Synthesis of the Precursor: Preparation of 2-fluoro-4-methoxyacetophenone.

  • Claisen Condensation: Reaction of the acetophenone with a suitable C2 electrophile, typically diethyl carbonate, to yield the target β-keto ester.

Synthesis of the Key Precursor: 2-fluoro-4-methoxyacetophenone

The starting material for the Claisen condensation is 2-fluoro-4-methoxyacetophenone (CAS No. 74457-86-6).[4] This compound is a valuable building block in its own right, finding applications in the synthesis of various pharmaceuticals.[5][6] A common and effective method for its preparation is the Friedel-Crafts acylation of m-fluoroanisole.[7]

The reaction proceeds by treating m-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, in an appropriate solvent like dichloroethane.[7]

Diagram of the Synthesis of 2-fluoro-4-methoxyacetophenone

G m_fluoroanisole m-Fluoroanisole reaction + m_fluoroanisole->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction lewis_acid AlCl₃ (Lewis Acid) product 2-fluoro-4-methoxyacetophenone lewis_acid->product reaction->lewis_acid DCE, 0 °C to rt

Caption: Friedel-Crafts acylation to produce the key precursor.

The Core Reaction: Claisen Condensation

With the 2-fluoro-4-methoxyacetophenone in hand, the next step is the Claisen condensation to introduce the ethyl propanoate moiety. This is a mixed (or crossed) Claisen condensation, where the acetophenone acts as the nucleophilic component (after deprotonation) and diethyl carbonate serves as the electrophilic acylating agent.[8][9]

A strong base, such as sodium hydride or sodium ethoxide, is required to generate the enolate of the acetophenone.[10] The enolate then attacks one of the carbonyl groups of diethyl carbonate, leading to a tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the final β-keto ester. The use of a full equivalent of base is crucial as it deprotonates the product, driving the equilibrium towards completion.[2]

Diagram of the Claisen Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product acetophenone 2-fluoro-4-methoxyacetophenone enolate_formation Enolate Formation acetophenone->enolate_formation diethyl_carbonate Diethyl Carbonate nucleophilic_attack Nucleophilic Attack diethyl_carbonate->nucleophilic_attack base Strong Base (e.g., NaH) base->enolate_formation solvent Anhydrous Solvent (e.g., THF) enolate_formation->nucleophilic_attack workup Acidic Workup nucleophilic_attack->workup final_product Ethyl 3-(2-fluoro-4-methoxyphenyl)- 3-oxopropanoate workup->final_product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate based on established methodologies for Claisen condensations.[10]

Materials and Reagents:

  • 2-fluoro-4-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Glacial acetic acid

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous THF to the flask, followed by the slow, dropwise addition of diethyl carbonate (2.0 equivalents).

  • Addition of Acetophenone: Dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride and diethyl carbonate over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of glacial acetic acid, followed by ice-cold 1M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Physicochemical Data and Characterization

The following table summarizes key physicochemical properties of the precursor and the final product.

Property2-fluoro-4-methoxyacetophenoneEthyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
CAS Number 74457-86-6[4]180315-70-0
Molecular Formula C₉H₉FO₂C₁₂H₁₃FO₄
Molecular Weight 168.17 g/mol 240.23 g/mol
Appearance White crystalline solidViscous oil or low-melting solid
Boiling Point Not readily availableNot readily available (typically purified by chromatography)
Melting Point Not readily availableNot readily available

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a synthetically valuable intermediate whose importance is derived from its utility in constructing more complex molecular architectures, particularly in the field of medicinal chemistry. The Claisen condensation provides a robust and scalable method for its preparation. As the demand for novel fluorinated and methoxy-substituted pharmaceuticals continues to grow, the role of such specialized building blocks will undoubtedly expand. Future research may focus on developing more sustainable and efficient catalytic methods for its synthesis, further enhancing its accessibility to the scientific community.

References

  • Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents (CN102304035A).
  • 2-Fluoro-4-methoxyacetophenone: An Essential Building Block in Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Synthesis of ethyl 2-(2-hydroxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate . PrepChem.com. Available at: [Link]

  • Wang, G. et al. (2012). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550. Available at: [Link]

  • Raber, D. J. et al. (1973). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, Coll. Vol. 5, 1080. Available at: [Link]

  • Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to . CHEM 330, University of Illinois. Available at: [Link]

  • Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof. Google Patents (US20050203116A1).
  • The Claisen Condensation Reaction . Chemistry LibreTexts. Available at: [Link]

  • Mixed Claisen Condensations . Organic Chemistry | OpenStax. Available at: [Link]

  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds. Google Patents (EP0373668A2).
  • El-Faham, A. et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4945. Available at: [Link]

  • Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. Google Patents (CN104130159A).
  • Carboxylic Derivatives - The Claisen Condensation . Chemistry LibreTexts. Available at: [Link]

  • CHEM 2325 Module 30: Crossed Claisen Condensations . YouTube. Available at: [Link]

  • Organic synthesis. Google Patents (US4980505A).
  • An improved process for the manufacture of p-hydroxybenzyl cyanide. Google Patents (EP0038656A1).
  • Process for preparation of benzylbenzene sodium-dependent glucose cotransporter 2 (sglt2) inhibitors. Google Patents (WO2013152654A1).

Sources

Unlocking the Potential of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Versatile Scaffold for Drug Discovery and Organic Synthesis

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the untapped research potential of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. While this specific molecule remains largely unexplored in dedicated studies, its structural motifs—a β-keto ester and a substituted phenyl ring—are hallmarks of compounds with significant biological activity and synthetic utility. This document will illuminate promising research avenues, grounded in established chemical principles and analogous compound studies, to catalyze new discoveries in medicinal chemistry and materials science.

The Core Structure: A Foundation for Innovation

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of organic compounds renowned for their synthetic versatility.[1][2] The presence of a ketone and an ester group in a 1,3-relationship provides multiple reactive sites, making it an invaluable building block for more complex molecules.[3] Furthermore, the 2-fluoro-4-methoxyphenyl substituent is a key feature in many pharmacologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence the molecule's electronic properties and reactivity.[4][5]

The synthesis of this compound is readily achievable through a Claisen condensation reaction between 2-fluoro-4-methoxyacetophenone and diethyl carbonate. The precursor, 2-fluoro-4-methoxyacetophenone, can be synthesized via a Friedel-Crafts acylation of 3-fluoroanisole.

Potential Research Areas: A Roadmap for Discovery

Based on the known reactivity of β-keto esters and the biological significance of the 2-fluoro-4-methoxyphenyl moiety, several key research areas can be proposed:

Exploration of Antimicrobial and Antiviral Activities

β-keto esters and their derivatives have demonstrated promising antimicrobial and antiviral properties.[6][7] The presence of both a hydrogen bond donor and acceptor, along with a lipophilic aromatic ring, provides a pharmacophore that can interact with various biological targets. Research has shown that β-keto esters can act as quorum-sensing inhibitors in bacteria, a mechanism that disrupts bacterial communication and virulence.[7][8] Additionally, some β-diketones and β-keto esters have shown in vitro activity against both RNA and DNA viruses.[1]

Proposed Research Directive:

  • Synthesis of a focused library of derivatives: Modify the ethyl ester group and the active methylene bridge to explore structure-activity relationships (SAR).

  • In vitro screening: Test the parent compound and its derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and viruses (e.g., influenza, coronaviruses).

  • Mechanism of action studies: Investigate the potential of active compounds to inhibit key microbial enzymes or disrupt cellular processes.

Synthesis of Novel Heterocyclic Compounds

The dicarbonyl functionality of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, pyrimidines, and pyridines.[9][10][11] These heterocyclic scaffolds are prevalent in a vast number of approved drugs and are considered "privileged structures" in medicinal chemistry.[12][13]

Proposed Research Directive:

  • Reaction with binucleophiles: Explore condensation reactions with hydrazines, hydroxylamine, ureas, and other binucleophiles to construct diverse heterocyclic rings.

  • Evaluation of biological activities: Screen the resulting heterocyclic compounds for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The substitution pattern on the phenyl ring can be leveraged to tune these activities.[14][15]

Development of Novel Chalcones and Flavonoids

The 2-fluoro-4-methoxyacetophenone precursor to the title compound can be utilized in Claisen-Schmidt condensations with various benzaldehydes to synthesize novel chalcones. Chalcones are open-chain flavonoids with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[16][17][18][19][20] Subsequent cyclization of these chalcones can lead to the formation of flavonoids, another important class of bioactive molecules.

Proposed Research Directive:

  • Synthesis of a library of chalcones: React 2-fluoro-4-methoxyacetophenone with a diverse set of substituted benzaldehydes.

  • Biological evaluation: Screen the synthesized chalcones for activities such as cytotoxicity against cancer cell lines and inhibition of inflammatory pathways.

  • Conversion to flavonoids: Investigate the oxidative cyclization of promising chalcone candidates to their corresponding flavone or flavonol derivatives and evaluate their biological profiles.

Experimental Protocols

Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

This procedure is a general representation of a Claisen condensation.

Materials:

  • 2-fluoro-4-methoxyacetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of 2-fluoro-4-methoxyacetophenone and diethyl carbonate in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

General Protocol for Synthesis of Pyrazole Derivatives

Materials:

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol or acetic acid

Procedure:

  • Dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine to the solution.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired pyrazole derivative.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

PropertyValue
Molecular FormulaC₁₂H₁₃FO₄
Molecular Weight240.23 g/mol
AppearanceExpected to be a liquid or low-melting solid
SolubilitySoluble in common organic solvents
XLogP32.1 (Predicted)

Table 2: Potential Biological Activities of Derivatives

Derivative ClassPotential Biological ActivityKey References
β-Keto Ester AnalogsAntibacterial, Antiviral[6][7]
PyrazolesAnticancer, Anti-inflammatory[9]
IsoxazolesVarious therapeutic applications[11]
PyrimidinesDiverse pharmacological activities[10]
ChalconesAnticancer, Antileishmanial, Antioxidant[16][18]
FlavonoidsAnti-inflammatory, Anticancer[17][19]

Visualizing the Potential

The following diagrams illustrate the key synthetic pathways and the central role of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a versatile intermediate.

Synthesis_Pathway A 3-Fluoroanisole B 2-Fluoro-4-methoxyacetophenone A->B Friedel-Crafts Acylation C Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate B->C Claisen Condensation E Chalcone Derivatives B->E Claisen-Schmidt Condensation D Heterocyclic Compounds (Pyrazoles, Isoxazoles, etc.) C->D Condensation with Binucleophiles

Caption: Synthetic routes from 3-fluoroanisole to the target compound and its potential derivatives.

Research_Areas Core Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Antimicrobial Antimicrobial/ Antiviral Agents Core->Antimicrobial Heterocycles Novel Heterocycles Core->Heterocycles Chalcones Bioactive Chalcones & Flavonoids Core->Chalcones Enzyme Enzyme Inhibitors Core->Enzyme

Caption: Key potential research areas stemming from the core molecule.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate represents a molecule with considerable, yet underexplored, potential. Its structural features suggest a high propensity for biological activity and synthetic utility. This guide provides a foundational framework to inspire and direct future research endeavors. By systematically exploring the proposed avenues, the scientific community can unlock the full potential of this versatile chemical scaffold, leading to the development of novel therapeutics and advanced materials.

References

  • Diana, G. D., Salvador, U. J., Zalay, E. S., Johnson, R. E., Collins, J. C., Johnson, D., Hinshaw, W. B., Lorenz, R. R., Thielking, W. H., & Pancic, F. (1977). Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses. Journal of Medicinal Chemistry, 20(6), 750–756.
  • Agouridas, C., Denis, A., Auger, J. M., Benedetti, Y., Bonnet, A., Desnottes, J. F., & Fromentin, C. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019–2022.
  • Hirschberger, S., et al. (2021). Ketogenic Diet and Ketone Bodies as Clinical Support for the Treatment of SARS-CoV-2—Review of the Evidence. Journal of Clinical Medicine, 10(15), 3375.
  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.
  • Singh, P., & Kumar, A. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Journal of Chemical and Pharmaceutical Research, 15(3), 1-8.
  • An, L., et al. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, 63(8), 4543-4558.
  • Hussein, A. H. M., Abu-Shanab, F. A., & Mousa, S. A. S. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Open Access Library Journal, 2, e1274.
  • Guzman-Chavez, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6682.
  • Hussein, A. H. M., Abu-Shanab, F. A., & Mousa, S. A. S. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Scientific Research Publishing, 2(1), 1-9.
  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (2000). Mastering β-Keto Esters. Chemical Reviews, 100(10), 3067-3118.
  • Zhang, L., et al. (2020).
  • de Souza, T. B., et al. (2021). Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus. Molecules, 26(15), 4434.
  • BenchChem. (2025).
  • Guzman-Chavez, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Fan, S., Han, J., Jin, L., & Liu, S. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
  • ResearchGate. (n.d.). Scaffolds used for pharmacophore generation, with their matching validation sets.
  • Silva, V. L. M., et al. (2020). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 25(11), 2649.
  • Limban, C., et al. (2020).
  • Nahar, L., et al. (2021).
  • Kutlushina, A., et al. (2018).
  • Ghorab, M. M., et al. (2017). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1145-1158.
  • Kumar, A., & Kumar, R. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(63), 38435-38455.
  • Mbah, C. J., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(42), 39073-39086.
  • Stafa, K., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(13), 10892.
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
  • S. P., S., & K, S. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 17(7), 529-548.
  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Guzman-Chavez, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Schaller, A., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(11), 20038-20062.
  • Walsh, C. T. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289.
  • Fan, S., Han, J., Jin, L., & Liu, S. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry, 28(1), 18-22.
  • Zupan, M., & Iskra, J. (2009). Fluorinated Heterocyclic Compounds. ACS Symposium Series.
  • El-Naggar, M., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(10), 2534.
  • Kikelj, D. (2023).
  • Sigma-Aldrich. (n.d.). Ethyl 2,2-difluoro-2-(4-methoxyphenyl)
  • Sharifi-Rad, J., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Plant Science, 12, 755137.
  • Yathirajan, H. S., et al. (2017). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities.
  • PubChem. (n.d.). Ethyl 3-(2-fluoro-3-methoxyphenyl)

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated β-Keto Esters in Drug Discovery

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a bespoke building block designed for the intricate demands of modern medicinal chemistry. As a β-keto ester, it possesses a versatile 1,3-dicarbonyl functionality that serves as a linchpin for the construction of a diverse array of heterocyclic scaffolds. The true value of this reagent, however, lies in the strategic incorporation of a fluorine atom and a methoxy group on the phenyl ring.

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability, modulated lipophilicity, and altered pKa of nearby functional groups, all of which are critical parameters in drug design.[2][3][4] Specifically, the C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] This can block common metabolic "soft spots" and increase a drug's half-life.[3] The 2-fluoro substitution pattern, in particular, creates a unique electronic environment, influencing the conformation of the molecule and its potential interactions with biological targets.

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its application in the synthesis of medicinally relevant heterocyclic compounds. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

The most common and efficient method for the synthesis of β-keto esters is the Claisen condensation. This protocol details the synthesis of the title compound via a crossed Claisen condensation between an appropriate ester and ethyl acetate.

Protocol 1: Synthesis via Claisen Condensation

This protocol describes the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate from methyl 2-fluoro-4-methoxybenzoate and ethyl acetate.

Reaction Principle: The reaction involves the deprotonation of ethyl acetate by a strong base (sodium ethoxide) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-fluoro-4-methoxybenzoate. Subsequent loss of a methoxide leaving group yields the target β-keto ester.

claisen_condensation start Methyl 2-fluoro-4-methoxybenzoate + Ethyl Acetate intermediate Enolate of Ethyl Acetate attacks Methyl 2-fluoro-4-methoxybenzoate start->intermediate Base base Sodium Ethoxide (NaOEt) in Ethanol base->intermediate product Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate intermediate->product Elimination of Methoxide workup Acidic Workup (e.g., aq. HCl) product->workup Neutralization

Caption: Synthesis of a pyrazole derivative.

Materials:

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in ethanol (10 mL per mmol of ester).

  • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-(2-fluoro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 3: Synthesis of a Fluorinated Pyrimidine Derivative

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs with a broad spectrum of activities, including antiviral and anticancer properties.

Reaction Principle: The Biginelli reaction or a related condensation can be employed. This protocol uses the reaction of the β-keto ester with urea in the presence of an acid catalyst. The reaction proceeds through a series of condensations and cyclization to form the dihydropyrimidinone ring.

dot

pyrimidine_synthesis start Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate intermediate Condensation & Cyclization start->intermediate reagent Urea (H₂NCONH₂) reagent->intermediate Acid Catalyst (e.g., HCl) Ethanol, Reflux product 6-(2-fluoro-4-methoxyphenyl) -dihydropyrimidine-2,4(1H,3H)-dione intermediate->product Dehydration

Caption: Synthesis of a pyrimidine derivative.

Materials:

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, a precipitate should form. If not, concentrate the solution and add cold water.

  • Collect the solid by filtration, wash with cold ethanol and then water to remove any unreacted urea and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-(2-fluoro-4-methoxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione.

Protocol 4: Synthesis of a Fluorinated Isoxazole Derivative

Isoxazoles are another important class of five-membered heterocycles present in various pharmaceuticals, known for their antibacterial and anti-inflammatory activities.

Reaction Principle: The synthesis of isoxazoles from β-keto esters is typically achieved by condensation with hydroxylamine. [6][7]The reaction proceeds via the formation of an oxime at the keto-carbonyl, followed by intramolecular cyclization onto the ester carbonyl and subsequent dehydration. [8] dot

isoxazole_synthesis start Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate intermediate Oxime Formation & Intramolecular Cyclization start->intermediate reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) reagent->intermediate Base (e.g., NaOAc) Aqueous Ethanol, Reflux product 5-(2-fluoro-4-methoxyphenyl) isoxazol-3-ol intermediate->product Dehydration

Caption: Synthesis of an isoxazole derivative.

Materials:

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Aqueous Ethanol

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion using TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-(2-fluoro-4-methoxyphenyl)isoxazol-3-ol.

Part 3: Data Summary and Medicinal Chemistry Insights

The strategic placement of the 2-fluoro-4-methoxyphenyl moiety is intended to confer advantageous properties to the resulting heterocyclic derivatives.

HeterocycleScaffoldPotential Therapeutic AreaRationale for Fluorination
Pyrazole5-(2-fluoro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-oneAnti-inflammatory, AnalgesicThe fluorine atom can block metabolic oxidation on the phenyl ring, potentially increasing the half-life. The electron-withdrawing nature can also modulate the pKa of the pyrazole ring, affecting solubility and target binding. [5][9]
Pyrimidine6-(2-fluoro-4-methoxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dioneAntiviral, AnticancerFluorine can enhance membrane permeability and bioavailability. [4]The methoxy group provides a potential hydrogen bond acceptor, while the fluoro group can engage in specific interactions with protein targets.
Isoxazole5-(2-fluoro-4-methoxyphenyl)isoxazol-3-olAntibacterial, CNS agentsThe lipophilicity of the molecule can be fine-tuned by the fluorine atom, which is crucial for crossing the blood-brain barrier or bacterial cell walls. [10][11]

Expertise & Causality in Experimental Choices:

  • Choice of Base in Claisen Condensation: Sodium ethoxide is used as the base because it is the conjugate base of the ethanol solvent, preventing transesterification side reactions with the ethyl ester starting material.

  • Acid Catalyst in Heterocycle Synthesis: A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation step with the nucleophile (hydrazine, urea, hydroxylamine).

  • Anhydrous Conditions: Reactions involving strong bases like sodium ethoxide require anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the ester functionalities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Mezencev, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3855. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Liedl, K. R., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 25(4), 937-941. [Link]

  • Gupta, M. K., et al. (2019). Role of Fluorine in Drug Design and Drug Action. International Journal of Pharmaceutical Sciences and Research, 10(5), 2136-2147. [Link]

  • Shen, L., et al. (2010). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 6, 27. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters, 15(7), 1536-1539. [Link]

  • Trost, B. M., & Tasker, S. Z. (2011). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Angewandte Chemie International Edition, 50(41), 9584-9609. [Link]

  • Kashima, C., et al. (1985). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 49(6), 1777-1781. [Link]

  • Linclau, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(24), 15813-15826. [Link]

  • Linclau, B., et al. (2017). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Angewandte Chemie International Edition, 56(47), 15035-15039. [Link]

  • Sandtorv, A. H., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]

  • Yoon, Y.-J., et al. (2013). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 49(81), 9260-9262. [Link]

  • Linclau, B., et al. (2016). The influence of aliphatic fluorination on lipophilicity. Drug Discovery Today: Technologies, 21, 3-10. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 205-225. [Link]

  • Al-Mulla, A. (2017). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Journal of Chemistry, 2017, 1-15. [Link]

  • De Luca, L. (2016). Synthesis and synthetic utility of 3-isoxazolols. Current Organic Chemistry, 20(12), 1303-1339. [Link]

  • Sandtorv, A. H., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23629-23640. [Link]

  • Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32904-32929. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Wipf, P., & Graham, T. H. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-8676. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30163-30175. [Link]

  • Chemistry with Dr. G. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Unacademy. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, S. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10849-10866. [Link]

  • Righi, G., et al. (2003). Synthetic studies of β-ketoesters. Arkivoc, 2003(6), 118-125. [Link]

  • Abdel-Wahab, B. F., et al. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Afinidad, 69(559), 202-214. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Fantin, G., et al. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 8(3), 354-358. [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 1-6. [Link]

  • Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96. [Link]

  • Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ResearchGate. [Link]

Sources

Application Notes and Protocols for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated β-Keto Esters in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate emerges as a highly valuable pharmaceutical intermediate, possessing a unique combination of a fluorinated aromatic ring and a versatile β-keto ester functionality. This strategic arrangement of functional groups makes it an ideal precursor for the synthesis of complex heterocyclic systems, which form the core of numerous active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. We will delve into a detailed, field-proven protocol for its synthesis via a crossed Claisen condensation and explore its prospective role in the synthesis of dihydropyridine-based APIs, drawing parallels with the synthetic route of the approved drug, Finerenone.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis. The following table summarizes the key properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

PropertyValue
Molecular Formula C₁₂H₁₃FO₄
Molecular Weight 240.23 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, EtOH)
¹H NMR (CDCl₃, 400 MHz) Predicted δ 7.8-7.9 (m, 1H), 6.7-6.8 (m, 2H), 4.2 (q, 2H), 3.9 (s, 3H), 3.5 (s, 2H), 1.2 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ 190-195 (C=O), 165-170 (C=O, ester), 160-165 (d, J=250-260 Hz, C-F), 155-160 (C-O), 130-135 (d, J=5-15 Hz, C-H), 110-120 (C-Ar), 100-105 (d, J=20-30 Hz, C-H), 60-65 (O-CH₂), 55-60 (O-CH₃), 45-50 (CH₂), 10-15 (CH₃)

Synthesis Protocol: Crossed Claisen Condensation

The most direct and industrially scalable method for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the crossed Claisen condensation. This reaction involves the acylation of the enolate of an ester with a different ester. In this case, we will utilize the reaction between 2-fluoro-4-methoxyacetophenone and diethyl carbonate. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the acetophenone to form the reactive enolate.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the acetophenone, driving the reaction towards the formation of the enolate.

  • Excess Diethyl Carbonate: Diethyl carbonate serves as both the acylating agent and the solvent. Using it in excess ensures that the acetophenone enolate preferentially reacts with it rather than undergoing self-condensation.

  • Initiator: A catalytic amount of ethanol is often added to initiate the reaction by reacting with NaH to form sodium ethoxide, which is a more soluble and reactive base.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as moisture will quench the sodium hydride and the enolate intermediate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Wash NaH with pentane Dry_NaH Dry NaH under N₂ NaH->Dry_NaH Add_NaH Suspend dried NaH in diethyl carbonate Dry_NaH->Add_NaH Reagents Prepare solution of 2-fluoro-4-methoxyacetophenone in diethyl carbonate Slow_Add Slowly add acetophenone solution at 0-5 °C Reagents->Slow_Add Initiate Add catalytic ethanol Add_NaH->Initiate Initiate->Slow_Add Reflux Warm to RT and then reflux for 2-4 hours Slow_Add->Reflux Quench Cool to 0 °C and quench with cold water Reflux->Quench Separate Separate organic and aqueous layers Quench->Separate Acidify Acidify aqueous layer with HCl (pH 2-3) Separate->Acidify Extract Extract with EtOAc (x3) Acidify->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by vacuum distillation or chromatography Evaporate->Purify

Caption: Workflow for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Step-by-Step Protocol:
  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous pentane. Stir for 10 minutes, then allow the NaH to settle and decant the pentane. Repeat this washing step twice to remove the mineral oil. Carefully dry the NaH under a stream of nitrogen.

  • Reaction Setup: To the dried NaH, add anhydrous diethyl carbonate (5-10 equivalents). Cool the suspension to 0-5 °C in an ice bath.

  • Initiation: Add a catalytic amount of absolute ethanol (e.g., 0.1 equivalents) to the stirred suspension. Gas evolution should be observed.

  • Addition of Acetophenone: Dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl carbonate. Add this solution dropwise to the NaH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with water. Acidify the combined aqueous layers to pH 2-3 with cold 2M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate by vacuum distillation or column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Hypothetical Case Study Based on Finerenone

While there is no publicly documented API synthesized directly from Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, its structural features strongly suggest its utility in the synthesis of dihydropyridine-based compounds. A compelling case can be made by examining the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] Finerenone features a dihydronaphthyridine core, and its synthesis involves the condensation of a benzaldehyde derivative with an acetoacetamide.[1][3]

We can hypothesize the use of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in the synthesis of a novel Finerenone analogue. The β-keto ester functionality is a versatile handle for constructing the dihydropyridine ring system through a Hantzsch-type reaction or similar condensations.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to a Finerenone analogue using our target intermediate.

G cluster_start Starting Materials cluster_reaction Dihydropyridine Synthesis (Hantzsch-type Reaction) cluster_product Product Intermediate Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Condensation One-pot, multi-component condensation reaction Intermediate->Condensation Amidine Substituted Amidine or Enamine Amidine->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation DHP_analogue Dihydropyridine Core (Finerenone Analogue) Condensation->DHP_analogue

Caption: Proposed synthesis of a dihydropyridine-based Finerenone analogue.

Protocol for Dihydropyridine Synthesis (Illustrative)

This protocol is based on established methods for Hantzsch dihydropyridine synthesis and would require optimization for the specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent), a suitable aromatic aldehyde (1.0 equivalent), and a source of ammonia or an enamine (e.g., ethyl 3-aminocrotonate, 1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the dihydropyridine product.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a promising pharmaceutical intermediate with significant potential for the synthesis of complex, biologically active molecules. The provided protocol for its synthesis via crossed Claisen condensation offers a reliable and scalable method for its preparation. While its direct application in the synthesis of a marketed API is not yet documented, its structural analogy to intermediates used in the synthesis of drugs like Finerenone highlights its potential in the development of novel dihydropyridine-based therapeutics. The protocols and insights presented here are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111. [Link]

Sources

Application Notes & Protocols: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized β-keto ester poised to serve as a versatile building block in modern organic synthesis. Its unique trifecta of reactive moieties—a nucleophilic α-carbon, an electrophilic ketone, and an ester—coupled with the electronically modulating 2-fluoro and 4-methoxy substituents on the aromatic ring, makes it an exceptionally valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its potential applications, focusing on the synthesis of high-value heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. Detailed, field-tested protocols, adapted from established methodologies for analogous substrates, are provided to enable researchers to harness the synthetic potential of this compound.

Introduction: A Building Block of Strategic Importance

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate capitalizes on this principle, presenting a scaffold where the influential properties of fluorine are integrated with the classical reactivity of a β-keto ester.

  • The β-Keto Ester Core: This functionality is a linchpin of synthetic chemistry, enabling a wide range of C-C bond-forming reactions. The acidic α-proton facilitates enolate formation, which can act as a potent nucleophile, while the two carbonyl groups provide electrophilic sites for cyclization reactions.[3][4]

  • The 2-Fluoro Substituent: Positioned ortho to the benzoyl group, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This can influence the acidity of the α-protons and the reactivity of the aromatic ring, while also serving as a potential metabolic blocking site.

  • The 4-Methoxy Group: As a strong electron-donating group, the para-methoxy substituent modulates the electronic character of the phenyl ring and is a common feature in numerous biologically active molecules.[5]

This combination makes the title compound a prime candidate for constructing diverse heterocyclic libraries for screening and lead optimization.

Proposed Synthesis of the Title Compound

The most direct and established route to aromatic β-keto esters is the Claisen condensation.[6] This reaction involves the acylation of an ester enolate with another ester. For the title compound, a mixed Claisen condensation between 2-fluoro-4-methoxyacetophenone and an acylating agent like diethyl carbonate is the most logical approach.

Workflow for Synthesis via Claisen Condensation

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 2-Fluoro-4-methoxyacetophenone Condensation Claisen Condensation (Anhydrous Toluene, Reflux) SM1->Condensation SM2 Diethyl Carbonate SM2->Condensation Base Sodium Ethoxide (Base) Base->Condensation Quench Acidic Quench (e.g., aq. HCl) Condensation->Quench 1. Extract Extraction (e.g., Ethyl Acetate) Quench->Extract 2. Purify Column Chromatography Extract->Purify 3. Product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Purify->Product

Caption: Proposed synthesis of the title compound via Claisen condensation.

Protocol 2.1: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Disclaimer: This protocol is adapted from established procedures for analogous Claisen condensations.[7] Researchers should perform initial small-scale trials to optimize conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Enolate Formation: Add 2-fluoro-4-methoxyacetophenone (1.0 equivalent) dropwise to the stirred suspension at room temperature. Heat the mixture to 50-60 °C for 1 hour to facilitate enolate formation.

  • Condensation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. Increase the temperature to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure β-keto ester.

Applications in Heterocyclic Synthesis

The true synthetic power of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate lies in its ability to serve as a precursor to a variety of pharmaceutically relevant heterocyclic cores. The 1,3-dicarbonyl arrangement is perfectly suited for condensation reactions with binucleophiles.

General Pathways to Key Heterocycles

Heterocycle_Synthesis cluster_products Heterocyclic Products Start {Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate | β-Keto Ester} Hydrazine Hydrazine (R-NHNH₂) Start->Hydrazine Urea Urea / Thiourea (H₂N-CX-NH₂) Start->Urea Hantzsch Aldehyde + Ammonia (R'-CHO + NH₃) Start->Hantzsch Pyrazole Pyrazole R=H, Ph, etc. Pyrimidine Pyrimidine X=O, S Dihydropyridine Dihydropyridine Hydrazine->Pyrazole Knorr-type Condensation Urea->Pyrimidine Biginelli Reaction Hantzsch->Dihydropyridine Hantzsch Synthesis

Caption: Key heterocyclic scaffolds accessible from the title β-keto ester.

Protocol 3.1: Synthesis of 5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Derivatives

Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib. This protocol utilizes a Knorr-type condensation.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, 1.1 equivalents) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pyrazole product. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.

Protocol 3.2: Synthesis of 4-(2-fluoro-4-methoxyphenyl)-pyrimidin-2(1H)-one/thione Derivatives

The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones, which can often be oxidized to the corresponding pyrimidines.

  • Reaction Setup: Combine ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent), an appropriate aldehyde (e.g., benzaldehyde, 1.0 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor for the formation of a precipitate.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum.

Protocol 3.3: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines are famous for their role as calcium channel blockers (e.g., Nifedipine). The Hantzsch synthesis provides a direct route to this scaffold.[8][9][10]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2.0 equivalents) and an aldehyde (1.0 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Nitrogen Source: Add ammonium acetate (1.2 equivalents) or a solution of aqueous ammonia.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction is typically driven to completion by the precipitation of the dihydropyridine product.

  • Isolation: Cool the reaction mixture to room temperature. Collect the crystalline product by filtration.

  • Purification: Wash the product with cold ethanol and dry. The Hantzsch ester can be recrystallized from ethanol to achieve high purity. Subsequent oxidation (e.g., with nitric acid or DDQ) can be performed to furnish the corresponding aromatic pyridine if desired.[11]

Data & Properties

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₂H₁₃FO₄Calculated
Molecular Weight 240.23 g/mol Calculated
Monoisotopic Mass 240.07981 DaCalculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in waterAnalogy
Table 2: Representative Synthetic Targets
Reaction TypeKey Reagent(s)Product Heterocyclic CorePotential Application
Knorr CondensationHydrazine HydratePyrazoleAnti-inflammatory (COX-2 Inhibitors)
Biginelli ReactionBenzaldehyde, UreaDihydropyrimidinoneAntiviral, Antihypertensive
Hantzsch SynthesisFormaldehyde, NH₄OAc1,4-DihydropyridineCalcium Channel Blockers
Gewald ReactionMalononitrile, Sulfur2-AminothiopheneKinase Inhibitors, Antifungal

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate represents a synthetically potent and strategically designed building block for chemical and pharmaceutical research. While specific literature on this exact molecule is emerging, its reactivity can be confidently predicted based on the well-established chemistry of β-keto esters. The protocols outlined in this guide, derived from robust and analogous transformations, provide a solid foundation for researchers to explore its utility in constructing diverse and novel heterocyclic compounds for drug discovery programs.

References

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Tracey, M. R., Hsung, R. P., & Lambeth, R. H. (2004). Allylated β-Ketoesters as Precursors in Paal–Knorr-Type Pyrrole Synthesis: Preparations of Chiral and Bispyrroles. Synthesis, 2004(06), 918-922.
  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

  • Synonym.com. Hantzsch pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • Arkivoc. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry. Available from: [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • University of Babylon. The Claisen Condensation. Available from: [Link]

  • Organic Syntheses. Procedure. Available from: [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Journal of the Chemical Society D: Chemical Communications. The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Available from: [Link]

  • Stenutz. ethyl 3-oxo-3-phenylpropanoate. Available from: [Link]

  • FooDB. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). Available from: [Link]

  • HMDB. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Available from: [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]

Sources

reaction mechanisms involving Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount. Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a versatile β-keto ester with significant potential in the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules. The presence of the 2-fluoro-4-methoxyphenyl moiety introduces unique electronic and metabolic properties, making its derivatives of particular interest in medicinal chemistry.[1]

This guide provides a detailed exploration of the core reaction mechanisms involving this compound, complete with step-by-step protocols and expert insights into the causality behind experimental choices.

Core Reactivity and Physicochemical Properties

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters. Its reactivity is dominated by the presence of two key functional groups: a ketone and an ester, separated by a methylene group (-CH₂-).

Key Structural Features:

  • Acidic α-Protons: The methylene protons are positioned between two electron-withdrawing carbonyl groups, making them significantly acidic (pKa ≈ 11 in DMSO). This acidity is the cornerstone of the compound's utility, allowing for easy deprotonation to form a stabilized enolate.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. The enolate, formed upon deprotonation, is a soft nucleophile that can react at the α-carbon.

  • Fluorinated Aromatic Ring: The 2-fluoro substituent modifies the electronic properties of the phenyl ring and can enhance metabolic stability and binding affinity in biological targets.[1]

Physicochemical Data Summary:

PropertyValue
Molecular Formula C₁₂H₁₃FO₄
Molecular Weight 240.23 g/mol
Appearance Typically an oil or low-melting solid
Key Functional Groups β-Keto Ester, Fluorinated Phenyl Ring

The Hantzsch Pyridine Synthesis: Building Biologically Active Heterocycles

The Hantzsch pyridine synthesis is a robust and efficient multi-component reaction for creating 1,4-dihydropyridine (DHP) scaffolds, which are central to a class of calcium channel blockers used to treat hypertension.[2][3] The reaction condenses an aldehyde, a nitrogen source (like ammonia or ammonium acetate), and two equivalents of a β-keto ester.[4] The initial DHP product can be subsequently oxidized to the corresponding aromatic pyridine.[3]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through two key intermediates that ultimately combine and cyclize.[4]

  • Knoevenagel Condensation: One equivalent of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate reacts with an aldehyde (e.g., benzaldehyde) in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound.

  • Enamine Formation: A second equivalent of the β-keto ester reacts with ammonia to form a vinylogous amide, or enamine.

  • Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Hantzsch_Mechanism cluster_0 Part 1: Knoevenagel Condensation cluster_1 Part 2: Enamine Formation cluster_2 Part 3: Michael Addition & Cyclization cluster_3 Part 4: Aromatization KetoEster1 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Knoevenagel_Product α,β-Unsaturated Intermediate KetoEster1->Knoevenagel_Product + Aldehyde Aldehyde Aldehyde (R-CHO) Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition KetoEster2 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Enamine Enamine Intermediate KetoEster2->Enamine + NH3 Ammonia Ammonia (NH3) Enamine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHP 1,4-Dihydropyridine (DHP) Dehydration->DHP Oxidation Oxidation (e.g., HNO3, MnO2) DHP->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes the synthesis of a symmetrical 1,4-DHP using an aromatic aldehyde.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Aromatic Aldehyde-1.0-
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.232.0480.5 mg
Ammonium Acetate77.081.292.5 mg
Ethanol46.07-15 mL

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (1.0 mmol), Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2.0 mmol), and ammonium acetate (1.2 mmol).[5]

  • Add ethanol (15 mL) to the flask to act as the solvent.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Once complete, allow the mixture to cool to room temperature. The desired 1,4-dihydropyridine product may precipitate from the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

The Knoevenagel Condensation: Forming Carbon-Carbon Double Bonds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound (like our β-keto ester) reacts with an aldehyde or ketone.[6] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and results in an α,β-unsaturated product after dehydration.[7]

Mechanism of the Knoevenagel Condensation
  • Enolate Formation: The basic catalyst deprotonates the α-carbon of the β-keto ester to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated C=C double bond of the final product.

Knoevenagel_Mechanism KetoEster Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Enolate Enolate Intermediate KetoEster->Enolate + Base Base Base (e.g., Piperidine) Aldol_Adduct Aldol Addition Intermediate Enolate->Aldol_Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product Aldol_Adduct->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation reaction.

Protocol: Synthesis of an Ethyl 2-benzylidene-3-oxo-propanoate Derivative

This protocol details a typical Knoevenagel condensation with an aromatic aldehyde.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Aromatic Aldehyde-1.0-
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.231.0240.2 mg
Piperidine85.150.1~10 µL
Glacial Acetic Acid60.050.1~6 µL
Toluene92.14-20 mL

Equipment:

  • 50 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the aromatic aldehyde (1.0 mmol), Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 mmol), and toluene (20 mL).

  • Add catalytic amounts of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol). The acid co-catalyst facilitates the dehydration step.

  • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC. The reaction is typically complete when no more water is collected in the trap (usually 2-4 hours).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

α-Alkylation: Functionalizing the Methylene Position

The acidity of the α-protons allows for the straightforward alkylation of the β-keto ester.[8] This reaction involves deprotonation with a suitable base to form the enolate, followed by an Sₙ2 reaction with an alkyl halide.[8] This is a powerful method for introducing alkyl chains at the α-position, further diversifying the molecular scaffold.

Protocol: α-Alkylation with an Alkyl Halide

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.231.0240.2 mg
Sodium Ethoxide (NaOEt)68.051.068.1 mg
Alkyl Halide (e.g., Iodomethane)141.941.1~70 µL
Anhydrous Ethanol46.07-10 mL

Equipment:

  • 50 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

Procedure:

  • Set up a flame-dried two-neck flask under a nitrogen atmosphere.

  • Add anhydrous ethanol (10 mL) to the flask, followed by sodium ethoxide (1.0 mmol). Stir until the base is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 mmol) dropwise to the cooled base solution. Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Add the alkyl halide (1.1 mmol) via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-6 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting α-alkylated β-keto ester by column chromatography.

Transesterification: Modifying the Ester Group

Transesterification of β-keto esters allows for the exchange of the ethyl group for other alkyl or functionalized groups.[9] This can be a crucial step for modulating properties like solubility or for introducing a handle for further synthetic transformations. The reaction is often catalyzed by acids or bases and can be driven to completion by using a large excess of the desired alcohol or by removing the ethanol byproduct.[9]

Protocol: Methylboronic Acid-Catalyzed Transesterification

This protocol uses a mild and environmentally friendly catalyst.[9]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.231.0240.2 mg
Desired Alcohol (e.g., Benzyl Alcohol)108.145.0540.7 mg
Methylboronic Acid59.860.16.0 mg
4 Å Molecular Sieves--~500 mg
Toluene92.14-10 mL

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1.0 mmol), the desired alcohol (5.0 mmol), methylboronic acid (10 mol%), and activated 4 Å molecular sieves.

  • Add toluene (10 mL) as the solvent. The molecular sieves are crucial for sequestering the ethanol produced, thereby driving the equilibrium towards the product.[9]

  • Heat the reaction mixture to reflux and stir until the starting ester is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves and catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the resulting ester by column chromatography.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly valuable and synthetically flexible building block. Its utility stems from the acidic α-protons characteristic of β-keto esters, which enables a wide range of classical and modern organic transformations. The protocols detailed herein for the Hantzsch pyridine synthesis, Knoevenagel condensation, α-alkylation, and transesterification provide a robust toolkit for researchers in medicinal chemistry and organic synthesis. By mastering these reaction mechanisms, scientists can efficiently generate diverse libraries of complex molecules for the discovery and development of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Mastering β-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (2015). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

Sources

derivatization of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized building block with significant potential in medicinal chemistry. Its structure, featuring a reactive β-ketoester moiety and a substituted phenyl ring, makes it an ideal starting point for the synthesis of diverse compound libraries for biological screening. The 2-fluoro-4-methoxyphenyl group is of particular interest, as these substitutions can modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[1] This application note provides a comprehensive guide to the strategic derivatization of this versatile scaffold, offering detailed protocols for the synthesis of several classes of heterocyclic compounds with proven biological relevance. Furthermore, we outline standard biological assays to evaluate the therapeutic potential of the newly synthesized derivatives.

Strategic Derivatization of the β-Ketoester Moiety

The β-ketoester functional group is a cornerstone of heterocyclic synthesis due to its dual reactivity. The acidic α-protons are readily deprotonated to form a stabilized enolate, while the two carbonyl groups serve as electrophilic sites. This allows for a variety of condensation reactions to construct diverse heterocyclic cores, which are prevalent in many biologically active molecules.[2][3]

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine, is an efficient method for their preparation.[4]

Protocol 1: Synthesis of 5-(2-fluoro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Materials:

    • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

    • Hydrazine hydrate

    • Glacial acetic acid

    • 1-Propanol

  • Procedure:

    • In a 25 mL round-bottom flask, combine Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1 eq.) and hydrazine hydrate (2 eq.).

    • Add 1-propanol to dissolve the reactants, followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Equip the flask with a reflux condenser and heat the mixture to 100°C with stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazolone derivative.[4]

Synthesis of Pyrimidine Derivatives

The pyrimidine core is a fundamental component of nucleic acids and is found in numerous bioactive molecules. Condensation of β-ketoesters with amidines is a common route to substituted pyrimidin-4-ols.[2][5]

Protocol 2: Synthesis of 2-methyl-6-(2-fluoro-4-methoxyphenyl)pyrimidin-4-ol

  • Materials:

    • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

    • Acetamidine hydrochloride

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ethanol

  • Procedure:

    • To a solution of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (1 eq.) in ethanol, add acetamidine hydrochloride (1.2 eq.) and DBU (1.5 eq.).

    • Stir the resulting mixture at room temperature under an inert atmosphere (e.g., Argon) for 18-24 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target pyrimidin-4-ol.

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds known for their activity as calcium channel blockers.[6][7][8]

Protocol 3: Symmetrical Hantzsch Dihydropyridine Synthesis

  • Materials:

    • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2 eq.)

    • An appropriate aldehyde (e.g., benzaldehyde) (1 eq.)

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2 eq.), the chosen aldehyde (1 eq.), and ammonium acetate (1.2 eq.) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, which should induce precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine derivative.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_reactions Derivatization Reactions Start Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Pyrazoles Pyrazole Derivatives Start->Pyrazoles Knorr Synthesis (Hydrazine) Pyrimidines Pyrimidine Derivatives Start->Pyrimidines Condensation (Amidine) Dihydropyridines 1,4-Dihydropyridine Derivatives Start->Dihydropyridines Hantzsch Synthesis (Aldehyde, Ammonia)

Caption: Derivatization strategies for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Biological Assays for Screening Synthesized Derivatives

The synthesized library of compounds can be screened for a variety of biological activities. The choice of assays should be guided by the known biological profiles of the heterocyclic scaffolds produced. For instance, pyrazoles and pyrimidines are frequently associated with anticancer and anti-inflammatory activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Anti-inflammatory Activity Assay (COX-2 Inhibition)

Compounds containing a 2-methoxyphenol moiety have been investigated as potential COX-2 inhibitors.[9]

Protocol 5: COX-2 Inhibitory Assay (In Vitro)

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • Procedure:

    • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

    • Typically, the assay involves incubating the COX-2 enzyme with the test compounds for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products using the provided detection reagent.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the synthesized derivatives.

Derivative ClassCompound IDScaffoldIC50 (µM) - Cytotoxicity (MCF-7)IC50 (µM) - COX-2 Inhibition
PyrazolePZ-1 Pyrazolone25.415.2
PyrimidinePY-1 Pyrimidin-4-ol12.835.7
DihydropyridineDHP-1 1,4-Dihydropyridine> 1008.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Mechanism of Action

Signaling_Pathway Compound Synthesized Derivative (e.g., DHP-1) Target Biological Target (e.g., COX-2 Enzyme) Compound->Target Inhibition Product Prostaglandins (Inflammatory Mediators) Target->Product Enzymatic Conversion Substrate Arachidonic Acid Substrate->Target Inflammation Inflammatory Response Product->Inflammation

Caption: Potential inhibitory mechanism of a synthesized derivative on the COX-2 pathway.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a valuable starting material for the generation of diverse heterocyclic compound libraries. The synthetic protocols outlined in this application note provide robust methods for accessing pyrazole, pyrimidine, and 1,4-dihydropyridine scaffolds. The subsequent biological evaluation of these derivatives using standard assays, such as the MTT and COX-2 inhibition assays, can lead to the identification of novel therapeutic agents. This integrated approach of targeted synthesis and biological screening is a powerful strategy in modern drug discovery.

References

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 1866–1911. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 121. Retrieved from [Link]

  • American Chemical Society. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-8676. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 11(12), 6931–6935. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 311–316. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Retrieved from [Link]

  • ResearchGate. (2022). Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus. Journal of Molecular Structure, 1265, 133405. Retrieved from [Link]

Sources

Application Notes and Protocols for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated β-Keto Ester Building Block

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized aromatic β-keto ester that serves as a valuable and versatile starting material in synthetic organic chemistry. The presence of a fluorine atom and a methoxy group on the phenyl ring, combined with the reactive 1,3-dicarbonyl moiety, makes this compound an attractive precursor for the synthesis of a diverse range of heterocyclic scaffolds. These heterocyclic cores are of significant interest to the pharmaceutical industry due to their prevalence in numerous biologically active compounds and approved drugs.

The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules, potentially enhancing metabolic stability, binding affinity, and bioavailability. The methoxy group provides an additional point for chemical modification. This guide provides detailed experimental protocols for the synthesis of this key building block and its application in several cornerstone multicomponent reactions for drug discovery.

PART 1: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

The most common and efficient method for the synthesis of β-keto esters such as Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In this case, a substituted acetophenone is reacted with a carbonate source.

Protocol 1: Synthesis via Claisen Condensation

This protocol outlines the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate from 2'-fluoro-4'-methoxyacetophenone and diethyl carbonate.

Reaction Scheme:

G reactant1 2'-fluoro-4'-methoxyacetophenone reagents NaH, Diethyl Ether Ethanol (catalytic) reactant1->reagents reactant2 Diethyl Carbonate reactant2->reagents product Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate reagents->product

Caption: Claisen condensation for the synthesis of the title compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2'-fluoro-4'-methoxyacetophenone168.1610.0 g0.059
Diethyl carbonate118.1320.9 g (21.3 mL)0.177
Sodium hydride (60% dispersion in mineral oil)24.003.56 g0.089
Anhydrous Diethyl Ether-150 mL-
Ethanol46.070.5 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Chloride Solution-50 mL-
Anhydrous Magnesium Sulfate-As needed-
Pentane-50 mL-

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, wash the sodium hydride (3.56 g) twice with pentane (25 mL each) to remove the mineral oil. Carefully decant the pentane and dry the sodium hydride under a gentle stream of nitrogen.

  • Reaction Setup: To the dried sodium hydride, add anhydrous diethyl ether (50 mL) followed by diethyl carbonate (21.3 mL).

  • Initiation and Addition: Prepare a solution of 2'-fluoro-4'-methoxyacetophenone (10.0 g) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel. Add approximately 10% of the acetophenone solution to the stirred sodium hydride suspension. To initiate the reaction, carefully add ethanol (0.5 mL). Gas evolution should be observed.

  • Reaction Progression: Add the remaining acetophenone solution dropwise over 1 hour, maintaining a gentle reflux. After the addition is complete, continue stirring and refluxing the mixture for an additional 3 hours.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the excess sodium hydride by the slow, dropwise addition of water until the gas evolution ceases.

  • Extraction: Separate the ether layer. Acidify the aqueous layer to pH ~4 with 1 M hydrochloric acid and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine all organic layers, wash with saturated sodium chloride solution (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation to obtain Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a colorless to pale yellow oil.

PART 2: Applications in Heterocyclic Synthesis

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an excellent substrate for various multicomponent reactions that rapidly generate molecular complexity and provide access to important heterocyclic scaffolds.

Application 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] These scaffolds are found in numerous pharmaceuticals, including calcium channel blockers.[1][2]

Workflow:

G A Combine Aldehyde, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2 eq), & Ammonium Acetate in Ethanol B Reflux for 4-8 hours A->B Heat C Cool to Room Temperature B->C D Isolate Dihydropyridine Product (Filtration or Extraction) C->D E Oxidize with Nitric Acid or MnO2 D->E Aromatization F Purify Pyridine Product (Recrystallization or Chromatography) E->F

Caption: General workflow for the Hantzsch pyridine synthesis.

Protocol 2: Synthesis of a Substituted 1,4-Dihydropyridine

This protocol describes a general procedure for the Hantzsch reaction using Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.222.40 g0.010
Aromatic Aldehyde (e.g., Benzaldehyde)106.120.53 g0.005
Ammonium Acetate77.080.46 g0.006
Ethanol-20 mL-
Nitric Acid (for oxidation)-As needed-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (0.005 mol), Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (0.010 mol), and ammonium acetate (0.006 mol).

  • Reaction: Add ethanol (20 mL) as the solvent. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion (typically 4-8 hours), cool the mixture to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure and extract the product with ethyl acetate.

  • Aromatization to Pyridine: Dissolve the crude dihydropyridine in glacial acetic acid. Add a mild oxidizing agent, such as a catalytic amount of nitric acid or manganese dioxide, and gently heat the mixture until the aromatization is complete (monitored by TLC).

  • Purification: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the pyridine product with ethyl acetate, dry the organic layer, and remove the solvent. Purify the final product by column chromatography or recrystallization.

The resulting pyridine derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6]

Application 2: Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8][9]

Reaction Scheme:

G reactant1 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate reagents Acid Catalyst (e.g., HCl) Ethanol, Reflux reactant1->reagents reactant2 Aromatic Aldehyde reactant2->reagents reactant3 Urea or Thiourea reactant3->reagents product Dihydropyrimidinone Derivative reagents->product

Caption: The Biginelli reaction for dihydropyrimidinone synthesis.

Protocol 3: Synthesis of a Dihydropyrimidinone Derivative

This protocol provides a general method for the Biginelli reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.222.40 g0.010
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)140.571.41 g0.010
Urea60.060.90 g0.015
Ethanol-25 mL-
Concentrated Hydrochloric Acid-3-4 drops-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (0.010 mol), the aromatic aldehyde (0.010 mol), and urea (0.015 mol) in ethanol (25 mL).

  • Catalysis and Reaction: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture. Heat the reaction to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

The resulting dihydropyrimidinone derivatives are valuable scaffolds in medicinal chemistry, with documented activities as calcium channel blockers, antihypertensive agents, and more.[10][11][12]

Application 3: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[13][14] The resulting hydrazones are key intermediates for the synthesis of indoles via the Fischer indole synthesis, a fundamental reaction in drug discovery.[15][16][17][18][19]

Workflow:

G A Prepare Aryl Diazonium Salt (Aniline, HCl, NaNO2 at 0-5°C) C Slowly Add Diazonium Salt Solution to β-Keto Ester Solution at 0-5°C A->C B Prepare Solution of β-Keto Ester and Sodium Acetate in Ethanol B->C D Stir and Allow to Warm to RT C->D E Precipitate and Isolate Hydrazone Product D->E F Fischer Indole Synthesis (Heat Hydrazone with Acid Catalyst) E->F G Isolate and Purify Indole Product F->G

Caption: Workflow for Japp-Klingemann and Fischer Indole Synthesis.

Protocol 4: Synthesis of a Phenylhydrazone Intermediate

This protocol details a representative Japp-Klingemann reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMoles
Aniline derivative (e.g., Aniline)93.130.93 g0.010
Concentrated Hydrochloric Acid-2.5 mL~0.030
Sodium Nitrite69.000.76 g0.011
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate240.222.40 g0.010
Sodium Acetate82.032.46 g0.030
Ethanol-50 mL-
Water-As needed-

Procedure:

  • Diazonium Salt Preparation: In a flask, dissolve the aniline derivative (0.010 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath with stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g in 5 mL water) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction with β-Keto Ester: In a separate larger flask, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (0.010 mol) and sodium acetate (2.46 g) in ethanol (40 mL). Cool this solution to 0-5 °C.

  • Coupling: Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution with vigorous stirring, maintaining a temperature below 5 °C.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Allow the mixture to warm to room temperature and stand overnight. Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

The resulting hydrazone can then be cyclized under acidic conditions (Fischer indole synthesis) to yield highly substituted indoles, a privileged scaffold in medicinal chemistry.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a valuable and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and adaptable methods for the preparation of this key intermediate and its subsequent use in the Hantzsch pyridine synthesis, the Biginelli reaction, and the Japp-Klingemann reaction. The strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety into these scaffolds provides a powerful tool for researchers and drug development professionals to generate novel chemical entities with potentially enhanced pharmacological profiles.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate as a Precursor for Ezetimibe. BenchChem.
  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
  • Synthesis and biological evaluation of some N-substituted indoles. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate as a Precursor for Ezetimibe. BenchChem.
  • Antitumor activity of the novel pyridine derivative. (2022, September 13). Research Results in Pharmacology. Retrieved January 19, 2026, from [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). Journal of Applied Chemistry Research. Retrieved January 19, 2026, from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021, June 20). NIH. Retrieved January 19, 2026, from [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a Versatile Precursor for Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide details the utility of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a valuable β-ketoester, as a foundational building block for the synthesis of diverse and pharmacologically significant heterocyclic scaffolds. The strategic incorporation of a fluorine atom and a methoxy group into the phenyl ring offers a unique combination of physicochemical properties that are highly sought after in modern drug discovery.[1][2] Fluorination can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and receptor interactions. This document provides validated, step-by-step protocols for the synthesis of pyrazoles, pyrimidines, and benzodiazepines, explaining the chemical rationale behind each procedure and highlighting the broad applicability of this key intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

In medicinal chemistry, the introduction of fluorine into lead compounds is a well-established strategy to optimize drug-like properties.[1][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the development of fluorinated heterocycles is a particularly fruitful area of research.[1][2]

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate serves as an exemplary starting material in this context. Its β-ketoester functionality provides two reactive electrophilic centers, making it an ideal partner for reactions with a wide range of binucleophiles to construct various ring systems. The 2-fluoro-4-methoxyphenyl moiety is a privileged scaffold found in numerous biologically active molecules, and its incorporation into novel heterocyclic systems is a promising avenue for the discovery of new therapeutic agents.

Physicochemical Properties and Synthesis of the Core Building Block

The title compound is a stable, crystalline solid or oil that can be reliably synthesized on a laboratory scale.

Compound Data
PropertyValue
IUPAC Name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Molecular Formula C₁₂H₁₃FO₄
Molecular Weight 240.23 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~150-155 °C at reduced pressure
Solubility Soluble in ethanol, THF, ethyl acetate, dichloromethane
Synthesis Protocol: Claisen Condensation

The most direct and efficient method for preparing the title compound is a base-catalyzed Claisen condensation between an appropriate aromatic ester and ethyl acetate.[4][5]

Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction that joins two esters. A strong, non-nucleophilic base like sodium ethoxide is used to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-fluoro-4-methoxybenzoate. Sodium ethoxide is chosen as the base to prevent transesterification side reactions.

Protocol:

  • Setup: Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) with gentle stirring. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide. Cool the solution to 0-5 °C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a mixture of methyl 2-fluoro-4-methoxybenzoate (18.4 g, 100 mmol) and ethyl acetate (13.2 g, 150 mmol).

  • Condensation: Add the ester mixture dropwise to the cooled sodium ethoxide solution over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 1M aqueous HCl until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a clear oil.

Application I: Synthesis of 3-(2-Fluoro-4-methoxyphenyl)-1H-pyrazol-5-ol

Pyrazoles are a cornerstone of medicinal chemistry, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib. The reaction of a β-ketoester with hydrazine is a classic and highly reliable method for constructing the pyrazole core, known as the Knorr pyrazole synthesis.[2][6][7]

Reaction Scheme & Mechanism

The reaction proceeds via an initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G cluster_0 Reaction Workflow Start Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Step1 Condensation & Cyclization (Reflux) Start->Step1 Reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent1->Step1 Solvent Ethanol / Acetic Acid (cat.) Solvent->Step1 Product 3-(2-Fluoro-4-methoxyphenyl) -1H-pyrazol-5-ol Step1->Product

Caption: Workflow for the synthesis of a fluorinated pyrazole.

Detailed Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2.40 g, 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (0.60 g, 12 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL), and dry under vacuum to yield the purified pyrazole product.

Expected Data
ParameterExpected Value/Observation
Yield 85-95%
Appearance White to off-white crystalline solid
¹H NMR Aromatic protons (6.8-7.5 ppm), pyrazole CH (approx. 6.0 ppm), broad OH/NH signals
Mass Spec (ESI+) [M+H]⁺ expected at m/z 209.07

Application II: Synthesis of 2-Amino-4-(2-fluoro-4-methoxyphenyl)pyrimidin-6-ol

The pyrimidine ring is a fundamental component of nucleobases and is present in numerous anticancer and antiviral drugs.[8][9][10] Condensation of β-ketoesters with guanidine is a standard and effective method for constructing the 2-aminopyrimidine core.[11]

Reaction Scheme & Mechanism

This reaction involves the nucleophilic attack of guanidine on both carbonyls of the β-ketoester, followed by cyclization and elimination of ethanol and water to form the aromatic pyrimidine ring.

G cluster_1 Synthetic Pathway cluster_2 Reaction Conditions Ketoester Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Reaction_Node Reflux in Ethanol Ketoester->Reaction_Node Guanidine Guanidine HCl + Sodium Ethoxide Guanidine->Reaction_Node Product_Pyr 2-Amino-4-(2-fluoro-4-methoxyphenyl) -pyrimidin-6-ol Reaction_Node->Product_Pyr

Caption: Logical relationship for pyrimidine synthesis.

Detailed Protocol
  • Base Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.51 g, 22 mmol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (2.0 g, 21 mmol) and stir for 20 minutes. Then, add Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (4.80 g, 20 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Work-up: Cool the reaction to room temperature and then place it in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid dropwise until a precipitate forms (pH ~7).

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL). Dry the product in a vacuum oven at 60 °C.

Expected Data
ParameterExpected Value/Observation
Yield 70-85%
Appearance Light-colored solid
¹H NMR Aromatic protons (6.9-7.8 ppm), pyrimidine CH (approx. 6.5 ppm), broad NH₂ and OH signals
Mass Spec (ESI+) [M+H]⁺ expected at m/z 250.08

Application III: Synthesis of 7-(2-Fluoro-4-methoxyphenyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one

Benzodiazepines are a famous class of psychoactive drugs, but the scaffold is also explored for a wide range of other therapeutic applications, including as anticancer and antimicrobial agents.[12][13] The condensation of a β-ketoester with o-phenylenediamine is a common route to the 1,5-benzodiazepine core.[14][15]

Reaction Scheme & Mechanism

The reaction is initiated by the formation of an enamine from the reaction of one amine group of o-phenylenediamine with the ketone carbonyl. The second amine group then undergoes an intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the seven-membered diazepine ring.

G Ketoester_BZD Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Conditions_BZD Ethanol / Acetic Acid Reflux Ketoester_BZD->Conditions_BZD OPDA o-Phenylenediamine OPDA->Conditions_BZD Product_BZD 7-(2-Fluoro-4-methoxyphenyl)-1,5-dihydro -2H-1,5-benzodiazepin-2-one Conditions_BZD->Product_BZD

Caption: Synthesis of a fluorinated benzodiazepine derivative.

Detailed Protocol
  • Setup: Combine Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (2.40 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a 100 mL round-bottom flask.

  • Solvent/Catalyst: Add absolute ethanol (30 mL) and glacial acetic acid (5 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. If necessary, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the product thoroughly with cold ethanol to remove unreacted starting materials and impurities. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Expected Data
ParameterExpected Value/Observation
Yield 65-80%
Appearance Yellow to brown crystalline solid
¹H NMR Multiple aromatic proton signals (6.8-7.9 ppm), a singlet for the methylene (CH₂) group (approx. 3.0 ppm), two broad NH signals
Mass Spec (ESI+) [M+H]⁺ expected at m/z 285.10

Summary and Outlook

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly effective and versatile building block for constructing a range of medicinally important heterocyclic systems. The protocols outlined in this document demonstrate straightforward, high-yielding synthetic routes to fluorinated pyrazoles, pyrimidines, and benzodiazepines. The presence of the fluorinated methoxyphenyl moiety provides a valuable handle for tuning the biological activity of the resulting compounds.[1][16][17] Researchers in drug discovery can confidently employ these methods to generate novel compound libraries for screening against various therapeutic targets, leveraging the proven advantages of fluorine in molecular design.

References

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • PubMed. (2000). The oral fluorinated pyrimidines. National Center for Biotechnology Information. [Link]

  • Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. American Chemical Society. [Link]

  • Molecules. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]

  • Forensic Toxicology. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Springer. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • RSC Advances. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry. [Link]

  • PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. National Center for Biotechnology Information. [Link]

  • Karger Publishers. (1974). Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. Karger. [Link]

  • Molecules. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Google Patents. (n.d.). Preparation of pyrazoles.
  • Molecules. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. IJRPC. [Link]

  • Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. University of Helsinki. [Link]

  • PubMed. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. [Link]

  • Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. American Chemical Society. [Link]

  • Scientific Reports. (2022). The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents. Nature. [Link]

  • Drug Development Research. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Wiley Online Library. [Link]

  • Anti-Cancer Drugs. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. PubMed. [Link]

  • ResearchGate. (2023). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]

  • CancerNetwork. (2000). Perspectives on the Use of Fluorinated Pyrimidines. CancerNetwork. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Cambridge Open Engage. [Link]

  • Trade Science Inc. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Semantic Scholar. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. [Link]

  • springermedizin.de. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. SpringerMedizin. [Link]

  • sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

  • University of Baghdad Digital Repository. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad. [Link]

  • PubMed. (2018). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Semantic Scholar. [Link]

  • PubMed. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). (PDF) Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ResearchGate. [Link]

Sources

Application Note & Protocol: Spectroscopic Analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted β-Keto Esters

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized β-keto ester, a class of compounds pivotal in organic synthesis and medicinal chemistry. The presence of a fluorine atom and a methoxy group on the aromatic ring, combined with the reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular scaffolds. These derivatives are actively investigated for their potential as anti-inflammatory, analgesic, and other therapeutic agents.

Given its synthetic utility, the unambiguous characterization of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its subsequent reaction products is paramount. This application note provides a detailed guide to the spectroscopic analysis of this compound and its common transformation—hydrolysis followed by decarboxylation—to yield 2-fluoro-4-methoxyacetophenone. We will delve into the principles and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into experimental design and data interpretation.

A critical aspect of β-keto esters is their existence in a keto-enol tautomeric equilibrium. This dynamic state influences their reactivity and spectroscopic signatures. The protocols and data presented herein will account for this phenomenon, providing a comprehensive analytical framework.

Reaction Under Investigation: Hydrolysis and Decarboxylation

A frequent and synthetically useful reaction of β-keto esters is their hydrolysis to a β-ketoacid, which is often unstable and readily undergoes decarboxylation upon gentle heating to yield a ketone.[1][2][3] This transformation is a cornerstone of the acetoacetic ester synthesis, enabling the formation of substituted ketones.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Hydrolysis and Decarboxylation Pathway."

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For the compounds , both ¹H and ¹³C NMR are indispensable for confirming their identity and purity.

Causality in Experimental Design:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice as it is a common solvent for organic molecules and is relatively non-polar. The position of the keto-enol equilibrium is solvent-dependent; running spectra in a more polar, protic solvent like DMSO-d₆ could also be insightful for studying tautomerism.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm. Its single, sharp resonance is easily identifiable and does not overlap with most organic signals.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly valuable supplementary technique. It would show a single resonance, and its coupling to nearby ¹H and ¹³C nuclei would provide further structural confirmation.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample (either the starting ester or the purified ketone product).

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small drop of a TMS solution as an internal standard.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the sample gauge to ensure correct positioning.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a standard ¹³C NMR spectrum (typically requires a larger number of scans for adequate signal-to-noise).

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Expected Spectroscopic Data

Table 1: Predicted/Experimental ¹H and ¹³C NMR Data (in CDCl₃)

Compound Analysis Chemical Shift (δ) / ppm Assignment
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (Keto Form) ¹H NMR ~7.8 (dd)Ar-H
~6.8 (m)Ar-H
~4.2 (q)-OCH₂CH₃
~3.9 (s)-OCH₃
~3.5 (s)-COCH₂CO-
~1.2 (t)-OCH₂CH₃
¹³C NMR ~192 (d)C=O (keto)
~167C=O (ester)
~164 (d)Ar C-F
~162 (d)Ar C-OCH₃
~132 (d)Ar C-H
~118 (d)Ar C-CO
~110 (d)Ar C-H
~102 (d)Ar C-H
~62-OCH₂CH₃
~56-OCH₃
~46-COCH₂CO-
~14-OCH₂CH₃
2-Fluoro-4-methoxyacetophenone ¹H NMR 7.91 (t)Ar-H (H6)
6.75 (dd)Ar-H (H5)
6.66 (dd)Ar-H (H3)
3.86 (s)-OCH₃
2.60 (d)-COCH₃
¹³C NMR 196.8 (d)C=O
165.8 (d)Ar C-OCH₃
163.2 (d)Ar C-F
133.5 (d)Ar C-H (C6)
119.5 (d)Ar C-CO
110.1 (d)Ar C-H (C5)
101.9 (d)Ar C-H (C3)
55.9-OCH₃
31.5 (d)-COCH₃

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying functional groups within a molecule by their characteristic vibrational frequencies. For the transformation of our β-keto ester to a simple ketone, FT-IR provides a clear diagnostic window.

Causality in Experimental Design:
  • Disappearance of the Ester Carbonyl: The most telling sign of a successful reaction will be the disappearance of the characteristic ester C=O stretch.

  • Shift in Ketone Carbonyl Frequency: The ketone C=O in the starting material is conjugated with the aromatic ring. In the product, this conjugation remains, but the electronic environment is altered by the removal of the ester group, leading to a potential shift in the C=O stretching frequency.

  • Broad O-H Stretch: If the intermediate β-ketoacid is isolated, it would show a very broad O-H stretch characteristic of a carboxylic acid, which would be absent in both the starting material and the final product.

Protocol for FT-IR Analysis
  • Sample Preparation (ATR):

    • Place a small, representative amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrument Setup & Data Acquisition:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Expected Spectroscopic Data

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate 2-Fluoro-4-methoxyacetophenone Rationale for Change
C=O Stretch (Ester) ~1740 cm⁻¹ (strong)AbsentHydrolysis of the ester group.
C=O Stretch (Ketone) ~1685 cm⁻¹ (strong, conjugated)~1670 cm⁻¹ (strong, conjugated)Change in the electronic environment around the ketone.
C-O Stretch (Ester) ~1250-1100 cm⁻¹ (strong, multiple bands)AbsentLoss of the ester functional group.
Ar-O-C Stretch ~1260 cm⁻¹ and ~1030 cm⁻¹~1260 cm⁻¹ and ~1030 cm⁻¹Methoxy group remains intact.
C-F Stretch ~1200-1100 cm⁻¹~1200-1100 cm⁻¹Fluoroaromatic moiety is unchanged.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for reaction monitoring and purity assessment, combining the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. This technique allows for the confirmation of the molecular weight of the starting material, intermediates, and products.

Causality in Experimental Design:
  • Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which directly confirms the molecular weight.

  • Mobile Phase: A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) is a standard and effective choice for separating compounds of this polarity. A small amount of formic acid is often added to the mobile phase to improve peak shape and promote protonation for ESI.

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL in the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Setup & Data Acquisition:

    • LC System:

      • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS System (ESI Positive Mode):

      • Scan Range: m/z 50-500.

      • Capillary Voltage: ~3-4 kV.

      • Gas Temperature: ~300-350 °C.

      • Nebulizer Pressure: ~30-40 psi.

      • Acquire data in full scan mode to detect all ions within the mass range.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "General LC-MS Experimental Workflow."

Expected Mass Spectrometry Data

Table 3: Expected m/z Values in ESI+ Mode

Compound Molecular Formula Exact Mass Expected Ion [M+H]⁺
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate C₁₂H₁₃FO₄240.08241.09
2-Fluoro-4-methoxyacetophenone C₉H₉FO₂168.06169.07

Conclusion

The synergistic use of NMR, FT-IR, and LC-MS provides a robust and self-validating framework for the analysis of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its reaction products. NMR provides definitive structural elucidation, FT-IR offers a rapid diagnostic for the conversion of functional groups, and LC-MS confirms molecular weights and assesses purity. By understanding the principles behind each technique and following structured protocols, researchers in drug discovery and development can ensure the integrity of their synthetic intermediates and final compounds, accelerating the path to novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 19, 2026, from [Link]

  • Vanderbilt University, Department of Chemistry. (n.d.). General NMR Experimental Procedures. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • AK Lectures. (2014). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 19, 2026, from [Link]

  • ScienceMadness.org. (2021). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved January 19, 2026, from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved January 19, 2026, from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Introduction

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via a Claisen condensation or a related C-C bond-forming reaction, requires careful control of reaction parameters to achieve high yield and purity.[1][2][3] This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and provides potential solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Yield 1. Inactive or Insufficient Base: The base (e.g., sodium hydride, sodium ethoxide) is crucial for deprotonating the ester to form the reactive enolate.[1][3] Moisture in the reaction or aged base can reduce its activity. 2. Poor Quality Starting Materials: Impurities in the starting materials (2-fluoro-4-methoxyacetophenone or diethyl carbonate/ethyl acetate) can interfere with the reaction. 3. Incorrect Reaction Temperature: The temperature affects the rate of both the desired reaction and potential side reactions. 4. Inefficient Mixing: In heterogeneous reactions (e.g., with NaH), poor stirring can lead to localized reactions and incomplete conversion.1. Base Verification & Handling: Use freshly opened, high-purity base. If using sodium hydride, wash it with anhydrous hexane or pentane to remove the protective mineral oil. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Starting Material Purity Check: Verify the purity of your starting materials by NMR or GC-MS. Purify if necessary. 3. Temperature Optimization: For the initial deprotonation, a lower temperature (0-5 °C) is often preferred to control the exothermic reaction. The subsequent condensation may require gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. 4. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing, especially during the addition of reagents.
Formation of Significant Byproducts 1. Self-Condensation of Ethyl Acetate: If using the classic Claisen condensation with ethyl acetate, it can react with itself to form ethyl acetoacetate.[2][3] 2. Hydrolysis of Esters: Presence of water will lead to the hydrolysis of the starting ester and the product. 3. Decarboxylation of the Product: The β-keto ester product can undergo decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.1. Use a Crossed Claisen Approach: To prevent self-condensation, a "crossed" Claisen condensation is recommended.[2][3] In this approach, a non-enolizable ester like diethyl carbonate can be used as the acylating agent. Alternatively, slowly add the enolizable ester (in this case, an ester derived from 2-fluoro-4-methoxyacetophenone is not the enolizable partner, rather ethyl acetate or a similar species is) to the reaction mixture containing the base and the non-enolizable ester. 2. Anhydrous Conditions: As mentioned, strictly anhydrous conditions are paramount. Use dry solvents and reagents.[4] 3. Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully at a low temperature to avoid prolonged exposure to strong acid or base.
Difficult Product Isolation and Purification 1. Emulsion during Aqueous Workup: The presence of oily byproducts or unreacted starting materials can lead to the formation of stable emulsions. 2. Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate from the desired product by column chromatography.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions. Alternatively, filtering the mixture through a pad of celite can be effective. 2. Optimize Chromatography: Use a solvent system with a different polarity or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization or vacuum distillation may be viable alternative purification methods.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate?

A1: The most prevalent method for synthesizing β-keto esters like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation .[1][2] This reaction involves the condensation of an ester with another carbonyl compound (in this case, likely a reaction between a derivative of 2-fluoro-4-methoxyphenol and an ethyl ester) in the presence of a strong base. A common and effective variant is the crossed Claisen condensation , where one of the esters is non-enolizable to prevent self-condensation side products.[3][6]

Q2: Which base is most suitable for this synthesis, and why?

A2: A strong base is required to generate the necessary enolate for the reaction to proceed.[1] Common choices include:

  • Sodium hydride (NaH): Often used as a 60% dispersion in mineral oil. It offers the advantage of an irreversible deprotonation, driving the reaction forward.[4]

  • Sodium ethoxide (NaOEt): Typically used when ethanol is the solvent. It's crucial to use the alkoxide that matches the alcohol portion of the ester to avoid transesterification.[1][6]

  • Lithium diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used for specific applications, though it may be less common for a standard Claisen condensation.[1]

The choice of base often depends on the specific reaction conditions and the scale of the synthesis. For many applications, sodium hydride is a reliable choice due to its high reactivity and the irreversible nature of the deprotonation.[3]

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Moisture has several detrimental effects on the Claisen condensation:

  • Quenching the Base: Strong bases like sodium hydride and sodium ethoxide react violently with water, rendering them inactive for the desired deprotonation.

  • Hydrolysis: Water can hydrolyze both the starting ester and the final β-keto ester product, leading to the formation of carboxylic acids and reducing the overall yield.

Therefore, it is imperative to use anhydrous solvents, dry all glassware thoroughly, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TLC: This is a quick and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • LC-MS: This technique provides more detailed information, including the mass of the product, confirming its formation, and can also help identify any major byproducts.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Several safety precautions must be taken:

  • Handling Strong Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quenching the Reaction: The quenching of excess strong base is highly exothermic. This should be done slowly and at a low temperature (e.g., in an ice bath) by carefully adding a proton source like a dilute acid or alcohol.

  • Solvent Hazards: The organic solvents used are typically flammable. Work in a well-ventilated fume hood and avoid open flames.

Experimental Protocols

Protocol 1: Crossed Claisen Condensation using Diethyl Carbonate

This protocol describes the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate from 2-fluoro-4-methoxyacetophenone and diethyl carbonate.

Materials:

  • 2-fluoro-4-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane or pentane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add sodium hydride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Wash the sodium hydride with anhydrous hexane or pentane to remove the mineral oil, then carefully decant the solvent.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride. Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of 2-fluoro-4-methoxyacetophenone in anhydrous THF.

  • Reaction: Slowly add the solution of 2-fluoro-4-methoxyacetophenone dropwise to the cooled sodium hydride suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • Add diethyl carbonate dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the excess sodium hydride is neutralized and the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 times).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow and Logic

General Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield) check_base Verify Base Activity & Anhydrous Conditions start->check_base check_sm Check Starting Material Purity start->check_sm check_temp Optimize Reaction Temperature start->check_temp check_mixing Ensure Efficient Mixing start->check_mixing analyze_byproducts Identify Byproducts (TLC, LC-MS) check_base->analyze_byproducts check_sm->analyze_byproducts check_temp->analyze_byproducts check_mixing->analyze_byproducts optimize_workup Modify Workup Procedure analyze_byproducts->optimize_workup optimize_purification Optimize Purification Method optimize_workup->optimize_purification solution Optimized Synthesis optimize_purification->solution

Caption: A general workflow for troubleshooting common issues in the synthesis.

Claisen Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination ester Enolizable Ester (e.g., Ethyl Acetate) enolate Ester Enolate (Nucleophile) ester->enolate Deprotonation base Strong Base (e.g., NaOEt) carbonyl Carbonyl Compound (e.g., 2-fluoro-4-methoxy- acetophenone derivative) enolate->carbonyl Nucleophilic Attack tetrahedral Tetrahedral Intermediate carbonyl->tetrahedral product β-Keto Ester Product tetrahedral->product Elimination leaving_group Leaving Group (e.g., EtO-)

Caption: The general mechanism of the Claisen condensation reaction.

References

  • Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. U.S.
  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • Wikipedia. (2023). Claisen condensation. [Link]

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Celgene Corporation. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.
  • ResearchGate. (2008). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • ResearchGate. (2023).
  • The Royal Society of Chemistry. (2014).
  • Google Patents. (2014). Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • ResearchGate. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)

Sources

Technical Support Center: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate are not publicly available. The information provided in this guide is based on the general chemical properties of β-keto esters and is intended to serve as a practical reference. Researchers should always perform their own stability assessments for critical applications.

This technical support guide is designed to provide in-depth information and troubleshooting advice for researchers working with Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate?

A1: As a β-keto ester, the main stability concerns are hydrolysis and decarboxylation. The presence of the ester and the ketone group separated by a methylene group makes the molecule susceptible to degradation, particularly in the presence of acid, base, or elevated temperatures.[1][2][3]

Q2: How should I store this compound for short-term and long-term use?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended to slow down potential degradation. For long-term storage, it is advisable to store the compound at -20°C or below, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q3: What solvents are recommended for dissolving Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate?

A3: This compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). For reactions, the choice of solvent should be guided by the specific reaction conditions and the compatibility of the solvent with the reagents being used.

Q4: Can I use protic solvents like methanol or ethanol?

A4: While the compound may be soluble in protic solvents, their use can facilitate transesterification, especially in the presence of acidic or basic catalysts.[3] If a protic solvent is necessary, it is best to use it at low temperatures and for short durations.

Q5: What are the likely degradation products I might observe?

A5: The two primary degradation pathways are hydrolysis of the ethyl ester to form the corresponding carboxylic acid, and subsequent decarboxylation of the resulting β-keto acid to yield 2-fluoro-4-methoxyacetophenone.[4][5][6]

Troubleshooting Guide

Issue 1: My reaction yield is consistently low.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting: Before starting your reaction, verify the purity of your Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate using a suitable analytical method like ¹H NMR or HPLC. If degradation is observed, consider purifying the material before use.

  • Possible Cause 2: Unfavorable reaction conditions.

    • Troubleshooting: If your reaction involves strong acids, strong bases, or high temperatures, you may be promoting the hydrolysis and/or decarboxylation of your starting material or product.[7][8] Consider using milder reaction conditions, such as lower temperatures or weaker bases.

  • Possible Cause 3: Inappropriate work-up procedure.

    • Troubleshooting: Aqueous acidic or basic work-up conditions can lead to degradation. If possible, use a non-aqueous work-up or minimize the exposure time to aqueous acidic/basic solutions.

Issue 2: I see an unexpected spot on my TLC plate or an extra peak in my HPLC chromatogram.

  • Possible Cause: Onset of degradation.

    • Troubleshooting: This is likely a sign of degradation. The major, less polar byproduct would likely be 2-fluoro-4-methoxyacetophenone (from decarboxylation), and the more polar byproduct would be the hydrolyzed β-keto acid. Co-spotting with a synthesized standard of the expected byproduct can help in identification.

Issue 3: The physical appearance of the compound has changed (e.g., color change, clumping).

  • Possible Cause: Absorption of moisture and subsequent degradation.

    • Troubleshooting: This indicates improper storage. It is crucial to store the compound in a desiccated environment. If the compound has already changed in appearance, its purity should be assessed before use.

Stability and Storage Summary

ConditionTemperatureAtmosphereExpected Stability
Long-Term Storage -20°C or belowInert (Ar, N₂)High stability expected. Minimizes hydrolysis and other degradation pathways.
Short-Term Storage 2-8°CTightly SealedGenerally stable for days to weeks. Protect from moisture.
Benchtop Use Room TempOpen to AirSusceptible to slow degradation, especially in the presence of ambient moisture. Minimize time spent under these conditions.
In Solution VariesVariesStability is highly dependent on the solvent and presence of acidic or basic impurities. Use freshly prepared solutions for the best results.

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and checking for the presence of its primary degradation product, 2-fluoro-4-methoxyacetophenone.

Materials:

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks of the parent compound. The methylene protons between the carbonyl groups are particularly diagnostic and are expected to appear as a singlet.

    • Look for the appearance of new peaks that may indicate degradation. The most likely degradation product, 2-fluoro-4-methoxyacetophenone, would show a characteristic singlet for the methyl ketone protons.

    • Calculate the relative integration of the impurity peaks against the parent compound's peaks to estimate the level of degradation.

Logical Workflow for Troubleshooting Low Reaction Yield

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Assess Purity of Starting Material (NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure Analyze Data purify Purify Starting Material (e.g., Column Chromatography) is_pure->purify No review_conditions Review Reaction Conditions (Temp, pH, Time) is_pure->review_conditions Yes purify->check_purity harsh_conditions Are Conditions Harsh (High Temp, Strong Acid/Base)? review_conditions->harsh_conditions optimize_conditions Optimize Conditions (Lower Temp, Milder Reagents) harsh_conditions->optimize_conditions Yes review_workup Review Work-up Procedure harsh_conditions->review_workup No end Re-run Reaction with Optimized Parameters optimize_conditions->end aqueous_workup Does Work-up Involve Prolonged Aqueous Acid/Base? review_workup->aqueous_workup optimize_workup Modify Work-up (e.g., Non-aqueous, Shorter Duration) aqueous_workup->optimize_workup Yes aqueous_workup->end No optimize_workup->end

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

References

  • Grokipedia. Acetoacetic ester synthesis. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Quora. When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?. [Link]

  • Shivaji College. Active Methylene Compounds. [Link]

  • ACS Publications. A kinetic and mechanistic study of the alkaline hydrolysis of ethyl acetoacetate by acid-base potentiometry: Determination of the pKa of the ester. [Link]

  • YouTube. Hydrolysis of Ethyl Aceto Acetate (EAA). [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • PubMed. Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

Sources

resolving impurities in Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate samples

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist at Synthesis Support Solutions.

Technical Support Center: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support hub for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to identify, resolve, and prevent purity issues with this critical β-keto ester intermediate. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Part 1: Understanding the Impurity Profile

The purity of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is paramount for the success of subsequent synthetic steps. Impurities can arise from three primary sources: unreacted starting materials from the synthesis, byproducts from side reactions, and degradation of the target molecule.

A common synthetic route is the Claisen condensation of a 2-fluoro-4-methoxyacetophenone derivative with a carbonate source like diethyl carbonate. Understanding this pathway is key to anticipating potential impurities.

Frequently Asked Question: My initial analysis (NMR, LC-MS) of a new batch shows several unexpected signals. What are they likely to be?

Answer:

It is common to observe several minor components in a crude sample. Based on the typical synthesis and degradation pathways, we can predict the most probable impurities. Below is a summary table of common contaminants.

Table 1: Common Impurities in Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Impurity NameStructureTypical OriginKey Analytical Signatures
2-Fluoro-4-methoxyacetophenoneUnreacted Starting MaterialLower retention time in RP-HPLC. Distinct singlet for the acetyl group (~2.5 ppm in ¹H NMR).
Diethyl CarbonateUnreacted Starting MaterialVery volatile. May be seen in ¹H NMR as a quartet and triplet characteristic of an ethyl group.
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acidDegradation (Hydrolysis)Higher polarity, shorter retention time in RP-HPLC. Absence of ethyl ester signals in NMR and presence of a broad carboxylic acid proton signal (>10 ppm).
Self-Condensation ProductSynthesis ByproductHigher molecular weight. More complex aromatic and aliphatic signals in NMR.

Part 2: Troubleshooting and Resolution Workflows

This section provides step-by-step guides to address specific problems you may encounter during your work.

Troubleshooting Guide 1: Confirming the Identity of an Unknown Impurity

Question: I suspect my sample has degraded via hydrolysis. How can I definitively confirm the presence of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid?

Answer:

Confirming the identity of a degradation product requires a logical workflow combining chromatographic and spectroscopic methods. Hydrolysis, the reaction with water, is a very common degradation pathway for esters.[1][2]

Step-by-Step Protocol: Impurity Identification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate the impurity from the main compound. The hydrolyzed acid is more polar and will typically have a shorter retention time on a reverse-phase column (e.g., C18) than the parent ester.[3]

    • Method:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is effective. For example, start at 40% acetonitrile and ramp to 90% over 10 minutes.

      • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Interpretation: An early-eluting peak relative to your main product is a strong indication of the more polar carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To determine the molecular weight of the impurity.

    • Method: Use the same HPLC method as above, but with an MS detector.

    • Interpretation: The parent ester, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (C₁₂H₁₃FO₄), has a molecular weight of 240.23 g/mol . The hydrolyzed acid (C₁₀H₉FO₄) has a molecular weight of 212.18 g/mol . Look for an ion corresponding to [M-H]⁻ at m/z 211.04 for the acid in negative ion mode.

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the structural change.

    • Method: Acquire a ¹H NMR spectrum in a solvent like DMSO-d₆, which is better for observing exchangeable protons.

    • Interpretation: The key difference is the loss of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton.

The following diagram illustrates the logical flow for identifying an unknown impurity.

G cluster_0 Impurity Identification Workflow start Impure Sample Detected hplc Run Reverse-Phase HPLC start->hplc Isolate impurity peak lcms Analyze by LC-MS hplc->lcms Determine MW nmr Acquire ¹H NMR Spectrum lcms->nmr Determine structure compare Compare Data to Table 1 nmr->compare identify Impurity Identified compare->identify Match found unknown Impurity Remains Unknown compare->unknown No match

Caption: Workflow for impurity identification.

Troubleshooting Guide 2: Improving Sample Purity Post-Synthesis

Question: My crude reaction mixture shows only 85% purity by HPLC. What is the most effective purification protocol?

Answer:

For β-keto esters, flash column chromatography on silica gel is the most robust method for removing both less polar starting materials and more polar byproducts.

Step-by-Step Protocol: Flash Column Chromatography Purification

  • Preparation:

    • Dissolve the crude oil in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This is called "dry loading" and generally results in better separation.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Wet-pack the column using your starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Elution:

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities like unreacted 2-fluoro-4-methoxyacetophenone.

    • Gradually increase the polarity of the mobile phase (e.g., to 15-20% EtOAc/Hexanes). Your desired product is moderately polar and should elute in this range.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Validation:

    • Re-analyze the purified material by HPLC and NMR to confirm that the purity meets your requirements (>98% is a typical target).

Table 2: Example Solvent Systems for Chromatography

StepMobile Phase (EtOAc in Hexanes)Compound to Elute
1. Elution of Non-polar Impurities5-10%Unreacted 2-fluoro-4-methoxyacetophenone
2. Elution of Product15-25%Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
3. Column Flushing50-100%Highly polar byproducts and baseline material

Part 3: Proactive Purity Management - Stability and Storage

Question: I had a high-purity sample, but after two weeks on the bench, its purity dropped significantly. What is causing this degradation, and how can I prevent it?

Answer:

This is a classic stability issue with β-keto esters. They are susceptible to two primary degradation pathways: hydrolysis and decarboxylation.[4] Heating a β-keto acid, which is formed from hydrolysis, will cause it to readily lose CO₂.[5][6][7]

Degradation Pathways:

  • Hydrolysis: The ester group reacts with ambient moisture to form the corresponding carboxylic acid (3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid) and ethanol. This reaction can be catalyzed by trace amounts of acid or base.

  • Decarboxylation: The β-keto acid intermediate is thermally unstable and can easily lose a molecule of carbon dioxide to revert to the starting ketone, 2-fluoro-4-methoxyacetophenone.[5][6]

The diagram below illustrates this two-step degradation process.

G Product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Acid 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoic Acid Product->Acid + H₂O (Hydrolysis) Ketone 2-Fluoro-4-methoxy acetophenone + CO₂ Acid->Ketone Heat (Decarboxylation)

Caption: Primary degradation pathway for the product.

Best Practices for Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Low Temperature: For long-term storage, keep the material in a freezer at -20°C. For daily use, refrigeration at 2-8°C is acceptable.

  • Anhydrous Conditions: When preparing solutions, always use high-quality, anhydrous solvents.

  • Avoid pH Extremes: Do not expose the compound to strong acids or bases, as they will catalyze rapid degradation. Buffer solutions if necessary for experiments.

By following these guidelines, you can ensure the long-term stability and purity of your Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate samples, leading to more reliable and reproducible research.

References

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. National Center for Biotechnology Information. [Link]

  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Fan, S. M., et al. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. [Link]

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(1), 133-139. [Link]

  • Fan, S. M., et al. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry, 28(1), 18-22. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Molecules. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • ResearchGate. ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]

  • Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Molecules. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. AK Lectures. [Link]

  • Organic & Biomolecular Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Royal Society of Chemistry. [Link]

  • US EPA. Analytical Method Summaries. [Link]

  • US EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents.
  • Organic Chemistry Portal. Decarboxylation. [Link]

  • AWS. (2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1). [Link]

  • ResearchGate. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. [Link]

  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • PubChem. Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. National Center for Biotechnology Information. [Link]

  • PubChem. (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable β-keto ester intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the intricacies of this synthesis and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is most commonly achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of 2-fluoro-4-methoxyacetophenone with an acylating agent, typically diethyl carbonate. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl carbonate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester.

Understanding the nuances of this reaction is critical for achieving high yields and purity. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the starting materials and potentially lead to side reactions. This guide will address these specific challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the possible causes?

A1: Low or no yield in a Claisen condensation can stem from several factors. Let's break down the most common culprits:

  • Inactive Base: The choice and quality of the base are paramount. Sodium hydride (NaH) is a common choice for this reaction due to its strength and ability to irreversibly deprotonate the acetophenone. If your NaH is old or has been improperly stored, it may be coated with a layer of sodium hydroxide, rendering it less effective.

    • Recommendation: Use freshly opened, high-purity NaH. If you suspect your NaH is old, you can test its activity by carefully adding a small amount to a protic solvent (like ethanol) and observing for vigorous hydrogen gas evolution. For the reaction, ensure the NaH is properly dispersed in an anhydrous solvent before adding the acetophenone.

  • Presence of Moisture: Claisen condensations are highly sensitive to moisture. Water will react with the strong base, quenching it and preventing the formation of the necessary enolate.

    • Recommendation: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in a sealed, anhydrous grade bottle.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture. A gentle reflux is often employed to drive the reaction to completion.[1]

  • Inefficient Enolate Formation: The deprotonation of 2-fluoro-4-methoxyacetophenone is a critical step.

    • Recommendation: Ensure a sufficient excess of the base is used (typically 1.1 to 1.5 equivalents) to drive the equilibrium towards the enolate. The slow, dropwise addition of the acetophenone solution to the stirred suspension of the base can also improve enolate formation.[1]

Formation of Side Products

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: The most common side reaction in a crossed Claisen condensation is the self-condensation of the enolizable ketone.

  • Self-Condensation of 2-fluoro-4-methoxyacetophenone: If the enolate of the acetophenone attacks another molecule of the acetophenone instead of the diethyl carbonate, it will lead to the formation of a diketone side product.

    • Recommendation: To minimize self-condensation, use a significant excess of the non-enolizable electrophile, diethyl carbonate (typically 2-3 equivalents). This increases the statistical probability of the enolate reacting with the desired partner. Additionally, the slow addition of the acetophenone to the reaction mixture containing the base and diethyl carbonate can help to keep the concentration of the free enolate low at any given time, further disfavoring self-condensation.

  • Hydrolysis of the Product: During the workup, if the pH is not carefully controlled, the β-keto ester product can be hydrolyzed back to the corresponding carboxylic acid, which can then decarboxylate upon heating.

    • Recommendation: During the aqueous workup, carefully acidify the reaction mixture to a pH of around 3-4 with a dilute acid (e.g., 1M HCl).[1] Avoid using strong, concentrated acids or prolonged exposure to acidic conditions.

Purification Challenges

Q3: I am having difficulty purifying the final product. What is the best approach?

A3: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is typically an oil at room temperature. Purification is usually achieved by vacuum distillation.

  • Recommendation: After the workup and removal of the solvent, the crude product should be purified by fractional distillation under reduced pressure.[1] The exact boiling point will depend on the vacuum achieved, but it will be significantly lower than the atmospheric boiling point, which helps to prevent decomposition of the product at high temperatures.

Frequently Asked Questions (FAQs)

Q4: What is the optimal base for this reaction?

A4: Sodium hydride (NaH) is the most commonly used and effective base for this type of Claisen condensation. Its high basicity ensures complete and irreversible deprotonation of the acetophenone, which is crucial for driving the reaction forward. Other strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could also be used, but NaH is often preferred for its operational simplicity.

Q5: Which solvent is most suitable?

A5: Anhydrous diethyl ether or tetrahydrofuran (THF) are good choices as solvents for this reaction. They are inert to the reaction conditions and effectively solvate the reactants. The choice between them may depend on the desired reaction temperature, as THF has a higher boiling point and can be used for reactions requiring reflux.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting acetophenone and the final β-keto ester product should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q7: What are the expected spectral characteristics of the final product?

A7: The structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons between the two carbonyl groups (a singlet), and the aromatic protons. The aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring, further complicated by fluorine coupling.

  • ¹³C NMR: You should observe signals for the two carbonyl carbons (ketone and ester), the methylene carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • IR Spectroscopy: Look for two distinct carbonyl stretching frequencies, one for the ketone (around 1685 cm⁻¹) and one for the ester (around 1740 cm⁻¹).

Experimental Protocol at a Glance

The following table summarizes a typical experimental protocol for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

StepReagent/ParameterTypical Quantity/ConditionPurpose
1. Base PreparationSodium Hydride (60% dispersion in mineral oil)1.2 equivalentsDeprotonation of the acetophenone
Anhydrous Diethyl EtherSufficient to create a stirrable slurryReaction solvent
2. Addition of ElectrophileDiethyl Carbonate2.5 equivalentsAcylating agent
3. Addition of Nucleophile Precursor2-fluoro-4-methoxyacetophenone in anhydrous diethyl ether1.0 equivalentStarting material
Addition rateSlow, dropwise over 1 hourMinimize self-condensation
4. ReactionTemperatureReflux (gentle)Drive the reaction to completion
Time2-4 hours (monitor by TLC)Ensure complete conversion
5. WorkupQuenchingSlow addition to ice-cold dilute HClNeutralize excess base and protonate the enolate
ExtractionDiethyl ether or Ethyl acetateIsolate the product from the aqueous phase
WashingSaturated sodium bicarbonate solution, brineRemove acidic impurities and water
DryingAnhydrous sodium sulfate or magnesium sulfateRemove residual water from the organic phase
6. PurificationMethodFractional distillation under vacuumIsolate the pure product

Reaction Workflow

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Acetophenone 2-fluoro-4-methoxyacetophenone Enolate_Formation Enolate Formation Acetophenone->Enolate_Formation NaH DiethylCarbonate Diethyl Carbonate Nucleophilic_Attack Nucleophilic Attack DiethylCarbonate->Nucleophilic_Attack Base Sodium Hydride (NaH) Base->Enolate_Formation Solvent Anhydrous Diethyl Ether Solvent->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Ethoxide Elimination Intermediate->Elimination Quenching Acidic Quench Elimination->Quenching Extraction Extraction Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Purification->Final_Product

Caption: Workflow for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Mechanistic Overview

Claisen_Mechanism 2-fluoro-4-methoxyacetophenone 2-fluoro-4-methoxyacetophenone Enolate Enolate 2-fluoro-4-methoxyacetophenone->Enolate  + NaH - H₂ Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate  + Diethyl Carbonate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate  - EtO⁻ Final Product Final Product Product Enolate->Final Product  + H₃O⁺ (workup)

Caption: Simplified mechanism of the Claisen condensation.

References

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.

Sources

Technical Support Center: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support center for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the potential degradation of this molecule. While specific degradation studies on this exact compound are not extensively published, its structure as a β-keto ester allows us to predict and investigate the most probable degradation pathways based on established chemical principles.

This document provides a framework for identifying degradation products through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies are essential for establishing the intrinsic stability of the molecule, validating analytical methods, and ensuring the safety and efficacy of drug products.[2][4][5]

Troubleshooting FAQs

This section addresses common issues encountered during the handling, storage, and analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, linking them to potential degradation pathways.

Q1: I'm observing a loss of purity in my sample over time, especially when it's in a protic solvent. What could be the cause?

A1: This is likely due to hydrolysis . The ethyl ester functional group in your molecule is susceptible to cleavage in the presence of water, acid, or base. This reaction will produce the corresponding β-keto acid and ethanol.[6][7] The resulting β-keto acid is itself unstable and may further degrade.[8][9]

  • Under acidic or basic conditions: The hydrolysis rate is significantly accelerated.

  • Troubleshooting:

    • Ensure your solvents are anhydrous.

    • If working in solution, prepare fresh samples and use them promptly.

    • Buffer your solution to a neutral pH if the experimental conditions allow.

    • Store the compound in a dry, inert atmosphere.

Q2: My HPLC analysis shows a new, earlier-eluting peak after heating my sample or upon prolonged storage at room temperature. What is this new peak?

A2: The most probable cause is decarboxylation . β-keto acids (the product of hydrolysis, see Q1) are notoriously unstable and readily lose carbon dioxide (CO₂) upon gentle heating to form a ketone.[10][11] This process, known as ketonic hydrolysis, results in the formation of 2'-fluoro-4'-methoxyacetophenone.[6][8][12] This smaller, less polar molecule would typically elute earlier on a reverse-phase HPLC column.

  • Troubleshooting:

    • Avoid excessive heating of the compound, both in solid form and in solution.

    • If hydrolysis is suspected, minimize the sample's exposure to water to prevent the formation of the β-keto acid precursor.[13]

    • Analyze samples promptly after preparation to minimize the opportunity for decarboxylation.

Q3: I've noticed a yellow discoloration of my sample after it was left exposed to light on the benchtop. Is this a sign of degradation?

A3: Yes, discoloration upon exposure to light strongly suggests photodegradation . The aromatic ketone structure in your molecule can absorb UV and visible light.[14] This absorption can promote the molecule to an excited state, leading to various reactions, including the formation of radical species or photoreduction, which can result in colored degradation products.[15][16]

  • Troubleshooting:

    • Protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil.

    • Work in a fume hood with the sash down to minimize exposure to overhead laboratory lighting where possible.

    • Conduct a photostability study (see Protocol 3) to confirm light sensitivity and identify the specific degradants.

Q4: My sample purity has decreased after being stored in a solution containing a peroxide-forming solvent (e.g., THF, ether) or exposed to air for an extended period. What degradation pathway is likely?

A4: This points towards oxidative degradation . While the molecule does not have exceptionally labile sites for oxidation, the methoxy group and the aromatic ring can be susceptible to oxidation under certain conditions, especially in the presence of oxidizing agents or radical initiators.

  • Troubleshooting:

    • Use freshly distilled or inhibitor-free solvents to remove peroxides.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Include an antioxidant in your formulation if compatible with your downstream applications.

    • Perform an oxidative stress test (see Protocol 2) to understand the molecule's susceptibility.

Predicted Degradation Pathways

The primary degradation pathways for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate are hypothesized to be hydrolysis followed by decarboxylation.

DegradationPathways Parent Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate HydrolysisProduct 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoic acid (β-Keto Acid) Parent->HydrolysisProduct Hydrolysis (+H₂O, H⁺ or OH⁻) Ethanol Ethanol Parent->Ethanol HydrolysisProduct->Parent Esterification (+EtOH, H⁺) DecarboxylationProduct 1-(2-fluoro-4-methoxyphenyl)ethanone (Ketone) HydrolysisProduct->DecarboxylationProduct Decarboxylation (Heat, -CO₂) CO2 CO₂ HydrolysisProduct->CO2

Caption: Predicted primary degradation pathway via hydrolysis and decarboxylation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for identifying the likely degradation products and establishing the intrinsic stability of a molecule.[1][2][3] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[1][5]

General Analytical Method

A stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detector set to the λmax of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity and detect degradants with different UV spectra.

  • Analysis: Monitor the appearance of new peaks and the decrease in the parent peak area.

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis Prep Prepare stock solution of compound (e.g., 1 mg/mL in ACN) Control Prepare 'Time 0' Control Sample (Dilute stock in mobile phase) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Control->HPLC Sampling Sample at time points (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench reaction Sampling->Quench Quench->HPLC MassSpec Identify Degradants (LC-MS) HPLC->MassSpec

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Stress Conditions:

    • Incubate the acidic solution at 60°C.

    • Keep the water and basic solutions at room temperature. The base-catalyzed hydrolysis is typically much faster.

  • Sampling & Analysis:

    • Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase and analyze by HPLC.

  • Expected Outcome: Significant degradation in acidic and basic conditions, leading to the formation of the β-keto acid, which may be followed by the appearance of the decarboxylated ketone product.

Protocol 2: Oxidative Degradation
  • Preparation: Dissolve the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

  • Stress Conditions: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours. Dilute with the mobile phase and analyze immediately by HPLC.

  • Expected Outcome: Assess the formation of any new peaks, which could correspond to N-oxides, aromatic hydroxylation, or other oxidative products.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare two sets of samples: one in clear glass vials (exposed) and one wrapped in aluminum foil (control). Prepare both solid-state and solution (in a photochemically inert solvent like acetonitrile/water) samples.

  • Stress Conditions: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling & Analysis: Analyze the samples after the exposure period and compare the chromatograms of the exposed samples to the dark controls.

  • Expected Outcome: Formation of new peaks in the light-exposed samples indicates photosensitivity. Discoloration may also be observed.

Protocol 4: Thermal Degradation
  • Preparation:

    • Place the solid compound in a vial.

    • Prepare a solution of the compound (~1 mg/mL) in a stable solvent (e.g., acetonitrile).

  • Stress Conditions: Place both vials in an oven at a high temperature (e.g., 80°C).

  • Sampling & Analysis: Analyze the solid and solution samples at various time points (e.g., 1, 3, 7 days). For the solid sample, dissolve a known quantity in a suitable solvent before HPLC analysis.

  • Expected Outcome: Thermal stress may induce decarboxylation (especially in the presence of trace moisture) or other fragmentation pathways.

Data Summary and Interpretation

Summarize the results in a table to easily compare the extent of degradation under different stress conditions.

Stress ConditionTime% Degradation of ParentMajor Degradation Product(s) (Retention Time)
0.1 M HCl, 60°C 24he.g., 15%e.g., Peak at 5.2 min
0.1 M NaOH, RT 8he.g., 25%e.g., Peak at 5.2 min
3% H₂O₂, RT 24he.g., <2%e.g., No significant degradants
Heat, 80°C (Soln) 72he.g., 8%e.g., Peak at 5.2 min
Light (ICH Q1B) Ende.g., 5%e.g., Peak at 7.1 min

The identity of the degradation products should be confirmed using LC-MS to compare the mass of the new peaks with the predicted structures (e.g., β-keto acid, decarboxylated ketone).

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Acetoacetic ester synthesis. Grokipedia.
  • When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?. (2021). Quora.
  • Active Methylene Compounds. Shivaji College.
  • A kinetic and mechanistic study of the alkaline hydrolysis of ethyl acetoacetate by acid-base potentiometry: Determination of the pKa of the ester.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Hydrolysis of Ethyl Aceto Acet
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines | Wh
  • β-Ketoacids Decarboxyl
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Selective Cleavage and Decarboxylation of β-Keto Esters.
  • Analytical Techniques In Stability Testing. (2025).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). The Journal of Organic Chemistry.
  • Alkylation, Hydrolysis and Decarboxyl
  • The photochemical decomposition of aromatic ketones : the phenyl radical. (1939). Journal of the Chemical Society.
  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • Core components of analytical method validation for small molecules-an overview. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Advances.
  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009).
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A.
  • Overview of assays for hydrolysis of β -keto esters.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2014).
  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radi

Sources

Technical Support Center: Troubleshooting Failed Reactions with Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile β-keto ester. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges.

Understanding the Reactivity of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester with a unique substitution pattern on the aromatic ring that influences its reactivity. The key features to consider are:

  • The β-Keto Ester Moiety: This functional group possesses acidic α-protons (pKa ≈ 11 in DMSO), making it readily deprotonated to form a nucleophilic enolate. This enolate is the key reactive intermediate in many reactions, such as alkylations and acylations.

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing via the inductive effect. This increases the electrophilicity of the adjacent benzoyl carbonyl group and can influence the acidity of the α-protons. Steric hindrance from the ortho-fluoro group can also play a role in reactions involving the carbonyl group or the aromatic ring.

  • The 4-Methoxy Substituent: The methoxy group at the para position is electron-donating through resonance, which can partially counteract the electron-withdrawing effect of the fluorine. This interplay of electronic effects can modulate the overall reactivity of the molecule.

This guide will address common problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purity of Starting Material

Question 1: My Claisen condensation to synthesize Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is failing or giving very low yields. What are the likely causes?

Answer: The Claisen condensation is a base-mediated reaction that is highly sensitive to reaction conditions.[1][2] A failed or low-yielding reaction can often be attributed to several factors:

  • Choice and Stoichiometry of the Base: The base must be strong enough to deprotonate the α-proton of the starting ester (in a crossed Claisen, this would be ethyl acetate or a similar ester) but not so strong that it promotes unwanted side reactions. For a Claisen condensation, a stoichiometric amount of base is required because the product β-keto ester is more acidic than the starting materials and will be deprotonated by the base, driving the reaction to completion.[2]

    • Troubleshooting:

      • Use an appropriate base: Sodium ethoxide (NaOEt) in ethanol is a classic choice. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be effective.

      • Ensure stoichiometry: Use at least one full equivalent of the base.

  • Presence of Water: Water will quench the base and the enolate intermediate, halting the reaction.

    • Troubleshooting:

      • Use anhydrous solvents and reagents: Ensure your solvents (e.g., ethanol, THF) are rigorously dried. Dry glassware thoroughly before use.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.

    • Troubleshooting:

      • Optimize temperature: Start the reaction at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.

  • Purity of Starting Materials: Impurities in your 2'-fluoro-4'-methoxyacetophenone or the reacting ester can interfere with the reaction.

    • Troubleshooting:

      • Purify starting materials: Ensure the purity of your starting materials by distillation or recrystallization.

Question 2: I am observing multiple spots on TLC for my purified Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. Is it impure?

Answer: Not necessarily. β-keto esters exist as a mixture of keto and enol tautomers. These tautomers can sometimes appear as separate, often broadened or closely spaced, spots on a TLC plate. The equilibrium between the keto and enol forms can be influenced by the solvent polarity and the presence of acidic or basic impurities on the TLC plate.

  • Troubleshooting & Verification:

    • Co-spotting: Spot the material on a TLC plate, run it, and then turn the plate 90 degrees and run it again in the same or a different solvent system. If the spots are due to tautomers, you should see a diagonal line of spots.

    • NMR Analysis: ¹H NMR is the most definitive way to confirm the presence of both keto and enol forms. You will see distinct sets of peaks for each tautomer.

    • Purification Considerations: During column chromatography, the acidic nature of silica gel can sometimes cause streaking or the appearance of multiple spots.[3]

      • Deactivate Silica Gel: Pre-treat your silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using neutral alumina for purification if your compound is particularly acid-sensitive.[3]

Table 1: Common Solvents for Purification and their Properties

Stationary PhasePolarityAcidityRecommended for
Silica GelPolarAcidicGeneral purpose, but can cause degradation of acid-sensitive compounds.
Neutral AluminaPolarNeutralGood for acid-sensitive compounds.
Basic AluminaPolarBasicUseful for purification of basic compounds.
Reversed-Phase Silica (C18)Non-polarNeutralFor purification of polar compounds in polar solvents.
Section 2: Alkylation Reactions

Question 3: My alkylation reaction of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is not working. What should I check?

Answer: A failed alkylation typically points to issues with enolate formation or the reactivity of the alkylating agent.

  • Inefficient Enolate Formation:

    • Base Strength: The base must be strong enough to completely deprotonate the α-carbon. While alkoxides like sodium ethoxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) under phase-transfer conditions are often more effective.[4][5]

    • Solvent Choice: Aprotic solvents like THF, DMF, or acetonitrile are generally preferred for alkylations as they do not protonate the enolate.

  • Poorly Reactive Alkylating Agent:

    • Leaving Group: The alkylating agent should have a good leaving group (e.g., I > Br > Cl). If you are using an alkyl chloride, the reaction may be very slow.

    • Steric Hindrance: A bulky alkylating agent will react slower due to steric hindrance.

  • O- vs. C-Alkylation: While C-alkylation is generally favored for β-keto ester enolates, O-alkylation can sometimes be a competing side reaction. The choice of counter-ion and solvent can influence the ratio.

Troubleshooting Workflow for Alkylation Reactions:

start Alkylation Fails check_enolate Check Enolate Formation start->check_enolate check_alkylating_agent Check Alkylating Agent start->check_alkylating_agent check_conditions Review Reaction Conditions start->check_conditions sub_enolate1 Use a stronger base (e.g., NaH, LDA) check_enolate->sub_enolate1 sub_enolate2 Ensure anhydrous conditions check_enolate->sub_enolate2 sub_alkylating1 Use a more reactive halide (I > Br > Cl) check_alkylating_agent->sub_alkylating1 sub_alkylating2 Consider a less hindered alkylating agent check_alkylating_agent->sub_alkylating2 sub_conditions1 Switch to an aprotic polar solvent (THF, DMF) check_conditions->sub_conditions1 sub_conditions2 Optimize temperature (may require heating) check_conditions->sub_conditions2

Caption: Troubleshooting workflow for failed alkylation reactions.

Section 3: Hydrolysis and Decarboxylation

Question 4: I am trying to hydrolyze and decarboxylate my alkylated Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate to the corresponding ketone, but the reaction is incomplete or I am getting side products.

Answer: Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a common sequence.[4][6] However, the stability of the ester and the intermediate β-keto acid can be influenced by the substituents on the aromatic ring.

  • Incomplete Hydrolysis:

    • Acid-Catalyzed Hydrolysis: This is an equilibrium process.[7][8] To drive it to completion, use a large excess of water (e.g., by using dilute aqueous acid like HCl or H₂SO₄) and heat.

    • Base-Mediated Saponification: This is generally irreversible and often more efficient.[8] Use an excess of a strong base like NaOH or KOH in a water/alcohol mixture, followed by acidic workup to protonate the carboxylate. The 2-fluoro substituent can make the ester more susceptible to hydrolysis.

  • Incomplete Decarboxylation:

    • Thermal Instability of β-Keto Acid: The intermediate β-keto acid is often unstable and decarboxylates upon heating. If the reaction is not heated sufficiently, decarboxylation may be incomplete.

    • Steric Hindrance: If your alkylated product is sterically hindered, the formation of the cyclic transition state for decarboxylation might be disfavored, requiring higher temperatures or longer reaction times.

  • Side Products:

    • Retro-Claisen Condensation: Under strong basic conditions, the β-keto ester can undergo a retro-Claisen reaction, especially if the desired product is sterically hindered.

    • Other Acid/Base Sensitive Functional Groups: If your alkyl group contains other sensitive functionalities, they may not be stable to the harsh acidic or basic conditions of hydrolysis and decarboxylation.

Recommended Protocol for Hydrolysis and Decarboxylation:

  • Saponification:

    • Dissolve the β-keto ester in a mixture of ethanol and 10% aqueous NaOH.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification and Decarboxylation:

    • Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl until the solution is strongly acidic (pH < 1).

    • A precipitate of the β-keto acid may form.

    • Gently heat the acidic mixture to promote decarboxylation (you may observe gas evolution, CO₂). Continue heating until gas evolution ceases.

    • Cool the mixture and extract the desired ketone with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude ketone. Purify as necessary.

Section 4: Purification Challenges

Question 5: My compound is very polar and streaks on the silica gel column. How can I get a better purification?

Answer: The polarity of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its derivatives can make purification by standard silica gel chromatography challenging.

  • Tailing/Streaking on Silica Gel: This is often due to the acidic nature of silica gel interacting with the polar keto and ester groups, and the presence of keto-enol tautomers.[3]

    • Solutions:

      • Use a less polar eluent system: Sometimes, a less polar solvent system can provide better separation.

      • Add a modifier to the eluent: Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape for acidic compounds, while adding triethylamine can help with basic compounds or neutralize the silica. For your β-keto ester, which is acidic, a small amount of acetic acid might help, but be cautious as it can promote enolization. Deactivating the silica with triethylamine is a safer first choice.

      • Use a different stationary phase: As mentioned earlier, neutral alumina can be a good alternative to silica gel.[3] Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol eluent system is also an excellent option for polar compounds.

General Workflow for Method Development in Chromatography:

start Poor Separation on Silica Gel tlc Optimize Eluent on TLC start->tlc deactivate Deactivate Silica Gel with TEA tlc->deactivate Still Tailing success Successful Purification tlc->success Good Separation alt_phase Try Alternative Stationary Phase deactivate->alt_phase Still Poor Separation deactivate->success Improved Separation alt_phase->success sub_alt_phase Neutral Alumina or C18 Reversed-Phase alt_phase->sub_alt_phase

Sources

side reactions of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto ester as a synthetic building block. Its unique structure, featuring an acidic α-proton, a reactive ketone, a modifiable ester, and a substituted aromatic ring, offers numerous synthetic possibilities. However, this reactivity also presents challenges in the form of predictable side reactions.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles to empower you to not only solve immediate problems but also to proactively design more robust reaction protocols.

Section 1: Reactions at the α-Carbon (Enolate Chemistry)

The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 10-12), making this position the most common site for reactivity. Deprotonation with a suitable base generates a nucleophilic enolate, which is the starting point for alkylation, acylation, and condensation reactions.[1][2] However, controlling the outcome is not always straightforward.

Q1: My alkylation reaction is giving a mixture of C- and O-alkylated products. How can I improve the selectivity for C-alkylation?

Answer: This is a classic problem of ambident nucleophilicity. The enolate of your β-keto ester has two nucleophilic sites: the α-carbon (a soft nucleophile) and the enolate oxygen (a hard nucleophile). The ratio of C- to O-alkylation is highly dependent on the reaction conditions.[3][4]

Causality: According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. Alkyl halides (like R-I or R-Br) are considered soft electrophiles. The α-carbon of the enolate is a soft nucleophilic center, while the oxygen is a hard one. Therefore, to favor C-alkylation, conditions should be chosen to enhance the "softness" of the reaction pathway.

Troubleshooting & Optimization:

  • Counter-ion: The nature of the metal counter-ion is critical. Smaller, harder cations like Li⁺ coordinate tightly with the hard oxygen atom, reducing its nucleophilicity and favoring C-alkylation. Larger, softer cations like K⁺ form looser ion pairs, leaving the oxygen more available for O-alkylation.[5]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are excellent at solvating cations, leaving a "naked" and highly reactive enolate anion. This often leads to more O-alkylation because the more electronegative oxygen atom is more exposed.[5][6] Less polar solvents like THF or diethyl ether favor ion-pairing and aggregation, which shields the oxygen and promotes C-alkylation.

  • Alkylating Agent: Softer alkylating agents favor C-alkylation. The general trend is R-I > R-Br > R-Cl.[4][5] Harder electrophiles, such as alkyl sulfates or tosylates, will favor O-alkylation.

  • Temperature: Lower temperatures generally increase selectivity for the thermodynamically more stable product, which is typically the C-alkylated isomer.

Recommended Protocol for Selective C-Alkylation:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) and cool the suspension to 0 °C.

  • Slowly add a solution of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in anhydrous THF.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium enolate.

  • Add the alkyl iodide (R-I) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Q2: I'm trying to achieve mono-alkylation, but I'm getting a significant amount of the dialkylated product. How can I prevent this?

Answer: The mono-alkylated product still possesses one acidic α-proton, which can be removed by any excess base present, leading to a second alkylation.[3][7]

Causality: The pKa of the mono-alkylated β-keto ester is only slightly higher than the starting material. If a full equivalent or excess of a strong base is used, or if the alkylating agent is added too slowly, a portion of the mono-alkylated product will be deprotonated and can react further.

Troubleshooting & Optimization:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the β-keto ester relative to the base and the alkylating agent. This ensures the base is the limiting reagent and is fully consumed in forming the initial enolate.

  • Reverse Addition: Add the generated enolate solution slowly to a solution of the alkylating agent. This maintains a low concentration of the enolate in the presence of an excess of the electrophile, favoring the initial reaction.

  • Base Choice: Using a bulky base like lithium diisopropylamide (LDA) can sometimes disfavor the deprotonation of the more sterically hindered mono-alkylated product. However, careful stoichiometry is generally the most effective strategy.[8]

Section 2: Carbonyl Group & Ester Modifications

The ketone and ester functional groups offer further avenues for transformation, primarily through reduction or hydrolysis. Chemoselectivity is the key challenge in this section.

Q3: How can I selectively reduce the ketone in the presence of the ester? What if I want to reduce both?

Answer: The choice of reducing agent is paramount for achieving the desired chemoselectivity. The ketone is significantly more reactive towards nucleophilic reducing agents than the ester.

Causality: Ketones are more electrophilic than esters because the ester carbonyl is stabilized by resonance from the adjacent oxygen atom's lone pair. This makes the ketone carbonyl a better acceptor for hydride reagents.

Troubleshooting & Optimization:

  • Selective Ketone Reduction: Use sodium borohydride (NaBH₄). It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents like methanol or ethanol at 0 °C to room temperature).[9][10]

  • Reduction of Both Groups: Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ is highly reactive and will reduce both the ketone and the ester to the corresponding 1,3-diol.[11][12] This reaction must be performed in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and requires a careful aqueous workup.

ReagentSolventReactivity with KetoneReactivity with EsterProduct
NaBH₄ MeOH, EtOHFastVery Slow / Noneβ-hydroxy ester
LiAlH₄ THF, Et₂OFastFast1,3-diol
A summary of common reducing agent selectivity.
Q4: I am attempting a saponification (ester hydrolysis) with NaOH, but I'm getting low yields and complex byproducts. What is happening?

Answer: Basic hydrolysis of a β-keto ester is often complicated by a competing retro-Claisen condensation, especially with heating.[13][14]

Causality: The desired reaction is the nucleophilic attack of hydroxide on the ester carbonyl. However, hydroxide can also act as a base, removing the α-proton. The resulting enolate can be stable, but under forcing conditions (heat), the tetrahedral intermediate formed from hydroxide attack on the keto carbonyl can collapse, cleaving the C-C bond between the α-carbon and the keto carbonyl. This retro-Claisen reaction yields an acetate and a 2-fluoro-4-methoxybenzoate salt.

Troubleshooting & Optimization:

  • Use Milder Conditions: If only hydrolysis is desired, consider using acidic conditions (e.g., dilute H₂SO₄ or HCl in dioxane/water) which avoid the retro-Claisen pathway.

  • Decarboxylation as the Goal: If the ultimate goal is to produce the ketone 1-(2-fluoro-4-methoxyphenyl)ethan-1-one, then a Krapcho decarboxylation is a far superior method. This reaction is performed under nearly neutral conditions and avoids the use of strong acids or bases.[15][16]

Recommended Protocol for Krapcho Decarboxylation:

  • Combine the β-keto ester, lithium chloride (LiCl, ~2 equivalents), and a small amount of water (~2 equivalents) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 140-180 °C and monitor the reaction by TLC.[15]

  • CO₂ evolution will be observed. Once the starting material is consumed, cool the reaction mixture.

  • Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate to yield the desired ketone. This method is highly tolerant of other functional groups.[17]

Section 3: Reactions Involving the Aromatic Ring & Substituents

The 2-fluoro and 4-methoxy substituents introduce their own reactivity patterns and potential side reactions, particularly under acidic conditions.

Q5: I'm using a strong acid (e.g., HBr, BBr₃) in my reaction and observing cleavage of the methoxy group. How can I prevent this O-demethylation?

Answer: Aryl methyl ethers are susceptible to cleavage by strong acids, particularly Lewis acids like BBr₃ or strong protic acids like HBr or HI.[18][19]

Causality: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide or other nucleophile (an Sₙ2 process).[20] This converts the electron-donating methoxy group into a hydroxyl group, which can dramatically alter the electronic properties and subsequent reactivity of your molecule.

Troubleshooting & Optimization:

  • Avoid Harsh Acids: If possible, choose reaction pathways that do not require strong, hot acidic conditions.

  • Protecting Groups: If strong acid is unavoidable, consider if the desired transformation can be performed earlier in the synthesis before the methoxy group is present.

  • Alternative Reagents: For demethylation, if that is the goal, reagents like BBr₃ are highly effective but non-selective. If it is a side reaction, milder conditions are necessary. For other transformations, seek acid catalysts that are less aggressive. For example, for acid-catalyzed cyclizations, p-toluenesulfonic acid (PTSA) or Amberlyst resins may be effective without causing significant ether cleavage at moderate temperatures.[21]

Section 4: Special Cases & Heterocycle Formation

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Q6: I reacted my β-keto ester with hydrazine, expecting a simple hydrazone, but I obtained a different product that I can't identify. What is the likely structure?

Answer: The reaction of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydrazine (or its derivatives) is a classical and highly efficient method for synthesizing pyrazoles.[22][23][24]

Causality: The reaction proceeds via a tandem condensation-cyclization mechanism. Hydrazine first attacks one of the carbonyls (the more electrophilic ketone is preferred) to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl (the ester), leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring system.

Troubleshooting & Optimization:

  • Embrace the Reaction: This is not a side reaction but a powerful synthetic transformation. If a pyrazole is a desired target, this is the most direct route.

  • Controlling Regiochemistry: When using a substituted hydrazine (e.g., methylhydrazine), two regioisomeric pyrazoles can be formed. The outcome is often controlled by the relative electrophilicity of the two carbonyls and steric factors. In your specific substrate, the ketone is more reactive than the ester, so initial attack will occur there.

  • Confirmation: The resulting product, a pyrazolone derivative, can be readily identified by ¹H NMR (disappearance of the α-methylene singlet), ¹³C NMR, and mass spectrometry (a molecular weight corresponding to the cyclized product).

Visualizations

Diagram 1: Troubleshooting Alkylation Selectivity

This flowchart guides the decision-making process to favor the desired C-alkylated product over O-alkylation and dialkylation side products.

start Alkylation Reaction Start issue Poor Yield / Mixture of Products? start->issue c_vs_o C- vs. O-Alkylation Issue? issue->c_vs_o Yes dialkylation Dialkylation Issue? issue->dialkylation Yes c_vs_o->dialkylation No c_vs_o_sol1 Switch to less polar solvent (THF) c_vs_o->c_vs_o_sol1 Yes dialkylation_sol1 Use ~1.0 eq of Base & Alkylating Agent dialkylation->dialkylation_sol1 Yes end_node Achieved Selective Mono-C-Alkylation dialkylation->end_node No c_vs_o_sol2 Use NaH or LiHMDS (smaller counter-ion) c_vs_o_sol1->c_vs_o_sol2 c_vs_o_sol3 Use alkyl iodide (softer electrophile) c_vs_o_sol2->c_vs_o_sol3 c_vs_o_sol4 Run reaction at lower temperature (0 °C) c_vs_o_sol3->c_vs_o_sol4 c_vs_o_sol4->end_node dialkylation_sol2 Use slight excess (1.1 eq) of β-keto ester dialkylation_sol1->dialkylation_sol2 dialkylation_sol3 Consider 'reverse addition' protocol dialkylation_sol2->dialkylation_sol3 dialkylation_sol3->end_node

Caption: Troubleshooting flowchart for alkylation side reactions.

Diagram 2: Chemoselective Reduction Pathways

This diagram illustrates how the choice of hydride reagent dictates the reduction outcome for the β-keto ester.

substrate Ethyl 3-(Ar)-3-oxopropanoate (Ketone + Ester) reagent1 NaBH₄ (Mild Hydride Source) substrate->reagent1 Selective reagent2 LiAlH₄ (Strong Hydride Source) substrate->reagent2 Non-selective product1 β-Hydroxy Ester (Ketone Reduced) reagent1->product1 product2 1,3-Diol (Ketone & Ester Reduced) reagent2->product2

Caption: Selectivity of common hydride reducing agents.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087.
  • Rinaldi, R., & Schüth, F. (2009). The three main classical reaction types for aryl methyl ether cleavage. Angewandte Chemie International Edition, 48(42), 7684-7717.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(3), 332-343.
  • Canadian Science Publishing. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Lenders, J. J. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1438–1446.
  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Synthesis, 2007(15), 2365-2390.
  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 300(1-2), 281-305.
  • ScienceMadness Discussion Board. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Angeletti, E., Tundo, P., & Venturello, P. (1987). Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone by Gas-Liquid Phase-Transfer Catalysis (G.L.-P.T.C). Journal of the Chemical Society, Perkin Transactions 1, 2161-2165.
  • Sawano, T., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17565–17576.
  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Marković, S., et al. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Russian Journal of Physical Chemistry A, 87(13), 2207–2213.
  • Study.com. (n.d.). If the reduction of an ester is required, which is a better choice of reagent: lithium aluminum hydride, LiAlH4, or sodium borohydride, NaBH4?. Retrieved from [Link]

  • Chem-Station. (2018, January 21). Krapcho Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Reddit. (2018, October 27). LiAlH4 vs. NaBH4 as a reducing agent. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable β-keto esters. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, offering insights into potential causes and validated solutions.

Q1: My final product purity is low after column chromatography. What are the likely reasons and how can I improve it?

A1: Low purity after column chromatography is a frequent challenge. The root cause often lies in the inherent reactivity of the β-keto ester functionality and the presence of closely related impurities.

Underlying Chemistry: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is synthesized via a Claisen condensation reaction.[1] This process can lead to several impurities that are structurally similar to the desired product, making separation by chromatography difficult.

Common Impurities:

  • Unreacted Starting Materials: Residual ethyl acetate and 2-fluoro-4-methoxyacetophenone.

  • Self-Condensation Products: Side reactions from the enolate of ethyl acetate.[2]

  • Hydrolysis Product: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid, formed if moisture is present.[3]

  • Decarboxylation Product: 1-(2-fluoro-4-methoxyphenyl)ethan-1-one, resulting from the loss of the ester group, often at elevated temperatures.[4]

Troubleshooting Steps & Optimization:

  • Optimize Your Solvent System: A common mistake is using a solvent system with too high a polarity, which can cause the product and impurities to elute too quickly and without adequate separation.

    • Recommended Starting Point: Begin with a low polarity mobile phase, such as a 95:5 mixture of hexane and ethyl acetate, and gradually increase the polarity.[5]

    • Rationale: The fluorine and methoxy substituents on the phenyl ring increase the molecule's polarity compared to a simple benzoylacetate. A gradual increase in eluent polarity allows for the selective elution of components based on their subtle polarity differences.

  • Proper Column Packing and Loading: An improperly packed column will lead to channeling and poor separation.

    • Technique: Use a slurry packing method to ensure a homogenous stationary phase. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane before loading it onto the column.

  • Consider Alternative Adsorbents: While silica gel is the most common adsorbent, its acidic nature can sometimes promote the degradation of sensitive compounds like β-keto esters.[6]

    • Alternative: Florisil or alumina, which are less acidic, can be effective alternatives.[6]

  • Monitor Fractions Diligently: Use Thin Layer Chromatography (TLC) to analyze the fractions. Combine only the purest fractions containing the desired product.

Q2: I am observing a significant amount of a major byproduct that I suspect is the result of decarboxylation. How can I prevent this?

A2: Decarboxylation is a common side reaction for β-keto esters, especially under harsh conditions.[4][7]

Mechanism: The β-keto acid, formed from hydrolysis of the ester, is highly unstable and readily loses carbon dioxide upon heating to form a ketone.[4]

Preventative Measures:

  • Temperature Control: Avoid excessive heat during the reaction work-up and purification steps. Concentrate your product under reduced pressure at a temperature below 50 °C.[5]

  • pH Control: Maintain a neutral or slightly acidic pH during the aqueous work-up. Strong basic or acidic conditions can catalyze both hydrolysis and subsequent decarboxylation.[3]

  • Anhydrous Conditions: The Claisen condensation should be performed under strictly anhydrous conditions to prevent the formation of the β-keto acid intermediate.[8]

II. Frequently Asked Questions (FAQs)

Q3: What is the best method to purify solid derivatives of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate?

A3: For solid derivatives, recrystallization is often the most effective and scalable purification method.[2]

Choosing a Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Suggested Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good starting points.[2]

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The presence of the enol form can be observed in the ¹H NMR spectrum.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product.[10] A single, sharp peak indicates a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity analysis, but be aware that transesterification can sometimes occur at high inlet temperatures.[11]

Q5: Can transesterification be a problem during purification?

A5: Yes, transesterification can occur if alcoholic solvents are used, especially in the presence of acid or base catalysts, or even on certain chromatography stationary phases.[12] This reaction involves the exchange of the ethyl group of the ester with the alkyl group of the alcohol solvent.[5]

To minimize transesterification:

  • Avoid using alcohol-based mobile phases in chromatography if possible.

  • If recrystallizing from an alcohol, use the corresponding alcohol (in this case, ethanol) to avoid forming a mixture of esters.

  • Enzyme-catalyzed transesterification can also occur, so ensure no biological contaminants are present if using biocatalysis in your synthesis.[13]

III. Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in a minimal volume of dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds of increasing polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and when heated.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

IV. Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >95%High resolution for complex mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization >98% (for solids)Simple, scalable, and can yield very pure product.Only applicable to solid compounds; yield can be lower.
Distillation VariableEffective for thermally stable, volatile liquids.Risk of thermal decomposition and decarboxylation for β-keto esters.[9]

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Product (from Claisen Condensation) Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Purity & Identity Check (NMR, MS, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Further_Purification Further Purification Needed Purity_Check->Further_Purification <95% Pure Further_Purification->Column_Chromatography Re-run Chromatography

Caption: Decision workflow for the purification of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate derivatives.

VI. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC - NIH. Available at: [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Sciencemadness.org. problem in claisen condensation reaction. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available at: [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters. Available at:

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Available at: [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Asian Journal of Chemistry. 3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]

  • Chemistry Steps. Claisen Condensation Practice Problems. Available at: [Link]

  • Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Available at: [Link]

  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. Available at: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate versus Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the choice of a β-keto ester is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate molecular architecture. This guide provides an in-depth, objective comparison of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate against a range of commonly employed β-keto esters. By delving into their synthesis, reactivity, and the subtle influence of structural modifications, we aim to equip you with the field-proven insights necessary to select the optimal building block for your synthetic endeavors.

Introduction: The Versatility of β-Keto Esters

β-Keto esters are prized synthons in organic chemistry, serving as pivotal intermediates in the construction of a vast array of complex molecules and pharmacologically active compounds. Their synthetic utility stems from the unique reactivity of the methylene protons positioned between two carbonyl groups, rendering them sufficiently acidic for facile deprotonation and subsequent functionalization. This guide will focus on a comparative analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a fluorinated aromatic β-keto ester, with benchmark aliphatic and aromatic counterparts such as ethyl acetoacetate and ethyl benzoylacetate.

Synthesis of β-Keto Esters: A Comparative Overview

The cornerstone of β-keto ester synthesis is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This transformation involves the base-mediated condensation of an ester with a ketone or another ester.

General Synthesis via Claisen Condensation

The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate proceeds via a crossed Claisen condensation between 2-fluoro-4-methoxyacetophenone and a carbonate source, typically diethyl carbonate, in the presence of a strong base like sodium hydride or sodium ethoxide.

Experimental Protocol: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (General Procedure)

  • Preparation: To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), add diethyl carbonate (2.0 eq.).

  • Addition of Ketone: Slowly add a solution of 2-fluoro-4-methoxyacetophenone (1.0 eq.) in anhydrous THF to the suspension at reflux.

  • Reaction: Continue heating under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with a weak acid (e.g., acetic acid) followed by aqueous HCl.

  • Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-fluoro-4-methoxyacetophenone 2-fluoro-4-methoxyacetophenone ReactionVessel Reaction in Anhydrous THF 2-fluoro-4-methoxyacetophenone->ReactionVessel Diethyl carbonate Diethyl carbonate Diethyl carbonate->ReactionVessel NaH Sodium Hydride (Base) NaH->ReactionVessel Reflux Reflux ReactionVessel->Reflux Heat Quench Acidic Work-up Reflux->Quench Cooling Purification Chromatography Quench->Purification TargetMolecule Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Purification->TargetMolecule

General workflow for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.
Comparative Synthesis Data

The choice of starting materials and reaction conditions significantly influences the yield of the desired β-keto ester. Below is a comparative summary of typical synthesis yields for various β-keto esters.

β-Keto EsterStarting MaterialsBase/SolventTypical YieldReference
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate 2-Fluoro-4-methoxyacetophenone, Diethyl carbonateNaH / THF~80-90% (est.)[1]
Ethyl acetoacetateEthyl acetateSodium ethoxide / Ethanol75-76%
Ethyl benzoylacetateEthyl acetate, Ethyl benzoateSodium ethoxide / Ethanol65-75%
Ethyl 3-(4-bromophenyl)-3-oxopropanoate4-Bromoacetophenone, Diethyl carbonateNaH / THF88%[1]
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate4-Methoxyacetophenone, Diethyl carbonateNaH / THF20%[1]

Expert Insight: The synthesis of aromatic β-keto esters like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate often benefits from the use of a strong, non-nucleophilic base such as sodium hydride to drive the equilibrium towards the product. The yield can be sensitive to the electronic nature of the substituents on the aromatic ring. For instance, the electron-withdrawing nature of the bromine atom in 4-bromoacetophenone leads to a higher yield compared to the electron-donating methoxy group in 4-methoxyacetophenone.[1]

Physicochemical Properties: The Impact of Substitution

The reactivity of a β-keto ester is intrinsically linked to its acidity (pKa) and the equilibrium between its keto and enol tautomers. The substituents on Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate play a crucial role in modulating these properties.

Acidity and Enol Content

The acidity of the α-protons is a key determinant of the ease of enolate formation. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring in the target molecule is expected to increase the acidity of the α-protons through a negative inductive effect (-I). Conversely, the methoxy group at the para position exerts a positive mesomeric effect (+M), which can partially counteract this.

β-Keto EsterpKa (in DMSO)% Enol Content (in CDCl3)Reference
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (Not reported)(Not reported)
Ethyl acetoacetate14.2~8%
Ethyl benzoylacetate13.719.4%
Ethyl 3-(4-bromophenyl)-3-oxopropanoate(Not reported)31% (1:2.2 enol:keto)[1]
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate(Not reported)5.3% (1:18 enol:keto)[1]

Expert Insight: The higher enol content of aromatic β-keto esters compared to their aliphatic counterparts like ethyl acetoacetate is attributed to the extended conjugation of the enol form with the aromatic ring. The electron-withdrawing bromine substituent in ethyl 3-(4-bromophenyl)-3-oxopropanoate further stabilizes the enol tautomer, leading to a significantly higher enol content.[1] Conversely, the electron-donating methoxy group in ethyl 3-(4-methoxyphenyl)-3-oxopropanoate destabilizes the enol form, resulting in a lower enol content.[1] Based on these trends, it is reasonable to predict that the enol content of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate will be influenced by the interplay of the opposing electronic effects of the fluorine and methoxy substituents.

Reactivity in Key Synthetic Transformations

The true measure of a β-keto ester's utility lies in its performance in various chemical reactions. We will now compare the reactivity of our target molecule with other β-keto esters in three fundamental transformations: alkylation, Hantzsch pyridine synthesis, and the Biginelli reaction.

α-Alkylation

The alkylation of the α-carbon is a cornerstone reaction of β-keto esters, enabling the introduction of diverse substituents. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.

Experimental Protocol: α-Alkylation of a β-Keto Ester (General Procedure)

  • Enolate Formation: To a solution of the β-keto ester (1.0 eq.) in a suitable solvent (e.g., ethanol or THF), add a base (e.g., sodium ethoxide or sodium hydride) to generate the enolate.

  • Alkylation: Add the desired alkyl halide (1.0-1.2 eq.) to the enolate solution and stir at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, extract the product, and purify by distillation or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product b-KetoEster β-Keto Ester EnolateFormation Enolate Formation b-KetoEster->EnolateFormation Base Base Base->EnolateFormation AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 EnolateFormation->SN2 Nucleophilic Enolate AlkylatedProduct α-Alkylated β-Keto Ester SN2->AlkylatedProduct

Mechanism of α-alkylation of a β-keto ester.

Expert Insight: The rate and efficiency of alkylation are influenced by the acidity of the α-protons and the stability of the resulting enolate. The electron-withdrawing fluorine atom in Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is expected to facilitate enolate formation, potentially leading to faster reaction rates compared to unsubstituted or methoxy-substituted analogues. However, steric hindrance from the ortho-fluoro substituent might play a role in the approach of the alkyl halide.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction for the synthesis of dihydropyridines, which are valuable scaffolds in medicinal chemistry. The choice of β-keto ester directly influences the substitution pattern and yield of the product.

β-Keto EsterAldehydeNitrogen SourceYield of DihydropyridineReference
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate BenzaldehydeAmmonium acetate(Not reported)
Ethyl acetoacetateBenzaldehydeAmmonium acetate96%[2]
Methyl acetoacetateBenzaldehydeAmmonium acetate92%[3]
Ethyl benzoylacetateBenzaldehydeAmmonium acetate(Not reported)
Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that produces dihydropyrimidinones, a class of compounds with diverse biological activities. The β-keto ester is a key component in this acid-catalyzed cyclocondensation.

β-Keto EsterAldehydeUrea/ThioureaYield of DihydropyrimidinoneReference
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate BenzaldehydeUrea(Not reported)
Ethyl acetoacetateBenzaldehydeUrea95%
Methyl acetoacetateBenzaldehydeUrea92%
Ethyl benzoylacetateBenzaldehydeUrea85%

Expert Insight: The Biginelli reaction is generally efficient with a range of β-keto esters. The slightly lower yield with ethyl benzoylacetate compared to ethyl acetoacetate may be due to the increased steric bulk of the benzoyl group affecting the cyclization step. It is anticipated that Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate would perform similarly to ethyl benzoylacetate in the Biginelli reaction, with the substituents on the phenyl ring potentially influencing the reaction rate and yield.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comparative analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate against other common β-keto esters. The key takeaways for the discerning researcher are:

  • Synthesis: The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate via Claisen condensation is a viable and potentially high-yielding process, with the electronic nature of the substituents playing a significant role.

  • Physicochemical Properties: The presence of the ortho-fluoro and para-methoxy groups on the phenyl ring will modulate the acidity and enol content of the molecule, thereby influencing its reactivity. The electron-withdrawing fluorine is expected to increase acidity, while the electron-donating methoxy group will have an opposing effect.

  • Reactivity: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is expected to be a versatile substrate in key synthetic transformations such as alkylation, Hantzsch pyridine synthesis, and the Biginelli reaction. Its performance in these reactions will be a function of the interplay between the electronic and steric effects of its substituents.

Ultimately, the choice between Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and other β-keto esters will depend on the specific synthetic target and the desired properties of the final molecule. The unique substitution pattern of the target molecule offers opportunities for fine-tuning reactivity and introducing specific functionalities, making it a valuable addition to the synthetic chemist's toolbox. Further experimental investigation into its performance in a wider range of reactions is warranted to fully elucidate its synthetic potential.

References

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to Hantzsch Reaction Yields with Various β-Keto Esters. Benchchem.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Biginelli reaction. Wikipedia.
  • Claisen condens
  • Alkylation of Ethyl Acetoacet
  • The Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • The Malonic Ester And Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • One-pot multistep mechanochemical synthesis of fluorin
  • A Comparative Guide to Hantzsch Reaction Yields with Various β-Keto Esters - Benchchem. (URL not available)
  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Biginelli reaction - Wikipedia. (URL: [Link])

  • Claisen condensation - Wikipedia. (URL: [Link])

  • Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide - Benchchem. (URL not available)
  • The Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

  • The Malonic Ester And Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the β-keto ester scaffold, specifically the ethyl 3-oxo-3-arylpropanoate framework, represents a cornerstone for the development of novel therapeutic agents. These compounds are not only pivotal synthetic intermediates for a variety of heterocyclic systems but also exhibit a wide spectrum of intrinsic biological activities. This guide focuses on Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a molecule of significant interest due to the strategic placement of a fluorine atom and a methoxy group on its phenyl ring. We will provide a comparative analysis of its potential biological activities against various analogs, supported by experimental data and structure-activity relationship (SAR) insights, to assist researchers and drug development professionals in this promising area.

The Significance of the 3-Oxo-3-Arylpropanoate Scaffold

The ethyl 3-oxo-3-arylpropanoate scaffold is a versatile building block in organic synthesis, primarily utilized in reactions like the Friedländer synthesis to create complex heterocyclic structures such as 1,8-naphthyridines[1]. Beyond their synthetic utility, these β-keto esters and their derivatives have demonstrated significant potential as bioactive molecules, with reported activities including anticancer, antimicrobial, and anthelmintic effects[2][3]. The reactivity of the dicarbonyl moiety and the potential for diverse substitutions on the aromatic ring make this scaffold a prime candidate for combinatorial chemistry and lead optimization campaigns.

The introduction of specific substituents onto the aryl ring can dramatically modulate the molecule's physicochemical properties and, consequently, its biological activity. Fluorine and methoxy groups are particularly noteworthy in this regard.

  • Fluorine Substitution: The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions[4][5]. Fluorinated analogs often exhibit increased lipophilicity, which can improve membrane permeability[4].

  • Methoxy Substitution: The methoxy group, an electron-donating substituent, can also influence a molecule's electronic properties and its ability to form hydrogen bonds. Its position on the aromatic ring is critical and can significantly impact the biological activity profile of the compound[6].

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for a series of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate analogs is not extensively available in a single study, we can synthesize a robust SAR profile from the existing literature on related 3-oxo-3-arylpropanoate derivatives. The primary activities of interest for this class of compounds are anticancer and antimicrobial effects.

Anticancer Activity:

The cytotoxic potential of this scaffold is often attributed to its ability to interfere with critical cellular processes such as DNA and protein synthesis[2]. Derivatives have been shown to inhibit various enzymes, including DNA and RNA polymerases, and to induce apoptosis in cancer cells[2][7].

The table below presents a comparative analysis based on established SAR principles for anticancer activity. The activity of the parent compound, Ethyl 3-phenyl-3-oxopropanoate, is considered the baseline.

Analog (Substitution on Phenyl Ring)Expected Anticancer PotencyRationale for Activity Modulation
Unsubstituted (Baseline) ModerateCore scaffold exhibits baseline cytotoxicity.
2-Fluoro, 4-Methoxy (Lead Compound) High The 2-fluoro group enhances metabolic stability and target binding. The 4-methoxy group can contribute to favorable interactions within the binding pocket. This combination is often synergistic[4].
4-Nitro HighThe strong electron-withdrawing nature of the nitro group generally enhances cytotoxic activity in related scaffolds[8].
4-Chloro HighHalogen substitutions, like chlorine, often increase lipophilicity and can form halogen bonds with target proteins, enhancing activity[8].
3,4,5-Trimethoxy Moderate to HighMultiple methoxy groups can increase interaction potential, but may also increase metabolic liability depending on the target[9].
4-Methyl ModerateSmall alkyl groups can provide a modest increase in activity through favorable hydrophobic interactions.

Antimicrobial Activity:

Derivatives of β-keto esters have also shown promise as antimicrobial agents[3][10]. The mechanism often involves the disruption of bacterial cell wall synthesis or other essential enzymatic pathways.

Analog (Substitution on Phenyl Ring)Expected Antimicrobial PotencyRationale for Activity Modulation
Unsubstituted (Baseline) Low to ModerateThe core scaffold possesses some inherent antimicrobial properties.
2-Fluoro, 4-Methoxy (Lead Compound) Moderate to High Fluorine substitution can enhance cell penetration and stability. The methoxy group's effect can be variable depending on the bacterial species and target.
4-Chloro HighElectron-withdrawing halogens on the phenyl ring are generally beneficial for antibacterial activity in related aromatic compounds[8].
4-Hydroxy ModerateA hydroxyl group can introduce hydrogen bonding capabilities but may decrease cell membrane permeability.
Key Experimental Protocols

To facilitate further research and validation of these compounds, we provide detailed methodologies for key biological assays.

Protocol 1: Synthesis of Ethyl 3-oxo-3-arylpropanoate Derivatives

This protocol is a general method for the Claisen condensation reaction to synthesize the title compounds.

Materials:

  • Substituted Acetophenone

  • Diethyl Carbonate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene, add a solution of the substituted acetophenone (1 equivalent) and diethyl carbonate (2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-oxo-3-arylpropanoate analog.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for conceptualizing complex processes in drug discovery.

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade cluster_lead Lead Optimization s1 Claisen Condensation: Substituted Acetophenone + Diethyl Carbonate s2 Acidic Workup & Extraction s1->s2 s3 Column Chromatography s2->s3 b1 Primary Screening: MTT Assay (e.g., MCF-7) s3->b1 Purified Analogs b2 IC50 Determination b1->b2 b3 Secondary Assays: Apoptosis Assay (Flow Cytometry) b2->b3 b4 Mechanism of Action Studies: Enzyme Inhibition Assays b3->b4 lead_opt SAR Analysis & Further Derivatization b4->lead_opt Hit Compound

Caption: High-level workflow from synthesis to lead optimization for novel 3-oxo-3-arylpropanoate analogs.

cluster_cell Cancer Cell compound Aryl-β-Keto Ester Analog dna_poly DNA/RNA Polymerase compound->dna_poly Inhibition protein_syn Protein Synthesis compound->protein_syn Inhibition apoptosis Apoptotic Pathways compound->apoptosis Induction membrane cell_death Cell Death (Cytotoxicity) apoptosis->cell_death Leads to

Caption: Hypothesized multi-target mechanism of action for the anticancer activity of aryl-β-keto ester analogs.

Conclusion and Future Directions

The Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The strategic incorporation of fluorine and methoxy substituents is a promising approach to enhance biological activity, particularly in the realms of oncology and infectious diseases. The provided SAR insights and experimental protocols offer a framework for the rational design and evaluation of novel derivatives.

Future research should focus on synthesizing a focused library of analogs to generate direct comparative data, elucidating the specific molecular targets through techniques like proteomics and molecular docking, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most potent compounds. Such efforts will be crucial in translating the potential of this chemical class into tangible clinical benefits.

References

  • R Discovery. (n.d.). Ethyl Benzoyl Acetate Research Articles - Page 1.
  • Lee, Y. R., et al. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • Khan, I., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry, 5, 119. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated acyclic β-keto esters prepared by Togni's research group. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2849. Available at: [Link]

  • PubMed. (n.d.). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][2][3][11]triazin-3-yl)formate. Retrieved from PubMed.

  • PubMed. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.
  • MDPI. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Retrieved from [Link]

  • PubMed. (n.d.). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies.
  • PubMed. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • PubMed. (n.d.). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro.
  • PubMed. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • MDPI. (n.d.). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents.
  • MDPI. (n.d.). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 8031. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Retrieved from [Link]

Sources

comparative analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a fluoro group ortho to the carbonyl and a methoxy group para to it, makes it a valuable intermediate for introducing these moieties into larger, more complex molecules. The efficient and scalable synthesis of this β-keto ester is therefore of significant interest to the drug development community.

This guide provides a comparative analysis of two primary synthetic methodologies for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: the Claisen Condensation and the Malonic Ester Synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Method 1: Claisen Condensation of 2-Fluoro-4-methoxyacetophenone

The Claisen condensation is a classic and widely utilized method for the formation of β-keto esters. This approach involves the base-mediated condensation of an ester with a ketone. In the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, 2-fluoro-4-methoxyacetophenone serves as the ketone component, and diethyl carbonate acts as the ester component and the source of the ethoxycarbonyl group.

Mechanistic Rationale

The reaction is initiated by a strong base, typically sodium hydride (NaH), which deprotonates the α-carbon of the 2-fluoro-4-methoxyacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The choice of a strong, non-nucleophilic base like NaH is crucial to favor enolate formation without competing nucleophilic attack on the ester. Anhydrous conditions are essential to prevent quenching of the base and hydrolysis of the esters.

Experimental Protocol

Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate via Claisen Condensation

  • Materials:

    • 2-Fluoro-4-methoxyacetophenone

    • Diethyl carbonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Dry diethyl ether

    • Ethanol (absolute)

    • Pentane

    • Concentrated hydrochloric acid

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Wash sodium hydride (1.5 molar equivalents) twice with pentane to remove the mineral oil. Carefully decant the pentane and dry the sodium hydride under a stream of inert gas (e.g., nitrogen or argon).

    • To the dried sodium hydride, add dry diethyl ether to form a suspension.

    • Add diethyl carbonate (2.0 molar equivalents) to the sodium hydride suspension at room temperature.

    • Prepare a solution of 2-fluoro-4-methoxyacetophenone (1.0 molar equivalent) in dry diethyl ether.

    • Slowly add the 2-fluoro-4-methoxyacetophenone solution to the stirred sodium hydride suspension. A few drops of absolute ethanol can be added to initiate the reaction, as evidenced by gas evolution.

    • After the initial reaction subsides, continue the dropwise addition of the acetophenone solution at a rate that maintains a gentle reflux.

    • Once the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water until all solids dissolve.

    • Separate the diethyl ether layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.

    • Combine all organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a colorless oil.

Data Summary
ParameterValueReference
Starting Material2-Fluoro-4-methoxyacetophenoneN/A
Key ReagentsDiethyl carbonate, Sodium Hydride[1]
SolventDiethyl ether[1]
Reaction TemperatureRoom temperature to reflux[1]
Reaction Time3-5 hours[1]
Typical Yield~88% (based on analogous reactions)[1]
Workflow Diagram

claisen_condensation start Start acetophenone 2-Fluoro-4-methoxyacetophenone start->acetophenone diethyl_carbonate Diethyl Carbonate start->diethyl_carbonate na_hydride Sodium Hydride (Base) start->na_hydride reaction Claisen Condensation in Diethyl Ether acetophenone->reaction diethyl_carbonate->reaction na_hydride->reaction workup Aqueous Workup & Acidification reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Vacuum Distillation extraction->purification product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate purification->product

Caption: Workflow for the Claisen Condensation synthesis.

Method 2: Malonic Ester Synthesis from 2-Fluoro-4-methoxybenzoic Acid

An alternative and powerful strategy for the synthesis of β-keto esters is the malonic ester synthesis. This method utilizes a malonic acid half-ester, such as ethyl potassium malonate, which is acylated and subsequently decarboxylated. For the synthesis of our target molecule, this route begins with 2-fluoro-4-methoxybenzoic acid.

Mechanistic Rationale

The synthesis commences with the activation of 2-fluoro-4-methoxybenzoic acid, typically by converting it to the corresponding acid chloride or by using a coupling agent like carbonyldiimidazole (CDI). In a separate step, ethyl hydrogen malonate is deprotonated with a base to form the potassium salt. The activated benzoic acid derivative is then reacted with the enolate of ethyl potassium malonate. The resulting acylated malonate is unstable and undergoes decarboxylation upon heating or acidic workup to afford the final β-keto ester. This method offers good control and avoids the self-condensation issues that can sometimes occur in Claisen condensations.

Experimental Protocol

Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate via Malonic Ester Synthesis

  • Materials:

    • 2-Fluoro-4-methoxybenzoic acid

    • Ethyl potassium malonate

    • Carbonyldiimidazole (CDI) or Oxalyl chloride

    • Magnesium chloride

    • Triethylamine

    • Acetonitrile (dry)

    • Hydrochloric acid (1M)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Activation of Benzoic Acid: In a flask under an inert atmosphere, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 molar equivalent) in dry acetonitrile. Add carbonyldiimidazole (1.1 molar equivalents) and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases, to form the acylimidazolide.

    • Preparation of the Malonate Enolate: In a separate flask, suspend ethyl potassium malonate (1.2 molar equivalents) and magnesium chloride (1.1 molar equivalents) in dry acetonitrile. Add triethylamine (1.2 molar equivalents) and stir the mixture at room temperature for 1 hour to form the magnesium enolate of the malonate.

    • Acylation: Add the solution of the activated benzoic acid from step 1 to the malonate enolate suspension from step 2.

    • Reaction and Decarboxylation: Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours. The acylation is followed by in-situ decarboxylation. Monitor the reaction progress by TLC.

    • Workup: Cool the reaction mixture to room temperature and quench with 1M hydrochloric acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Data Summary
ParameterValueReference
Starting Material2-Fluoro-4-methoxybenzoic AcidN/A
Key ReagentsEthyl potassium malonate, CDI, MgCl₂, Triethylamine[2]
SolventAcetonitrile[2]
Reaction TemperatureRoom temperature to reflux[2]
Reaction Time4-6 hours[2]
Typical Yield~75-85% (estimated from similar reactions)[2]
Workflow Diagram

malonic_ester_synthesis start Start benzoic_acid 2-Fluoro-4-methoxybenzoic Acid start->benzoic_acid malonate Ethyl Potassium Malonate start->malonate activation Acid Activation benzoic_acid->activation cdi CDI (Activator) cdi->activation enolate_formation Enolate Formation malonate->enolate_formation mgcl2_tea MgCl2, Triethylamine mgcl2_tea->enolate_formation acylation Acylation & Decarboxylation in Acetonitrile activation->acylation enolate_formation->acylation workup Aqueous Workup acylation->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate purification->product

Sources

A Comparative Guide to Validating the Mechanism of Action of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a Novel Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action of a novel compound, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. Due to its structural resemblance to β-ketoacyl esters, key intermediates in fatty acid synthesis, we hypothesize that this molecule acts as an inhibitor of a β-ketoacyl-acyl carrier protein (ACP) synthase (KAS), a critical condensing enzyme in the fatty acid synthase (FAS) pathway.

This document will not only outline a comprehensive validation workflow but also objectively compare the hypothetical performance of our target molecule with well-characterized FAS inhibitors, providing the rationale behind experimental choices and supporting data interpretation.

The Rationale: Why Target Fatty Acid Synthase?

De novo fatty acid synthesis, catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN), is a fundamental metabolic pathway.[1] While most normal human tissues preferentially utilize circulating fatty acids, many pathological conditions, including various cancers and metabolic disorders, exhibit a marked upregulation of FASN.[2][3] This metabolic rewiring supports the rapid proliferation of cancer cells by providing lipids for membrane biogenesis and energy storage.[4][5] Consequently, FASN has emerged as a compelling therapeutic target in oncology and for metabolic diseases.[1][6]

Inhibitors of FASN, such as the natural products cerulenin and thiolactomycin, have been instrumental in validating this pathway as a druggable target.[7][8] These compounds primarily target the β-ketoacyl-ACP synthase (KAS) domain of FASN, which catalyzes the crucial carbon-carbon bond-forming condensation reactions in fatty acid elongation.[9]

Proposed Mechanism of Action for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Based on its core structure, we postulate that Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate functions as a competitive inhibitor of a KAS enzyme. It likely mimics the natural substrate, malonyl-ACP, binding to the active site and preventing the condensation reaction with the growing acyl chain.

Signaling Pathway: Fatty Acid Synthesis and Proposed Inhibition

FAS_Pathway cluster_0 Cytosol cluster_1 FASN Catalytic Cycle Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC ATP, HCO3- Malonyl-CoA Malonyl-CoA KAS β-Ketoacyl-ACP Synthase (KAS) Malonyl-CoA->KAS ACC->Malonyl-CoA FASN Fatty Acid Synthase (FASN) KR β-Ketoacyl-ACP Reductase (KR) KAS->KR Condensation DH Dehydratase (DH) KR->DH Reduction ER Enoyl-ACP Reductase (ER) DH->ER Dehydration Growing_Acyl_ACP Growing Acyl-ACP ER->Growing_Acyl_ACP Reduction Growing_Acyl_ACP->KAS Palmitate Palmitate Growing_Acyl_ACP->Palmitate 7 cycles Inhibitor Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Inhibitor->KAS Proposed Inhibition Validation_Workflow cluster_0 Tier 1: In Vitro Target Engagement & Kinetics cluster_1 Tier 2: Cellular Target Engagement & Activity cluster_2 Tier 3: Cellular Phenotypic Analysis Enzyme_Assay In Vitro KAS Enzyme Inhibition Assay Kinetic_Analysis Enzyme Kinetic Studies Enzyme_Assay->Kinetic_Analysis Determine IC50 CETSA Cellular Thermal Shift Assay (CETSA) Kinetic_Analysis->CETSA Validate in Cells FAS_Assay Cell-Based de novo Fatty Acid Synthesis Assay CETSA->FAS_Assay Confirm Target Binding Cytotoxicity Cytotoxicity & Apoptosis Assays FAS_Assay->Cytotoxicity Link to Cellular Effect Lipid_Droplets Lipid Droplet Accumulation Assay Cytotoxicity->Lipid_Droplets Correlate Phenotype

Caption: A three-tiered workflow for validating the mechanism of action.

Tier 1: In Vitro Target Engagement and Kinetics

The foundational step is to ascertain direct interaction with the purified target enzyme.

Protocol 1: In Vitro KAS Enzyme Inhibition Assay

Objective: To determine if Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate directly inhibits the activity of purified KAS enzymes and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

  • Enzyme Source: Obtain or purify recombinant human KAS domains (e.g., from the FASN complex).

  • Assay Principle: A common method involves monitoring the consumption of NADPH, a cofactor in the FASN cycle, spectrophotometrically at 340 nm. [10]3. Reaction Mixture:

    • Potassium phosphate buffer (pH 6.5)

    • EDTA

    • Fatty acid-free BSA

    • Cysteine

    • NADPH

    • Acetyl-CoA (primer)

    • ¹³C₃-malonyl-CoA (substrate) [10] * Purified FASN or KAS domain

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes. b. Initiate the reaction by adding the substrates. c. Monitor the decrease in absorbance at 340 nm over time.

  • Controls:

    • Positive Control: A known KAS inhibitor like Thiolactomycin or Cerulenin. [8][11] * Negative Control: Vehicle (DMSO) without the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). [12] Methodology:

  • Perform the KAS enzyme inhibition assay as described above.

  • Vary the concentration of one substrate (e.g., malonyl-CoA) while keeping the other substrates at a constant, saturating concentration.

  • Repeat this for several fixed concentrations of the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition. [13]

    Inhibition Type Effect on Vmax Effect on Km
    Competitive No change Increases
    Non-competitive Decreases No change

    | Uncompetitive | Decreases | Decreases |

Table 1: Expected Outcomes of Enzyme Kinetic Analysis.

Tier 2: Cellular Target Engagement and Activity

Demonstrating that the compound engages its target in a complex cellular environment is crucial.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate binds to and stabilizes the KAS domain within intact cells. [14][15] Methodology:

  • Cell Culture: Use a cell line with high FASN expression (e.g., a cancer cell line like MCF-7 or PC-3). [16]2. Treatment: Incubate the cells with the test compound or vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble KAS protein remaining at each temperature using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. [17][18]

Protocol 4: Cell-Based de novo Fatty Acid Synthesis Assay

Objective: To measure the effect of the compound on the overall fatty acid synthesis pathway in living cells.

Methodology:

  • Cell Culture: Use a suitable cell line as in the CETSA protocol.

  • Treatment: Treat the cells with varying concentrations of the test compound, a positive control (e.g., C75), and a negative control (vehicle). [19]3. Metabolic Labeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium. [20]4. Lipid Extraction: After incubation, wash the cells, and extract the total lipids.

  • Quantification: Measure the incorporation of the radiolabel into the lipid fraction using scintillation counting.

  • Data Analysis: A dose-dependent decrease in radiolabel incorporation indicates inhibition of de novo fatty acid synthesis.

Tier 3: Cellular Phenotypic Analysis

The final validation step is to link target inhibition to a relevant cellular outcome.

Protocol 5: Cytotoxicity and Apoptosis Assays

Objective: To determine if the inhibition of fatty acid synthesis by the compound leads to cancer cell death.

Methodology:

  • Cytotoxicity Assay: Treat cancer cell lines with a dose range of the compound for 24-72 hours. Measure cell viability using a standard assay like WST-1 or MTT. [21]2. Apoptosis Assay: To confirm that cell death is occurring via apoptosis, use methods such as:

    • Annexin V/Propidium Iodide Staining: Detects early and late apoptotic cells by flow cytometry.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7).

    • Western Blot for Apoptotic Markers: Analyze the cleavage of PARP or the expression of Bcl-2 family proteins.

Protocol 6: Lipid Droplet Accumulation Assay

Objective: To visualize the effect of FAS inhibition on cellular lipid storage.

Methodology:

  • Cell Culture and Treatment: Treat cells as in the cytotoxicity assays.

  • Staining: Stain the cells with a neutral lipid dye such as Nile Red or BODIPY 493/503.

  • Imaging: Visualize the lipid droplets using fluorescence microscopy.

  • Analysis: Inhibition of FASN is expected to lead to a decrease in the number and size of lipid droplets.

Comparative Analysis with Established FAS Inhibitors

The performance of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate should be benchmarked against known FAS inhibitors.

FeatureEthyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (Hypothetical)ThiolactomycinCeruleninC75Denifanstat (TVB-2640)
Target Enzyme β-Ketoacyl-ACP Synthase (KAS)β-Ketoacyl-ACP Synthases (FabB, FabF) [8]β-Ketoacyl-ACP Synthase [11][22]Fatty Acid Synthase (FASN) [19]Fatty Acid Synthase (FASN) [2]
Mechanism Reversible, competitive with malonyl-ACPReversible inhibitor [20]Irreversible, covalent modification [7][23]Irreversible inhibitor [5]Reversible, potent inhibitor [16]
Cellular Effect Inhibition of de novo fatty acid synthesis, apoptosis in cancer cellsInhibition of fatty acid and mycolic acid synthesis [24]Induces apoptosis in cancer cells [25]Induces apoptosis and weight loss [25]Potent anti-proliferative activity [2]
Clinical Status PreclinicalPreclinical (antibiotic)PreclinicalPreclinicalClinical Trials [26]

Table 2: Comparative Profile of FAS Inhibitors.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for validating the mechanism of action of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate as a novel inhibitor of fatty acid synthesis. By systematically progressing from in vitro enzyme kinetics to cellular target engagement and phenotypic outcomes, researchers can build a robust data package to support its further development.

Positive results from these studies would warrant progression to more complex models, including in vivo efficacy studies in cancer xenograft or metabolic disease models. The ultimate goal is to not only elucidate the precise molecular mechanism but also to define the therapeutic window and potential clinical applications of this promising compound. The field of metabolic targeting in disease is rapidly evolving, and rigorous validation of new chemical entities is paramount for translating scientific discoveries into impactful therapies.

References

  • Miyakawa, S., et al. (1983). Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli.
  • Falch, D., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. PubMed.
  • Wikipedia contributors. (2023). Cerulenin. Wikipedia.
  • Kawaguchi, A., et al. (1979). Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. The Journal of Biochemistry, 85(4), 865-9.
  • MedchemExpress. (n.d.). Thiolactomycin. MedchemExpress.com.
  • Kawaguchi, A., et al. (1979). Mechanism of Action of Cerulenin on Fatty Acid Synthetase. 1. The Journal of Biochemistry, 85(4), 865-869.
  • MedchemExpress. (n.d.). Cerulenin. MedchemExpress.com.
  • Jones, S. F., & Infante, J. R. (2015). Fatty acid synthase inhibitors: new directions for oncology. Future Oncology, 11(23), 3071-80.
  • National Center for Biotechnology Information. (n.d.). Cerulenin.
  • Flavin, R., et al. (2010). Fatty acid synthase as a potential therapeutic target in cancer. Future Oncology, 6(4), 551-62.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-7.
  • BenchChem. (2025). Thiolactomycin's Biological Activity Spectrum: A Technical Guide. BenchChem.
  • Semantic Scholar. (n.d.). Fatty acid synthase inhibitors: new directions for oncology. Semantic Scholar.
  • VIVO. (2010). Fatty acid synthase as a potential therapeutic target in cancer. VIVO.
  • Ali, A., et al. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters, 6(8), 836-838.
  • Wang, Y., et al. (2011). Fatty Acid Synthase Inhibitors from Plants and Their Potential Application in the Prevention of Metabolic Syndrome. Cancer Biology & Medicine, 8(1), 1-8.
  • Sketchviz. (n.d.). GraphViz Examples and Tutorial. Sketchviz.
  • Price, A. C., et al. (2001). Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism. The Journal of Biological Chemistry, 276(9), 6551-9.
  • Slayden, R. A., et al. (1996). Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis. Antimicrobial Agents and Chemotherapy, 40(12), 2813-9.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Slayden, R. A., et al. (1996). Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis. Antimicrobial Agents and Chemotherapy, 40(12), 2813-2819.
  • Patsnap. (2025). What FAS inhibitors are in clinical trials currently?.
  • Graphviz. (2024). DOT Language. Graphviz.
  • ResearchGate. (2001). (PDF) Inhibition of beta -Ketoacyl-Acyl Carrier Protein Synthases by Thiolactomycin and Cerulenin. STRUCTURE AND MECHANISM.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-51.
  • Kosbie, D. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS.
  • Wikipedia contributors. (2023). Thermal shift assay. Wikipedia.
  • Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase: association with insulin resistance, type 2 diabetes, and cancer. Clinical Chemistry, 53(8), 1584-6.
  • E-Vestergaard, M., et al. (2015). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PLoS One, 10(9), e0139174.
  • Dai, L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2125-2133.
  • MedchemExpress. (n.d.). Fatty Acid Synthase (FASN) Inhibitors. MedchemExpress.com.
  • Springer. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(2), 713-785.
  • Smith, S. (2002).
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
  • Zhang, Y. M., et al. (2013). Structural characterization of β-ketoacyl ACP synthase I bound to platencin and fragment screening molecules at two substrate binding sites. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1295-305.
  • Christensen, C. E., et al. (2010). Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase. Protein Science, 19(11), 2099-111.
  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Creative Enzymes. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction.
  • ResearchGate. (2020). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression.
  • BYJU'S. (n.d.). The first and foremost controlling step involved in the fatty acid biosynthesis is the production of malonyl-CoA.. BYJU'S.
  • TargetMol. (n.d.).
  • Suzuki, Y., et al. (2022). Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line. International Journal of Molecular Sciences, 23(19), 11883.

Sources

A Comparative Guide to the Bioactivity Screening of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated β-Keto Esters

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The class of β-keto esters, including Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and its derivatives, represents a versatile scaffold for the development of new therapeutic agents.[3][4] The presence of the fluoro and methoxyphenyl moieties suggests a potential for a range of biological activities, drawing parallels with other compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide synthesizes the available data to provide a comparative framework for the bioactivity screening of these promising compounds.

Comparative Bioactivity Analysis

While direct comparative studies on a wide range of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate derivatives are still emerging, we can draw valuable insights from the bioactivity of structurally related compounds. The following sections present a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

Derivatives of β-keto esters and compounds containing fluorinated methoxyphenyl groups have demonstrated significant cytotoxic activity against various cancer cell lines.[6][8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8][10]

Table 1: Comparative in vitro Cytotoxicity of Related Phenylpropanoid and Fluorinated Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,2,3-triazolyl-glycosides (quinazoline based)MCF-75.70 - 8.10Doxorubicin5.6[8]
1,2,3-triazolyl-glycosides (quinazoline based)HCT-1162.90 - 6.40--[8]
3,4,5-trimethoxyphenyl-based hybrids (hydroxamic acid)HepG2, MCF-7, HCT116, A5490.536 - 4.892Vorinostat2.43 - 3.63[10]
3,4,5-trimethoxyphenyl-based hybrids (hydroxamic acid)HepG2, MCF-7, HCT116, A5490.536 - 4.892Gefitinib1.439 - 3.366[10]
[3-allyl-4-(41-methoxyphenyl)-3H-thiazol-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideHL-607.5 µg/mLDoxorubicin-[11]
[3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideJurkat8.9 µg/mLDoxorubicin-[11]
Fluorinated IsatinsHuTu 80Moderate Activity5-fluorouracil-[9]

Causality Behind Experimental Choices: The selection of cancer cell lines such as MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung) is strategic, representing some of the most prevalent and challenging human cancers.[8][10][12] The use of established anticancer drugs like Doxorubicin, Gefitinib, and Vorinostat as positive controls provides a crucial benchmark for evaluating the potency of novel derivatives.[8][10]

Antimicrobial Activity

The structural features of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate derivatives, particularly the presence of a fluorophenyl group, suggest potential antimicrobial activity. Fluorinated compounds are known to exhibit antibacterial and antifungal properties.[1][13][14]

Table 2: Comparative Antimicrobial Activity of Related Fluorinated and Phenylpropanoid Compounds

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Unsymmetrical Trifluoromethyl Methoxyphenyl β-DiketonesS. aureus100 - 200 (µM)--[5]
Unsymmetrical Trifluoromethyl Methoxyphenyl β-DiketonesP. atrosepticum100 - 200 (µM)--[5]
Ethylparaben Hydrazide-Hydrazone DerivativesS. aureus (ATCC 29213)2--[14]
Ethylparaben Hydrazide-Hydrazone DerivativesC. albicans (ATCC 10231)64--[14]
2-fluoro ketolide derivativeS. pneumoniaeGood ActivityAzithromycin-[3]
Tricyclic FlavonoidsS. aureus- (Zone of Inhibition up to 23 mm)--[15]
Tricyclic FlavonoidsC. parapsilosis- (Zone of Inhibition up to 17 mm)--[15]

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans), is essential for determining the spectrum of antimicrobial activity.[13][14][15] The Minimum Inhibitory Concentration (MIC) is a standardized and quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a reliable metric for comparison.[14]

Anti-inflammatory Activity

Phenylpropanoids and related compounds have been reported to possess significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and signaling pathways.[7][16]

Table 3: Comparative Anti-inflammatory Activity of Related Phenylpropanoid Derivatives

Compound/Derivative ClassAssayIC50Reference CompoundIC50Source
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-MethylpropanoateCOX-1 Inhibition314 µg/mLIndomethacin-[17][18]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-MethylpropanoateCOX-2 Inhibition130 µg/mLCelecoxib-[17][18]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate5-LOX Inhibition105 µg/mLZileuton-[17][18]
2, 5-disubstituted - 1, 3, 4-oxadiazole derivativesCarrageenan-induced rat paw edema (% inhibition)up to 56.65%Diclofenac sodium-[16]

Causality Behind Experimental Choices: The evaluation of inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes is a standard approach in the screening of anti-inflammatory compounds, as these enzymes are central to the production of pro-inflammatory mediators.[17][18] In vivo models, such as the carrageenan-induced rat paw edema assay, provide a more holistic assessment of a compound's anti-inflammatory efficacy in a physiological context.[16]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity screening, detailed and well-validated protocols are essential. The following are step-by-step methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

In Vitro COX and 5-LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of key inflammatory enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzyme preparations.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate (arachidonic acid), and various concentrations of the test compound or reference inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Product Quantification: Stop the reaction and quantify the amount of prostaglandin E₂ (for COX assays) or leukotriene B₄ (for 5-LOX assay) produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[17][18]

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl) -3-oxopropanoate Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition, etc.) Characterization->Anti_inflammatory IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 Comparison Comparison with Reference Compounds IC50->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR

Caption: General workflow for the bioactivity screening of novel chemical derivatives.

Anti_inflammatory_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivatives Test Derivatives Derivatives->COX Derivatives->LOX

Caption: Simplified arachidonic acid pathway for inflammation and points of inhibition.

Conclusion and Future Directions

The available evidence suggests that Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate derivatives are a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of a fluorine atom and a methoxyphenyl group are key structural features that likely contribute to these biological effects.

However, to fully elucidate their therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Systematic Synthesis and Screening: A broader library of derivatives should be synthesized to establish clear structure-activity relationships (SAR).

  • Direct Comparative Studies: Head-to-head comparisons against current standard-of-care drugs are necessary to accurately gauge their potency and potential clinical utility.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their biological effects.

This guide serves as a foundational resource for researchers in this field, providing a structured overview of the current landscape and a roadmap for future investigations into the promising therapeutic applications of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate derivatives.

References

  • El-Galil E. Amr, A., Elsayed, E. A., Al-Omar, M. A., & Abdallah, M. M. (2019). Design, Synthesis, Anticancer Evaluation and Molecular Modeling of Novel Estrogen Derivatives. Molecules, 24(1), 143. [Link]

  • In Vitro Cytotoxicity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gaponova, O., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2002). Bioorganic & Medicinal Chemistry Letters, 12(12), 1637-1640. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6794. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules, 25(14), 3264. [Link]

  • Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. (2024). Molecules, 29(3), 705. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Pharmaceuticals, 17(11), 1522. [Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2004). International Journal of Antimicrobial Agents, 23(4), 345-350. [Link]

  • Antibacterial and antifungal activity of some newly substituted benzoxazoles. (2013). International Journal of ChemTech Research, 5(5), 2424-2428. [Link]

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (2022). Acta Pharmaceutica Sinica B, 12(2), 515-530. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(15), 4995. [Link]

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. (2013). Acta Poloniae Pharmaceutica, 70(5), 841-848. [Link]

  • Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2021). Infectious Diseases and Clinical Microbiology, 2(3), 136-141. [Link]

  • Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (2016). MedChemComm, 7, 2282-2289. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). ResearchGate. [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2017). Journal of Molecular Structure, 1137, 32-40. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021). Molecules, 26(22), 6984. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. (2024). RSC Medicinal Chemistry, 15(7), 1845-1860. [Link]

  • Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2023). International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (2009). Journal of Chemical Crystallography, 39, 870-875. [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). Molecules, 20(2), 3121-3139. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2015). Molecules, 20(7), 12991-13017. [Link]

  • ethyl 3-oxo-3-phenyl(213C)propanoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines. (2015). BMC Complementary and Alternative Medicine, 15, 46. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Biopolymers and Cell, 38(3), 195-204. [Link]

  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (2012). Applied Microbiology and Biotechnology, 94(4), 887-897. [Link]

  • Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (2012). Journal of Young Pharmacists, 4(2), 70-75. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Pharmaceuticals, 17(11), 1522. [Link]

  • ethyl 3,3,3-trifluoro-N-(4-methoxybenzoyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate. (n.d.). MolPort. Retrieved January 19, 2026, from [Link]

  • In vitro cytotoxic potential of against human cancer cell lines. (2020). National Genomics Data Center. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways driving tumorigenesis. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This has spurred the development of a diverse arsenal of STAT3 inhibitors. This guide provides an in-depth comparison of a promising class of inhibitors based on the Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate scaffold, benchmarked against established alternatives in the field.

The Rationale for Targeting STAT3

The STAT3 signaling cascade is a tightly regulated pathway essential for normal cellular processes. However, in many malignancies, this pathway is hijacked, leading to persistent activation and the transcription of genes that fuel cancer progression.[1][2][3] The central role of STAT3 in oncogenesis makes it an attractive target for therapeutic intervention. Inhibiting STAT3 can disrupt the signaling network that cancer cells depend on for their growth and survival.

The STAT3 Signaling Pathway

The activation of STAT3 is typically initiated by cytokines and growth factors binding to their cell surface receptors. This triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to the DNA to regulate gene expression.[4][5][6]

STAT3_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor Binding jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Expression (Proliferation, Survival) dimer->gene Transcription dna DNA

Caption: Canonical STAT3 signaling pathway.

Comparative Efficacy of STAT3 Inhibitors

While direct experimental data for a specific "Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate-based inhibitor" (designated here as EFP-Inhibitor 1 ) is emerging, the therapeutic potential of this scaffold can be inferred from structurally related compounds. For the purpose of this guide, we will present a comparative analysis of EFP-Inhibitor 1's projected efficacy against well-established STAT3 inhibitors. This comparison is grounded in the principle of chemical similarity, a cornerstone of modern drug discovery.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent STAT3 inhibitors. A lower IC50 value indicates a higher potency.

InhibitorMechanism of ActionTarget DomainIC50 (in vitro)Cell-based PotencyReference
EFP-Inhibitor 1 (Hypothetical) Direct STAT3 InhibitionSH2 DomainProjected < 5 µMProjected low µM-
StatticPrevents STAT3 dimerization and activationSH2 Domain5.1 µMPotent in various cancer cell lines[7]
S3I-201Disrupts STAT3 dimerizationSH2 Domain~86 µMEffective in breast cancer cells[8]
WP1066JAK2/STAT3 inhibitorKinase Domain (JAK2)2.30 µM (JAK2)Induces apoptosis in leukemia cells[7]
NiclosamideInhibits STAT3 phosphorylationUnknown0.7 µMRepurposed antihelminthic drug[7]
HJC0152Direct STAT3 inhibitorNot specifiedNot specifiedIC50 of 1.82 µM (HT29 cells)[7]
CryptotanshinoneInhibits STAT3 phosphorylationNot specified4.6 µMNatural product derivative[7]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The projected values for EFP-Inhibitor 1 are based on the potential for this scaffold to be optimized for high-potency STAT3 inhibition.

Experimental Protocols for Efficacy Determination

To rigorously assess the efficacy of novel STAT3 inhibitors like those derived from the Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate scaffold, a standardized and reproducible experimental workflow is essential. A fluorescence polarization (FP) assay is a robust, high-throughput method for quantifying the inhibition of STAT3 dimerization.[9][10][11][12][13]

Experimental Workflow for STAT3 Inhibitor Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Compound Library (incl. EFP-Inhibitor 1) b Fluorescence Polarization Assay a->b c IC50 Determination b->c d Cancer Cell Line Treatment c->d Lead Compound Selection e Western Blot (p-STAT3 levels) d->e f Cell Viability Assay (e.g., MTT) d->f g Xenograft Mouse Model f->g Promising Candidate h Inhibitor Administration g->h i Tumor Growth Measurement h->i

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers experimentally grounded insights into the design of novel analogs, and provides detailed protocols for their evaluation. We will explore the causal relationships between specific structural modifications and their anticipated effects on biological activity, drawing upon data from analogous chemical series to build a predictive framework for this promising chemical scaffold.

Introduction: The Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Scaffold

The β-keto ester moiety is a versatile pharmacophore found in numerous biologically active compounds, known for its role as a key intermediate in the synthesis of various heterocyclic systems and as a pharmacologically active entity in its own right.[1][2] The title compound, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, presents a compelling starting point for a drug discovery campaign due to its unique combination of structural features:

  • A β-keto ester system : Prone to keto-enol tautomerism and capable of engaging in various intermolecular interactions.

  • A substituted phenyl ring : The 2-fluoro and 4-methoxy groups are critical modulators of the molecule's electronic and pharmacokinetic properties. The strategic placement of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity.[3]

  • An ethyl ester : This group influences the compound's solubility, membrane permeability, and potential for prodrug strategies.

The likely therapeutic potential for analogs of this scaffold, based on related structures, lies in antimicrobial and kinase inhibition activities.[4][5] This guide will dissect the molecule into key regions for modification and analyze the probable impact of these changes on biological function.

SAR_Strategy cluster_mods Points of Modification Core Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate R1 R1: Ethyl Ester Core->R1 Modulate PK/ Solubility R2 R2: 2-Fluoro Group Core->R2 Enhance Potency/ Metabolic Stability R3 R3: 4-Methoxy Group Core->R3 Tune Binding/ Selectivity R4 R4: 3-Oxo Group Core->R4 Bioisosteric Replacement

Caption: Key modification points for the SAR study of the core scaffold.

Analysis of Structural Modifications and Predicted Impact

A systematic SAR study involves modifying specific parts of the lead compound to understand their contribution to its biological activity.[6][7] Below, we analyze the key regions of the title compound and hypothesize the outcomes of their modification based on established principles and data from related molecules.

The ethyl ester group is a critical determinant of the compound's pharmacokinetic profile. As a prodrug moiety, it can be hydrolyzed by esterases in the body to release the corresponding carboxylic acid, which may be the active form of the drug.[8]

  • Homologation (Methyl, n-Propyl, Isopropyl, etc.):

    • Rationale: Altering the length and branching of the alkyl chain will modulate lipophilicity, which in turn affects solubility, membrane permeability, and protein binding.

    • Predicted Impact: A shift from ethyl to methyl may increase aqueous solubility but could also lead to faster hydrolysis. Larger alkyl groups (e.g., propyl, butyl) will increase lipophilicity, potentially improving membrane transport but possibly leading to decreased solubility and faster metabolism. The optimal choice will be a balance between these factors.

  • Bioisosteric Replacement (Amides, Tetrazoles):

    • Rationale: Replacing the ester with an amide introduces a hydrogen bond donor and can significantly increase metabolic stability against hydrolysis.[9] Tetrazoles are classic bioisosteres for carboxylic acids (the hydrolyzed form of the ester) and can offer improved oral bioavailability.[9]

    • Predicted Impact: Primary and secondary amides (e.g., -CONH₂, -CONHCH₃) would drastically alter the physicochemical properties, likely increasing polarity and improving metabolic stability. This could be beneficial if the carboxylic acid is the active form but detrimental if the ester itself is required for activity.

Table 1: Comparison of Potential Ester Modifications (R1)

ModificationPredicted Change in LipophilicityPredicted Change in Metabolic StabilityRationale for Synthesis
Methyl EsterDecreasePotentially DecreaseImprove aqueous solubility
n-Propyl EsterIncreasePotentially DecreaseEnhance membrane permeability
Isopropyl EsterIncreasePotentially Increase (steric hindrance)Balance lipophilicity and stability
Amide (-CONH₂)Significant DecreaseSignificant IncreaseEnhance stability and introduce H-bond donor

The introduction of fluorine into a phenyl ring is a cornerstone of modern medicinal chemistry.[3] Its position is critical and can profoundly influence the molecule's conformation and electronic properties.

  • Positional Isomers (3-Fluoro, 4-Fluoro):

    • Rationale: Moving the fluorine atom will alter the electronic distribution of the phenyl ring and its interaction with target proteins. The ortho position (2-fluoro) can induce a specific torsional angle between the phenyl ring and the keto-ester side chain, which may be crucial for adopting a bioactive conformation.

    • Predicted Impact: Moving the fluorine to the meta (3-fluoro) or para (4-fluoro) position is likely to have a significant impact on potency. A decrease in activity would suggest that the conformation enforced by the 2-fluoro group is essential.

  • Halogen Replacement (Cl, Br):

    • Rationale: Replacing fluorine with larger halogens like chlorine or bromine will increase steric bulk and lipophilicity while altering the electronic effect.

    • Predicted Impact: This modification will probe the steric tolerance of the binding pocket. If the pocket is tight, a decrease in activity is expected.

The methoxy group at the para position is a hydrogen bond acceptor and influences the electronic nature of the phenyl ring.[10]

  • Demethylation (4-Hydroxy):

    • Rationale: Converting the methoxy to a hydroxyl group introduces a hydrogen bond donor and increases polarity. This can lead to new interactions with the target protein.

    • Predicted Impact: A hydroxyl group can significantly alter binding affinity. If the methoxy group is situated in a hydrophobic pocket, activity may decrease. Conversely, if a hydrogen bond donor is preferred in that region, activity could increase. This change will also create a new potential site for metabolism (glucuronidation).

  • Homologation (4-Ethoxy, 4-Isopropoxy):

    • Rationale: Increasing the size of the alkoxy group will increase lipophilicity and probe for additional hydrophobic interactions.

    • Predicted Impact: Enhanced activity may be observed if there is a nearby hydrophobic pocket that can accommodate the larger group. Studies on flavonoids have shown that methoxy groups can be crucial for antimicrobial activity, potentially by interacting with efflux pumps.[5]

The ketone of the β-keto ester is a key functional group, likely involved in hydrogen bonding with the biological target.

  • Reduction to Hydroxyl:

    • Rationale: Reducing the ketone to a secondary alcohol removes a planar carbonyl group and introduces a chiral center.

    • Predicted Impact: This is a drastic change that will likely abolish activity if the carbonyl is a critical hydrogen bond acceptor. However, if the surrounding space can accommodate the hydroxyl group and its hydrogen bond donating capability is favorable, some activity might be retained.

  • Bioisosteric Replacement (e.g., Oxetane):

    • Rationale: Replacing the carbonyl group with a non-hydrolyzable and less reactive bioisostere like an oxetane can improve metabolic stability and other physicochemical properties.[11]

    • Predicted Impact: While synthetically challenging, this modification could lead to analogs with improved drug-like properties if the key interactions of the carbonyl can be mimicked.

Experimental Protocols for Biological Evaluation

To empirically determine the SAR of the synthesized analogs, a panel of robust and validated assays is required. Based on the activities of structurally related compounds, we propose primary screening in antimicrobial and kinase inhibition assays.

The synthesis of the parent scaffold and its analogs can be achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl carbonate.

Synthesis_Workflow Acetophenone Substituted Acetophenone Condensation Claisen Condensation Acetophenone->Condensation Reagents Diethyl Carbonate, Strong Base (e.g., NaH) Reagents->Condensation Product Target β-Keto Ester Analog Condensation->Product

Caption: General synthetic workflow for β-keto ester analogs.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

  • Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate scaffold represents a promising starting point for the development of new therapeutic agents. The SAR analysis presented in this guide, based on established medicinal chemistry principles and data from related compound series, provides a rational framework for designing and evaluating novel analogs.

The key takeaways for a successful research program are:

  • Systematic Modification: The ethyl ester, 2-fluoro, 4-methoxy, and 3-oxo positions should be systematically explored to build a comprehensive SAR model.

  • Multifaceted Screening: Analogs should be tested in a battery of assays, including antimicrobial and kinase inhibition screens, to identify their primary mechanism of action and potential off-target effects.

  • Pharmacokinetic Profiling: Promising candidates should be advanced to ADME (absorption, distribution, metabolism, and excretion) studies to ensure they possess favorable drug-like properties.

By following the principles and protocols outlined in this guide, researchers can efficiently navigate the complexities of the SAR landscape for this compound class and accelerate the discovery of new and effective therapeutic agents.

References

  • BenchChem. (2025).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • W. Scott, et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Hypha Discovery. (n.d.).
  • Sperry, J. B., & Wright, D. L. (2005). The application of natural products in the discovery of new antibacterial agents. Current opinion in drug discovery & development, 8(6), 723–740.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Gadek, T. R., & Tulinsky, A. (1993). Molecular modeling of the thrombin-hirudin complex. Protein science : a publication of the Protein Society, 2(9), 1543–1554.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Denis, A., Bretin, F., Fromentin, C., Bonnet, A., Piltan, G., Bonnefoy, A., & Agouridas, C. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & medicinal chemistry letters, 10(17), 2019–2022.
  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The journal of organic chemistry, 74(11), 3979–3993.
  • Nazzaro, F., Fratianni, F., & Coppola, R. (2017). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods (Basel, Switzerland), 6(12), 108.
  • Lattanzio, V., Lattanzio, V. M., & Cardinali, A. (2006). Role of phenolics in the resistance of plants to fungal pathogens and insects. Phytochemistry: Advances in Research, 661-700.
  • Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019). The role of flavonoids in the struggle against antibiotic resistance. Current drug discovery technologies, 16(3), 262–273.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Ortega-Ramírez, L. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14339.
  • Kumar, S., & Gupta, A. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075.
  • Collaborative Drug Discovery. (2025).
  • Drug Design Org. (n.d.).
  • Pharmacology Mentor. (2024).
  • University of Zurich, Department of Chemistry. (n.d.). Optimizing Drug Properties Lead-to-Drug Design.
  • Ukrorgsintez, I. V. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 4983.

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Phenyl-Oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Introduction

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous characterization. A critical aspect of this process is understanding a molecule's selectivity—its ability to interact with the intended biological target while minimizing engagement with other proteins, which could lead to off-target toxicities. This guide focuses on a specific chemical entity, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a compound belonging to the β-keto ester class. While the precise biological target of this specific molecule is not extensively documented in public literature, its structural motifs are present in a variety of compounds with demonstrated bioactivity, including those with potential as anticancer agents.[1]

This guide, intended for researchers, scientists, and drug development professionals, will provide a framework for assessing the cross-reactivity and off-target effects of this and similar novel compounds. We will operate under a common drug discovery scenario: a hypothetical primary target has been identified, and the goal is to build a selectivity profile. We will outline a series of robust experimental protocols, explain the scientific rationale behind methodological choices, and present a comparative analysis with structurally related analogs to understand the contribution of specific chemical moieties to target engagement and selectivity.

Hypothetical Target and Rationale

Based on the prevalence of the methoxybenzoyl-aryl scaffold in compounds designed as tubulin polymerization inhibitors, we will hypothesize that our primary target is β-tubulin .[1] The 2-fluoro-4-methoxyphenyl group may confer specific binding properties within the colchicine binding site. Our objective is to validate this interaction and assess the compound's selectivity against other related cellular targets.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough understanding of a compound's selectivity. We will progress from broad, high-throughput screening to more specific, cell-based assays.

workflow cluster_1 Tier 1: Primary Target Engagement & Broad Profiling cluster_2 Tier 2: Cellular Target Engagement & Off-Target Validation cluster_3 Tier 3: Functional Cellular Assays a Biochemical Assay: In vitro Tubulin Polymerization Assay b Broad Kinase Panel Screen (e.g., 400+ kinases) a->b Initial Hit Confirmation c Cellular Thermal Shift Assay (CETSA) a->c Validate in cellular context e IC50 Determination on Hits from Kinase Panel b->e d Immunofluorescence Microscopy: Microtubule Morphology c->d f Cell Viability/Proliferation Assays (e.g., MTT, on cancer cell lines) e->f Assess functional consequence of off-target hits g Cell Cycle Analysis (Flow Cytometry) f->g

Figure 1: A tiered experimental workflow for selectivity profiling of a novel compound.

Comparative Compounds

To understand the structure-activity relationship (SAR) and the role of the fluorine and methoxy groups, we will compare our lead compound with two analogs:

  • Analog 1 (A1): Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (lacks the 2-fluoro substitution).

  • Analog 2 (A2): Ethyl 3-oxo-3-phenylpropanoate (lacks both fluoro and methoxy groups).[2]

These analogs will allow us to assess the contribution of each functional group to target potency and off-target interactions.

Tier 1: Primary Target Engagement & Broad Profiling

In vitro Tubulin Polymerization Assay

Objective: To quantitatively measure the inhibitory effect of the test compounds on the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a high-concentration stock of GTP (100 mM).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds (Lead, A1, A2) in DMSO. Create a dilution series in a 96-well plate.

  • Assay Execution:

    • Add tubulin protein to each well of a clear-bottom 96-well plate.

    • Add the test compounds or vehicle control (DMSO) to the respective wells.

    • Incubate at 37°C for a brief period to allow for compound binding.

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Expected Outcome: This assay will provide a direct measure of the compound's ability to inhibit tubulin assembly. A lower IC₅₀ value for our lead compound compared to the analogs would suggest a positive contribution of the 2-fluoro-4-methoxyphenyl moiety to target engagement.

Broad Kinase Panel Screen

Objective: To identify potential off-target interactions across a wide range of protein kinases, a common source of off-target effects for many small molecules.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™). The activity of each kinase is measured, and the percent inhibition by the test compound is reported.

Data Interpretation: Significant inhibition (typically >50% at 10 µM) of any kinase is considered a "hit" and warrants further investigation. The goal is to have a "clean" profile with minimal off-target kinase interactions.

Tier 2: Cellular Target Engagement & Off-Target Validation

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a physiological context by measuring the change in thermal stability of a target protein upon ligand binding.[3]

Methodology:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency. Treat cells with the test compound (at various concentrations) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis and Heating: Harvest the cells, lyse them via freeze-thaw cycles, and centrifuge to remove cell debris. Aliquot the supernatant (lysate) into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation and Detection: After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble β-tubulin remaining at each temperature using Western blotting or an ELISA-based method.

  • Data Interpretation: Binding of the compound to β-tubulin is expected to stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

cetsa_workflow A Treat cells with Compound or Vehicle B Harvest and Lyse Cells A->B C Heat Lysate across Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Soluble Fraction (Supernatant) D->E F Analyze for Target Protein (e.g., Western Blot) E->F G Plot Melting Curve & Compare Shifts F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Immunofluorescence Microscopy of Microtubule Structure

Objective: To visually assess the effect of the compound on the cellular microtubule network.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips. Treat with IC₅₀ concentrations of the compounds for a relevant time period (e.g., 18-24 hours). Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against α-tubulin or β-tubulin. Follow this with a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.

Expected Outcome: Untreated cells should show a well-defined, filamentous microtubule network. Treatment with an effective tubulin polymerization inhibitor should lead to depolymerization of microtubules, resulting in diffuse cytoplasmic staining and cell rounding.

Tier 3: Functional Cellular Assays

Cell Viability and Cell Cycle Analysis

Objective: To determine the functional consequence of target engagement, which for a tubulin inhibitor is typically cell cycle arrest and subsequent apoptosis.

Methodology:

  • Viability (MTT/MTS Assay): Plate cancer cells in 96-well plates, treat with a dose-response of the compounds for 48-72 hours, and measure cell viability using a standard colorimetric assay.

  • Cell Cycle (Flow Cytometry): Treat cells with the compounds for ~24 hours. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content of the cell population by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Expected Outcome: A potent tubulin inhibitor should induce a dose-dependent decrease in cell viability. Cell cycle analysis is expected to show an accumulation of cells in the G2/M phase, which is characteristic of mitotic arrest caused by microtubule disruption.

Data Summary and Comparative Analysis

The results from these assays should be compiled to build a comprehensive selectivity profile.

Table 1: Hypothetical Comparative Data Summary

AssayLead CompoundAnalog 1 (A1)Analog 2 (A2)
Tubulin Polymerization IC₅₀ 0.5 µM2.5 µM> 50 µM
Kinase Hits (>50% Inh. @ 10µM) 2 (Kinase X, Kinase Y)5 (X, Y, Z, A, B)8 (X, Y, Z, A, B, C, D, E)
CETSA ΔTₘ (β-tubulin) +4.2 °C+2.1 °CNo significant shift
HeLa Cell Viability EC₅₀ 1.2 µM5.8 µM> 100 µM
G2/M Arrest (% cells @ 1µM) 75%45%15% (baseline)

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates a desirable selectivity profile for the lead compound.

  • Potency: The lead compound is significantly more potent in inhibiting tubulin polymerization and cell viability than the analogs. This suggests that both the 2-fluoro and 4-methoxy groups contribute positively to target engagement.

  • Selectivity: The lead compound shows the fewest off-target kinase hits, indicating higher selectivity. The removal of the fluorine (Analog 1) and both groups (Analog 2) progressively increases the number of off-target interactions, suggesting these moieties help to confer specificity.

  • Mechanism of Action: The strong correlation between tubulin polymerization inhibition, cellular thermal stabilization of β-tubulin, G2/M arrest, and cell death provides a self-validating system, confirming that the compound's primary mechanism of action is through microtubule disruption.[3]

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the characterization of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. By employing a tiered approach that combines biochemical, cellular, and functional assays, researchers can build a robust selectivity profile for any novel compound. The comparative analysis with carefully chosen analogs is crucial for elucidating the structure-activity and structure-selectivity relationships that are vital for guiding medicinal chemistry efforts. This systematic approach ensures a deep understanding of a compound's biological activity, moving it one step closer to becoming a potential therapeutic agent.

References

  • Ethyl benzoylacetate | C11H12O3 | CID 7170. PubChem. Available at: [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. ResearchGate. Available at: [Link]

  • Ethyl benzoylacetate, technica | 281492-100ML | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. Available at: [Link]

  • Ethyl benzoylacetate|94-02-0. Luotian Xinpusheng pharmaceutical Co., Ltd. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, operational use, and disposal of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your well-being and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for handling fine organic chemicals. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance provided is based on a thorough analysis of structurally similar compounds, such as substituted phenols and β-keto esters.

Hazard Assessment: An Evidence-Based Approach

Given its structure as a substituted aromatic β-keto ester, we must anticipate several potential hazards. Structurally related compounds are known to cause skin and eye irritation.[1][2] Ingestion may be harmful, and inhalation of aerosols or vapors should be avoided.[3][4] Therefore, all handling procedures should be conducted with the assumption that this compound is a potential irritant and harmful if ingested or inhaled.

Key Potential Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] They provide a seal around the eyes, protecting against splashes and airborne particles.[7]
Hand Protection Nitrile gloves are recommended for their resistance to a broad range of organic solvents and chemicals.[6][8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations, consider wearing two pairs of gloves (double-gloving).
Body Protection A flame-retardant lab coat that is fully buttoned is required.[8] This protects your skin and personal clothing from potential spills.[9]
Footwear Closed-toe and closed-heel shoes are mandatory to protect your feet from spills and falling objects.[9]
Respiratory Protection While engineering controls like a fume hood are the primary means of respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust outside of a contained system.[6][10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is essential for minimizing risk. The following procedure outlines the safe handling of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate from receipt to use.

Preparation and Weighing
  • Work Area Preparation: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Gathering Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound, avoiding the generation of dust. If the compound is a liquid, use a calibrated pipette.

  • Container Sealing: Immediately seal the stock container after dispensing the required amount.

In-Reaction Handling
  • Solvent Addition: When dissolving the compound, add the solvent slowly to prevent splashing.

  • Reaction Setup: Ensure your reaction vessel is securely clamped and that any heating or stirring apparatus is functioning correctly.

  • Monitoring: Monitor the reaction from a safe distance, utilizing the fume hood sash as a protective barrier.

Spill and Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Skin or Eye Contact
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

Minor Spill (Inside Fume Hood)
  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill (Outside Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent personnel from entering the affected area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of unused Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate and any reaction mixtures containing it in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a sealed bag and disposed of as solid hazardous waste.[11]

Safety and Handling Workflow Diagram

The following diagram provides a visual summary of the key steps for safely handling Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Proceed Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Dispose Waste Dispose Waste Perform Reaction->Dispose Waste Reaction Complete Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE Work Complete

Caption: A workflow for the safe handling of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Conclusion: Fostering a Culture of Safety

By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and the latest safety information for any chemical you handle. Your commitment to safety is the cornerstone of innovative and responsible science.

References

  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from [Link]

  • Brainly. (2024, February 21). Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • PubMed. (n.d.). Decontamination procedures for skin exposed to phenolic substances. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety Data Sheet. (2025, September 17). Phenol, 4-ethyl-2-methoxy-.
  • Safety Data Sheet. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-.
  • Safety Data Sheet. (n.d.). 4'-Fluoro-3'-methoxyacetophenone.
  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.